NS 9283
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)14-17-13(18-19-14)12-5-2-6-16-9-12/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFXDSQLRSWUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of NS 9283
An In-depth Technical Guide on the Core Mechanism of Action of NS 9283
Introduction
This compound, chemically known as 3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile, is a novel small molecule that functions as a highly selective positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Specifically, it targets a subset of α4β2 nAChRs, a receptor class implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[3][4] Its unique mechanism, characterized by a strong preference for a specific receptor stoichiometry, has made it a valuable pharmacological tool for dissecting the roles of different nAChR subtypes and a promising lead compound for therapeutic development.[1][5] This guide provides a detailed examination of the molecular mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.
Molecular Target and Selectivity
The primary molecular target of this compound is the α4β2 nAChR.[6] These receptors are ligand-gated ion channels that can assemble into two predominant stoichiometric forms: a high-sensitivity (HS) form with two α4 and three β2 subunits ((α4)2(β2)3), and a low-sensitivity (LS) form with three α4 and two β2 subunits ((α4)3(β2)2).[3]
A key feature of this compound is its profound selectivity for the (α4)3(β2)2 stoichiometry.[3][7] This selectivity is conferred by its unique binding site, which is located at the interface between two adjacent α4 subunits (the α4-α4 interface).[8][9] This interface is only present in the (α4)3(β2)2 receptor subtype, making this compound inactive at (α4)2(β2)3 receptors, as well as other nAChR subtypes like α3-containing receptors.[3][5][7]
Mechanism of Action
This compound is classified as a positive allosteric modulator, meaning it does not activate the receptor on its own but enhances the effect of the endogenous agonist, acetylcholine (ACh).[1] Its mechanism can be understood through its binding interaction and subsequent effects on receptor kinetics.
Binding Site and Agonist-like Interaction
X-ray crystallography and homology modeling studies have revealed that this compound binds to an extracellular pocket at the α4-α4 subunit interface.[8][9] This binding site overlaps with the pocket that would typically bind acetylcholine in a conventional agonist-binding interface (like the α4-β2 interface).[8][9] The selectivity for the α4-α4 interface over the α4-β2 interface is determined by specific amino acid residues; favorable interactions with His-142 on the complementary side of the α4 subunit and steric hindrance from Val-136 on the β2 subunit prevent binding at the canonical agonist sites.[9] This binding mimics the action of an agonist at this specific, non-canonical site, inducing a conformational change that facilitates receptor activation by ACh at the canonical sites.[8]
Allosteric Modulation of Acetylcholine Response
The binding of this compound to the α4-α4 interface allosterically modulates the receptor's response to ACh. The primary effect is a significant increase in the apparent potency of ACh. Electrophysiological studies have consistently demonstrated that in the presence of this compound, the concentration-response curve for ACh is shifted to the left, with a reported ~60-fold increase in potency.[3][6][10] Crucially, this potentiation occurs with minimal to no change in the maximal efficacy (Emax) of ACh.[6][9][10] This pharmacological profile is reminiscent of benzodiazepines acting on GABA-A receptors.[8][9]
Effects on Receptor Kinetics
Detailed patch-clamp electrophysiology has elucidated the effects of this compound on the kinetic properties of the (α4)3(β2)2 receptor:
-
Deactivation: The most significant effect of this compound is a strong decrease in the rate of deactivation, which is the channel closing upon removal of the agonist.[3][6][10] This prolonged open time for a given ACh binding event is the primary driver for the observed increase in ACh potency.
-
Activation: The modulator modestly decreases the rate of receptor activation.[3][10]
-
Desensitization: this compound has little to no effect on the rate of desensitization (the process where the receptor enters a prolonged, non-conducting state despite the continued presence of agonist).[3][10] It also only moderately slows the recovery from desensitization.[3][6]
By primarily slowing deactivation, this compound increases the net charge transfer in response to ACh, leading to a potentiation of the cholinergic signal.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from electrophysiological studies.
Table 1: Potentiation of ACh-Evoked Currents by this compound
| Parameter | Value | Cell System | Receptor Subtype | Reference |
|---|---|---|---|---|
| ACh Potency Increase | ~60-fold leftward shift | HEK293 cells | Human (α4)3(β2)2 | [3][10] |
| EC50 for Potentiation | 4 µM | HEK293 cells | Human α4β2 | [11] |
| EC50 for Potentiation | 0.11 µM | Xenopus oocytes | (α4)3(β2)2 | [7] |
| Effect on ACh Emax | No significant change | HEK293, Xenopus oocytes | (α4)3(β2)2 |[6][9][10] |
Table 2: Effects of this compound on (α4)3(β2)2 nAChR Kinetics
| Kinetic Parameter | Effect of this compound | Experimental System | Reference |
|---|---|---|---|
| Deactivation Rate | Strongly decreased | Whole-cell patch-clamp (HEK293) | [3][10] |
| Activation Rate | Modestly decreased | Whole-cell patch-clamp (HEK293) | [3][10] |
| Desensitization Rate | No significant effect | Whole-cell patch-clamp (HEK293) | [3][10] |
| Recovery from Desensitization | Moderately slowed | Whole-cell patch-clamp (HEK293) |[3][6] |
Signaling Pathway and Modulation
The binding of ACh to the α4-β2 interfaces of the (α4)3(β2)2 nAChR triggers a conformational change, opening the central ion pore. This allows the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and subsequent cellular responses. This compound binds to the distinct α4-α4 interface, and this allosteric interaction makes the ACh-induced channel opening more efficient and prolonged, thereby amplifying the downstream signal.
Caption: Signaling pathway of the (α4)3(β2)2 nAChR modulated by this compound.
Caption: Logical flow of this compound's positive allosteric modulation.
Experimental Methodologies
The mechanism of this compound has been primarily elucidated using electrophysiological techniques, complemented by molecular biology and computational modeling.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is commonly used with Xenopus laevis oocytes for robust expression of ion channels.[8]
-
Receptor Expression: Oocytes are injected with cRNA encoding the human α4 and β2 nAChR subunits. A cRNA ratio of 4:1 or 10:1 (α4:β2) is used to favor the expression of the (α4)3(β2)2 stoichiometry.[8]
-
Incubation: Injected oocytes are incubated for 2-7 days at 18°C in Barth's solution to allow for receptor expression and assembly.[8]
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential between -40 mV and -80 mV using an amplifier.[8]
-
Drug Application: Solutions of ACh, with or without this compound, are perfused over the oocyte. The resulting inward currents are recorded.[8]
-
Data Analysis: Concentration-response curves are generated by applying a range of ACh concentrations to determine EC50 (potency) and Emax (efficacy) in the absence and presence of this compound.[8]
Whole-Cell Patch-Clamp Electrophysiology
This high-resolution technique, often used with mammalian cell lines like HEK293 stably expressing the receptor, allows for detailed kinetic analysis.[3][10]
-
Cell Culture: HEK293 cells stably transfected with human α4 and β2 subunits are cultured.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration). The cell is voltage-clamped.
-
Fast Drug Application: An ultra-fast drug application system is used to rapidly apply and withdraw agonist solutions, which is critical for accurately measuring the fast kinetics (activation, deactivation, desensitization) of the ion channel.[3][10]
-
Data Analysis: Current traces are analyzed to measure rise times (activation), decay rates in the presence of agonist (desensitization), and decay rates upon agonist removal (deactivation).[3]
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Summary and Conclusion
The mechanism of action of this compound is that of a highly selective positive allosteric modulator of the (α4)3(β2)2 nAChR. It exerts its effect by binding to a unique site at the α4-α4 subunit interface, an interaction that mimics agonist binding at that location. This allosteric binding does not open the channel directly but significantly potentiates the action of acetylcholine, primarily by slowing the rate of channel deactivation. This leads to a substantial increase in the apparent potency of ACh without altering its maximal efficacy. This well-defined and selective mechanism makes this compound an invaluable tool for studying the physiology of specific nAChR subtypes and a foundational molecule for the development of novel therapeutics.[3][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 7. mdpi.com [mdpi.com]
- 8. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to NS9283: A Positive Allosteric Modulator of (α4)3(β2)2 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS9283 is a potent and selective positive allosteric modulator (PAM) of the (α4)3(β2)2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1][2] This technical guide provides a comprehensive overview of NS9283, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. NS9283 enhances the receptor's response to acetylcholine (ACh) by binding to a unique allosteric site at the α4-α4 subunit interface, a feature exclusive to the (α4)3(β2)2 stoichiometry.[3][4][5][6] This modulation primarily manifests as a significant slowing of the receptor's deactivation kinetics, leading to an increased potency of ACh without altering its maximal efficacy.[1][2] The unique pharmacological profile of NS9283 makes it a valuable tool for studying the physiological roles of (α4)3(β2)2 nAChRs and a promising lead compound for the development of therapeutics for neurological and psychiatric disorders.[7]
Mechanism of Action
NS9283 exerts its effects by binding to an allosteric site located at the interface between two α4 subunits within the pentameric (α4)3(β2)2 nAChR.[3][8] This binding event does not activate the receptor directly but rather modulates the receptor's response to the endogenous agonist, acetylcholine.[1][5] The primary mechanism of this modulation is a significant reduction in the rate of receptor deactivation following the removal of ACh.[1][2] This prolonged channel opening for a given concentration of ACh results in a potentiation of the current mediated by the receptor.
The key characteristics of NS9283's mechanism of action are:
-
Stoichiometry Selectivity: NS9283 selectively modulates the (α4)3(β2)2 nAChR subtype, showing no significant activity at the (α4)2(β2)3 stoichiometry or other nAChR subtypes.[1]
-
Potency Enhancement: It significantly increases the potency of ACh, causing a leftward shift in the concentration-response curve.[1][2]
-
No Efficacy Change: NS9283 does not alter the maximum response elicited by a saturating concentration of ACh.[1][2]
-
Deactivation Slowing: The potentiation is primarily due to a marked slowing of the deactivation kinetics of the receptor.[1][2]
-
Minimal Effect on Desensitization: NS9283 has minimal to no effect on the rate of receptor desensitization.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for the pharmacological effects of NS9283 on (α4)3(β2)2 nAChRs.
Table 1: Potentiation of Acetylcholine Response by NS9283
| Parameter | Value | Cell System | Reference |
| ACh EC50 (ACh alone) | ~30 µM | HEK293 cells expressing hα4β2 | [1] |
| ACh EC50 (in presence of 10 µM NS9283) | ~0.5 µM | HEK293 cells expressing hα4β2 | [1] |
| Fold Shift in ACh Potency | ~60-fold | HEK293 cells expressing hα4β2 | [2] |
| NS9283 EC50 for potentiation | ~1 µM | HEK293 cells expressing α4β2* | [4][6] |
| NS9283 EC50 for potentiation | 0.11 µM | Oocytes expressing (α4)3(β2)2 | [9] |
Table 2: Effects of NS9283 on Receptor Kinetics
| Kinetic Parameter | Effect of NS9283 | Description | Reference |
| Activation Rate | Modest decrease | Slower rise time of the current in the presence of NS9283. | [1][2] |
| Deactivation Rate | Strong decrease | Significantly prolonged current decay after agonist removal. | [1][2] |
| Desensitization Rate | No significant effect | The rate of current decay in the continuous presence of agonist is largely unchanged. | [1][2] |
| Recovery from Desensitization | Moderately slowed | A slight delay in the receptor's ability to respond to a subsequent agonist application. | [1][2] |
Signaling Pathway and Modulatory Mechanism
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol is adapted from studies characterizing NS9283 in a mammalian cell line stably expressing human α4β2 nAChRs.[1][2]
4.1.1. Cell Culture
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human α4 and β2 nicotinic acetylcholine receptor subunits.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.
4.1.2. Electrophysiological Recording
-
Apparatus: An inverted microscope equipped with micromanipulators, a patch-clamp amplifier, a data acquisition system, and a rapid solution exchange system.
-
External Solution (Extracellular Fluid - ECF):
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM Glucose
-
pH adjusted to 7.4 with NaOH.
-
-
Internal Solution (Pipette Solution):
-
140 mM KCl
-
1 mM MgCl2
-
10 mM EGTA
-
10 mM HEPES
-
5 mM ATP (magnesium salt)
-
0.5 mM GTP (sodium salt)
-
pH adjusted to 7.2 with KOH.
-
-
Recording Pipettes: Pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with ECF.
-
Approach a single, healthy-looking cell with the recording pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Apply ACh and/or NS9283 using a rapid solution exchange system. NS9283 is typically pre-applied for a period (e.g., 90 seconds) before co-application with ACh.
-
Record the resulting inward currents.
-
4.1.3. Data Analysis
-
Concentration-Response Curves: Measure the peak current amplitude at various concentrations of ACh in the absence and presence of a fixed concentration of NS9283. Normalize the responses to a maximal ACh response and fit the data to the Hill equation to determine EC50 and Hill slope.
-
Kinetic Analysis:
-
Activation: Measure the 10-90% rise time of the current.
-
Deactivation: Fit the current decay after a brief pulse of ACh to a single or double exponential function to determine the deactivation time constant(s).
-
Desensitization: Fit the current decay during a prolonged application of ACh to an exponential function to determine the desensitization time constant.
-
Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is suitable for expressing and characterizing nAChRs in a robust heterologous expression system.
4.2.1. Oocyte Preparation and Injection
-
Oocyte Harvesting: Surgically remove oocytes from a mature female Xenopus laevis frog.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α4 and β2 nAChR subunits. The ratio of α4 to β2 cRNA can be varied to favor the expression of either the (α4)3(β2)2 or (α4)2(β2)3 stoichiometry.
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.
4.2.2. Electrophysiological Recording
-
Apparatus: A TEVC amplifier, micromanipulators, a recording chamber, and a perfusion system.
-
Recording Solution (ND96):
-
96 mM NaCl
-
2 mM KCl
-
1.8 mM CaCl2
-
1 mM MgCl2
-
5 mM HEPES
-
pH adjusted to 7.5 with NaOH.
-
-
Electrodes: Both voltage and current electrodes are pulled from glass capillaries and filled with 3 M KCl, with resistances of 0.5-2 MΩ.
-
Recording Procedure:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with both the voltage and current electrodes.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply ACh and/or NS9283 via the perfusion system.
-
Record the elicited currents.
-
4.2.3. Data Analysis
Data analysis is similar to that for whole-cell patch-clamp, focusing on concentration-response relationships and the effects on current kinetics.
Experimental and Logical Workflows
Conclusion
NS9283 is a well-characterized positive allosteric modulator of the (α4)3(β2)2 nAChR. Its selective and potentiation of ACh-mediated currents through a mechanism involving the slowing of deactivation kinetics makes it a valuable pharmacological tool. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic potential of modulating this specific nAChR subtype and to aid in the discovery and development of novel drugs targeting the α4-α4 interface.
References
- 1. mdpi.com [mdpi.com]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 5. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discriminative-stimulus effects of NS9283, a nicotinic α4β2* positive allosteric modulator, in nicotine-discriminating rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 9. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Interaction: A Technical Guide to NS9283 and the α4β2 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the positive allosteric modulator (PAM) NS9283 and the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a critical target in neuroscience and pharmacology. NS9283 exhibits a unique selectivity for the (α4)3(β2)2 stoichiometry of the α4β2 nAChR, offering a powerful tool for dissecting the receptor's function and a promising avenue for therapeutic development.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The following tables provide a consolidated view of the quantitative parameters defining the interaction of NS9283 with the human α4β2 nAChR.
Table 1: Functional Potentiation of Acetylcholine (ACh) by NS9283
| Parameter | Value | Cell Line | Method | Reference |
| ACh EC50 Fold Shift | ~60-fold left-shift | HEK293-hα4β2 | Whole-cell patch-clamp | [1] |
| NS9283 EC50 | 0.11 µM | Not Specified | Not Specified | [4] |
| NS9283 EC50 | 0.99 ± 0.6 µM | Not Specified | Not Specified | [5] |
Table 2: Effects of NS9283 on α4β2 nAChR Kinetics
| Kinetic Parameter | Effect of NS9283 | Cell Line | Method | Reference |
| Deactivation Kinetics | Strongly decreased rate | HEK293-hα4β2 | Whole-cell patch-clamp | [1][2] |
| Activation Kinetics | Modestly decreased rate | HEK293-hα4β2 | Whole-cell patch-clamp | [1][2] |
| Desensitization Rate | No significant effect | HEK293-hα4β2 | Whole-cell patch-clamp | [1][2] |
| Recovery from Desensitization | Moderately slowed | HEK293-hα4β2 | Whole-cell patch-clamp | [1][2] |
Mechanism of Action: An Agonist-like Modulation
NS9283 acts as a positive allosteric modulator by binding to a site topographically distinct from the orthosteric acetylcholine (ACh) binding sites.[4] Structural and functional studies have revealed that NS9283 selectively targets the α4-α4 subunit interface, which is uniquely present in the (α4)3(β2)2 receptor stoichiometry.[6][7][8] This binding event does not directly activate the receptor but rather enhances the potency of ACh without altering its maximal efficacy.[1][2] The primary mechanism for this potentiation is a significant slowing of the receptor's deactivation kinetics, effectively prolonging the ion channel's open state in the presence of the agonist.[1][2] This mode of action bears a resemblance to the mechanism of benzodiazepines on GABA-A receptors.[1][2] Interestingly, while functionally a PAM, NS9283's binding at the α4-α4 interface overlaps with an agonist-binding pocket, suggesting an agonist-like mechanism of action.[6] In engineered receptors with multiple α4-α4 interfaces, NS9283 can act as a direct agonist.[6]
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Pharmacological Profile of NS 9283: A Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors
Copenhagen, Denmark - NS 9283, a novel compound identified through the drug discovery efforts of NeuroSearch A/S, has emerged as a significant tool in the study of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, which is implicated in a range of neurological conditions.[1] This technical guide provides an in-depth overview of the discovery, history, and pharmacological characterization of this compound, tailored for researchers, scientists, and drug development professionals.
This compound, with the chemical structure 3-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]benzonitrile, was developed and synthesized at NeuroSearch A/S and Abbott Laboratories.[1] It was initially identified as a positive allosteric modulator (PAM) that selectively enhances the activity of certain nAChR subtypes without possessing intrinsic agonist activity.[2] This unique mechanism of action, akin to benzodiazepines at GABAA receptors, has positioned this compound as a compound of interest for its potential therapeutic applications in cognitive enhancement and analgesia.[3][4]
Pharmacological Profile of this compound
This compound exhibits a distinct pharmacological profile, primarily acting as a PAM at α4β2 nAChRs. Its effects are stoichiometry-dependent, showing a marked preference for the (α4)3(β2)2 receptor subtype over the (α4)2(β2)3 stoichiometry.[1][4] This selectivity is attributed to its binding at the unique α4-α4 subunit interface present in the (α4)3(β2)2 receptor.[3][4]
| Parameter | Value | Receptor/System | Experimental Condition | Reference |
| Potentiation of ACh-evoked currents | ~60-fold increase in potency | Human α4β2 nAChRs in HEK293 cells | Whole-cell patch-clamp | [4] |
| EC50 for potentiation | ~1 µM | α4β2* nAChRs | [5][6] | |
| EC50 (as a PAM) | 0.99 ± 0.6 µM | α4β2 nAChR | In-house assay | [2] |
| Effect on Maximal Efficacy (Emax) | No significant alteration | Human α4β2 nAChRs in HEK293 cells | Whole-cell patch-clamp | [4] |
| Binding Affinity (Ki) | No significant displacement of [3H]-cytisine | Rat cortical tissue | Radioligand binding assay | [1] |
| Effect on Deactivation Kinetics | Strongly decreased rate | Human α4β2 nAChRs in HEK293 cells | Whole-cell patch-clamp | [4] |
| Effect on Activation Kinetics | Modestly decreased rate | Human α4β2 nAChRs in HEK293 cells | Whole-cell patch-clamp | [4] |
| Effect on Desensitization | Did not affect the rate of desensitization | Human α4β2 nAChRs in HEK293 cells | Whole-cell patch-clamp | [4] |
| Reactivation of Desensitized Receptors | Incapable | Human α4β2 nAChRs in HEK293 cells | 1 mM ACh for ~90 s followed by co-application of this compound | [4] |
Mechanism of Action: A Closer Look
This compound's primary mechanism involves the positive allosteric modulation of α4β2 nAChRs. It binds to a site topographically distinct from the acetylcholine (ACh) binding site, specifically at the α4-α4 subunit interface.[3][4] This interaction does not activate the receptor directly but rather enhances the receptor's response to the endogenous agonist, ACh. The binding of this compound leads to a significant leftward shift in the ACh concentration-response curve, indicating an increase in the potency of ACh, without affecting the maximal efficacy.[4] This potentiation is primarily driven by a significant slowing of the receptor's deactivation kinetics.[4]
Experimental Protocols
The characterization of this compound has been supported by a variety of in vitro and in vivo experimental protocols.
In Vitro Electrophysiology
Objective: To determine the effect of this compound on the function of nAChRs.
-
Cell Lines: HEK293 cells stably expressing human α4β2 nAChRs were commonly used.[4] For stoichiometry-specific studies, Xenopus laevis oocytes were injected with cRNA for α4 and β2 subunits in specific ratios (e.g., 4:1 or 1:4) to favor the expression of (α4)3(β2)2 or (α4)2(β2)3 stoichiometries, respectively.[1][3]
-
Technique: Two-electrode voltage-clamp and whole-cell patch-clamp techniques were employed.[3][4]
-
Procedure:
-
Cells or oocytes expressing the target receptors were voltage-clamped.
-
A baseline current was established.
-
A non-saturating concentration of an agonist (e.g., acetylcholine or nicotine) was applied to elicit a control current response.
-
After a washout period, this compound was pre-applied for a defined period (e.g., 90 seconds) followed by the co-application of the agonist and this compound.[4]
-
The potentiation of the current response was measured and compared to the control. Concentration-response curves were generated to determine the shift in agonist potency.
-
Radioligand Binding Assays
Objective: To assess the binding characteristics of this compound at nAChRs.
-
Preparation: Membranes from rat cortical tissue or cell lines expressing the receptor of interest were used.[1]
-
Radioligands: [3H]-cytisine was used to label the high-affinity agonist binding sites on α4β2 nAChRs.[1] [3H]-α-Bungarotoxin ([3H]-α-BgTx) was used for α7 nAChRs.[1]
-
Procedure:
-
Membrane preparations were incubated with a fixed concentration of the radioligand in the presence of varying concentrations of this compound (0.1 nM to 100 µM).[1]
-
Non-specific binding was determined in the presence of a high concentration of a known nAChR ligand (e.g., 100 µM nicotine (B1678760) or 1 mM d-tubocurarine).[1]
-
The reaction was terminated by rapid filtration, and the amount of radioactivity bound to the filters was quantified by liquid scintillation counting.[1]
-
The ability of this compound to displace the radioligand was analyzed to determine its binding affinity.
-
In Vivo Studies
This compound has been evaluated in various animal models to assess its effects on cognition and pain. For instance, in a rat model of episodic memory (social recognition), this compound demonstrated performance-enhancing effects.[7] Furthermore, it showed pro-cognitive effects in the Morris water maze task, which were reversible by the nAChR antagonist mecamylamine, confirming the involvement of nicotinic receptors in its in vivo actions.[1] In pain models, this compound was found to augment the analgesic properties of the α4β2 agonist ABT-594.[1]
Discovery and Historical Context
The discovery of this compound was a significant step in the exploration of allosteric modulation of nAChRs. It provided a tool to selectively target a specific stoichiometry of the α4β2 receptor, allowing for a more nuanced understanding of its physiological roles. The compound's benzodiazepine-like modulatory profile at a Cys-loop receptor opened new avenues for rational drug design.[3] Furthermore, this compound has served as a scaffold for the development of subsequent, more potent and selective modulators of α4β2* nAChRs, such as SR9883.[5][6][8] This highlights the foundational role of this compound in the ongoing efforts to develop novel therapeutics targeting the nicotinic cholinergic system for a variety of CNS disorders.[9]
References
- 1. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 6. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats. [escholarship.org]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Stoichiometry-Selective Modulation of (α4)3(β2)2 Nicotinic Acetylcholine Receptors by NS9283
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of NS9283, a positive allosteric modulator (PAM) with remarkable selectivity for the (α4)3(β2)2 stoichiometry of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). The document details the quantitative aspects of this selectivity, the experimental protocols used for its characterization, and the underlying molecular mechanisms.
Introduction to NS9283 and α4β2 nAChR Stoichiometry
The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a key target for therapeutic intervention in various neurological and psychiatric disorders, including nicotine (B1678760) addiction and cognitive deficits. These receptors can assemble into two primary stoichiometric forms: a high-sensitivity (HS) isoform with a subunit composition of (α4)2(β2)3 and a low-sensitivity (LS) isoform, (α4)3(β2)2.[1] The presence of a unique α4-α4 subunit interface in the (α4)3(β2)2 stoichiometry offers a distinct target for selective drug action.[2][3]
NS9283, with the chemical structure 3-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]benzonitrile, is a pioneering molecule that exploits this structural difference.[4] It acts as a PAM, enhancing the receptor's response to the endogenous agonist acetylcholine (ACh) and other nicotinic agonists, rather than directly activating the receptor itself.[4][5] This guide delves into the specifics of NS9283's selective potentiation of the (α4)3(β2)2 nAChR.
Quantitative Pharmacology of NS9283
NS9283's hallmark is its profound selectivity for the (α4)3(β2)2 nAChR stoichiometry over the (α4)2(β2)3 form and other nAChR subtypes.[4][6] This selectivity is evident in its ability to significantly increase the potency of agonists at the (α4)3(β2)2 receptor with minimal to no effect on other stoichiometries.
Table 1: Potency and Efficacy of NS9283 at Different nAChR Stoichiometries
| Receptor Stoichiometry | Agonist | NS9283 Effect | Potency (EC50) of NS9283 (µM) | Efficacy (Fold-shift in Agonist Potency) | Reference |
| (α4)3(β2)2 | Acetylcholine | Potentiation | ~1 | ~60-fold leftward shift | [2][7] |
| (α4)3(β2)2 | Acetylcholine | Potentiation | 3.43 | Marked leftward shift (~500-fold) | [4][8] |
| (α4)2(β2)3 | Acetylcholine | No significant effect | > 31.6 | No potentiation | [4] |
| (α2)3(β2)2 | Acetylcholine | Potentiation | - | Comparable to (α4)3(β2)2 | [4] |
| (α2)3(β4)2 | Acetylcholine | Potentiation | - | Comparable to (α4)3(β2)2 | [4] |
| (α4)3(β4)2 | Acetylcholine | Potentiation | - | Comparable to (α4)3(β2)2 | [4] |
| α3-containing nAChRs | Acetylcholine | No or marginal effect | - | No potentiation | [4] |
Note: The exact fold-shift and EC50 values can vary depending on the experimental system (e.g., Xenopus oocytes vs. mammalian cell lines) and the specific agonist used.
A key characteristic of NS9283's modulatory action is that it primarily increases the potency of ACh without significantly altering the maximal efficacy (Emax) of the agonist-evoked response.[2][7] This means that while a lower concentration of ACh is needed to elicit a response in the presence of NS9283, the maximum possible response remains unchanged.
Mechanism of Action
NS9283 exerts its effects by binding to a site distinct from the orthosteric agonist binding sites.[3] Structural and functional studies have pinpointed its binding location to the unique α4-α4 subunit interface present only in the (α4)3(β2)2 receptor.[3][9][10] This binding event is thought to induce a conformational change that allosterically enhances the receptor's function.
The primary mechanism by which NS9283 potentiates the (α4)3(β2)2 receptor response is by significantly slowing the deactivation kinetics of the receptor following agonist dissociation.[2][7] It has a modest effect on the activation rate and does not significantly alter the rate of desensitization.[2] This prolonged channel opening for a given agonist binding event leads to the observed leftward shift in the agonist concentration-response curve.[2][7]
Caption: Mechanism of NS9283 action on (α4)3(β2)2 nAChRs.
Experimental Protocols
The characterization of NS9283's selective modulation relies on several key in vitro techniques. Below are detailed methodologies for two common approaches.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is widely used to study the function of ion channels expressed in a heterologous system.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the human α4 and β2 nAChR subunits. To favor the expression of the (α4)3(β2)2 stoichiometry, a cRNA ratio of 4:1 (α4:β2) is typically used.[4]
-
Incubation: Injected oocytes are incubated for 2-5 days at 18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
Two glass microelectrodes filled with 3M KCl are impaled into the oocyte to clamp the membrane potential, typically at -70 mV.
-
Agonist (e.g., ACh) solutions are applied to the oocyte in the absence and presence of various concentrations of NS9283. NS9283 is typically pre-applied for a set duration before co-application with the agonist.
-
-
Data Analysis:
-
The peak current amplitude evoked by the agonist is measured.
-
Concentration-response curves for the agonist are generated in the absence and presence of NS9283.
-
The EC50 (potency) and Emax (efficacy) values are determined by fitting the data to the Hill equation. The fold-shift in EC50 is calculated to quantify the potentiation by NS9283.[4][9]
-
Caption: Experimental workflow for TEVC analysis of NS9283.
Whole-Cell Patch-Clamp in Mammalian Cells
This technique provides a higher resolution of the receptor kinetics in a mammalian cell environment.
Protocol:
-
Cell Culture and Transfection: A mammalian cell line, such as HEK293, is cultured. The cells are then transfected with plasmids encoding the human α4 and β2 nAChR subunits. A stable cell line expressing the receptors is often used.[2][7]
-
Electrophysiological Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped, typically at -60 mV.
-
An ultra-fast drug application system is used to rapidly apply and remove agonist solutions, allowing for the study of receptor kinetics (activation, deactivation, and desensitization).[2][7]
-
The effects of NS9283 are assessed by co-applying it with the agonist.
-
-
Data Analysis:
-
The amplitude, rise time (activation), and decay time (deactivation and desensitization) of the currents are measured and analyzed.
-
Concentration-response relationships are determined as described for TEVC.
-
Kinetic parameters are compared in the absence and presence of NS9283 to elucidate its mechanism of action.[2]
-
Signaling Pathways and Functional Implications
The primary function of nAChRs is to act as ligand-gated ion channels, allowing the influx of cations (primarily Na+ and Ca2+) upon activation. The influx of Ca2+ is a critical second messenger that can trigger a variety of downstream signaling cascades. By potentiating the (α4)3(β2)2 receptor, NS9283 enhances this cation influx, thereby amplifying downstream signaling events.
Caption: Signaling pathway modulated by (α4)3(β2)2 nAChR activation.
The selective potentiation of (α4)3(β2)2 nAChRs by NS9283 has significant functional implications. These receptors are involved in modulating the release of various neurotransmitters, including dopamine (B1211576) and acetylcholine, and play a role in cognitive processes such as learning and memory. By selectively enhancing the activity of this specific receptor subtype, compounds like NS9283 offer the potential for more targeted therapeutic effects with a reduced side-effect profile compared to non-selective nicotinic agonists.
Conclusion
NS9283 is a powerful pharmacological tool and a lead compound for a novel class of therapeutics targeting the (α4)3(β2)2 nAChR. Its high degree of selectivity, achieved by targeting the unique α4-α4 subunit interface, allows for the specific potentiation of this receptor subtype. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and exploit the therapeutic potential of stoichiometry-selective nAChR modulation.
References
- 1. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of NS 9283: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS 9283 is a potent and selective positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a critical ligand-gated ion channel in the central nervous system.[1][2][3] This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its mechanism of action, binding and functional characteristics, and the experimental methodologies used for its characterization. The information presented is intended to serve as a detailed resource for researchers and professionals involved in neuroscience drug discovery and development.
Mechanism of Action
This compound exerts its effects by binding to a site on the α4β2 nAChR that is distinct from the orthosteric binding site for the endogenous agonist, acetylcholine (ACh).[4] This allosteric binding potentiates the receptor's response to agonists like ACh. A key feature of this compound is its stoichiometry-dependent action, showing selectivity for the (α4)3(β2)2 subtype of the α4β2 receptor.[1][5] This selectivity is attributed to its binding at the unique α4-α4 subunit interface present in this specific stoichiometry.[1][5]
Upon binding, this compound does not activate the receptor directly but significantly increases the potency of ACh.[1][2] This is observed as a leftward shift in the ACh concentration-response curve, meaning a lower concentration of ACh is required to elicit a response in the presence of this compound.[1][2] Notably, this compound does not alter the maximal efficacy of ACh, indicating that it enhances the receptor's sensitivity to the agonist without changing the maximum possible response.[1][2] The primary mechanism for this potentiation is a significant slowing of the deactivation kinetics of the receptor.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the pharmacological profile of this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Assay Details | Cell Line/System | Radioligand | Reference |
| Ki | 67 µM | [3H]epibatidine displacement | Ls-AChBP/5-HT3AR chimera expressed in HEK293 cells | [3H]epibatidine | [6] |
| IC50 | 67 µM | [3H]epibatidine displacement | Ls-AChBP/5-HT3AR chimera expressed in HEK293 cells | [3H]epibatidine | [6] |
Table 2: Functional Potency of this compound
| Parameter | Value | Assay Details | Cell Line/System | Agonist | Reference |
| EC50 | 4.0 µM | Whole-cell patch-clamp | HEK293-hα4β2 cells | Acetylcholine (10 µM) | [1] |
| EC50 | ~1 µM | Not specified | α4β2* nAChRs | Not specified | [7] |
| EC50 | 0.11 µM | Not specified | (α4)3(β2)2 nAChRs | Not specified | [5] |
Table 3: Effect of this compound on Agonist Potency
| Effect | Fold Shift | Assay Details | Cell Line/System | Agonist | Reference |
| ACh Potency Increase | ~60-fold | Whole-cell patch-clamp | HEK293-hα4β2 cells | Acetylcholine | [1][2] |
| Nicotine (B1678760) Potency Increase | ~50-fold | Ca2+ imaging | HEK293-α4β2 cells | Nicotine | [8] |
| ACh Potency Increase | ~500-fold | Two-electrode voltage-clamp | Xenopus laevis oocytes expressing (α4)3(β2)2 nAChRs | Acetylcholine | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of α4β2 nAChR Modulation
Activation of α4β2 nAChRs, potentiated by this compound, leads to the influx of cations (Na+ and Ca2+), causing membrane depolarization and subsequent activation of voltage-gated ion channels and intracellular signaling cascades. One identified pathway involves the activation of Src kinase in a β-arrestin1 and 14-3-3η-dependent manner, leading to the phosphorylation of Syk.[9] Activated Syk then interacts with phospholipase C γ1 (PLCγ1), triggering the production of diacylglycerol (DAG) and subsequent translocation and activation of protein kinase CβII (PKCβII).[9]
Caption: Signaling pathway of α4β2 nAChR potentiation by this compound.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
The functional effects of this compound on α4β2 nAChRs are typically characterized using whole-cell patch-clamp electrophysiology in a cell line stably expressing the human receptor, such as HEK293 cells.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. Positive allosteric modulation of α4β2 nicotinic acetylcholine receptors as a new approach to smoking reduction: evidence from a rat model of nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 8. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of NS9283: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of NS9283, a selective positive allosteric modulator (PAM) of the (α4)3(β2)2 nicotinic acetylcholine (B1216132) receptor (nAChR). The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for professionals in the field of drug discovery and neuroscience.
Core Mechanism and Selectivity
NS9283 exerts its effects by binding to a unique site at the interface between two α4 subunits (the α4-α4 interface), which is present only in the (α4)3(β2)2 stoichiometry of the α4β2 nAChR.[1][2][3] This selective binding underlies its modulatory action. Unlike conventional agonists that bind at the α4-β2 interface to directly activate the receptor, NS9283 enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[1][4][5] Structural and functional studies reveal that NS9283's binding mode overlaps with the agonist-binding site at the α4-α4 interface, suggesting an agonist-like mechanism of modulation.[1][6] While it shows agonist activity in mutant receptors with engineered α4-α4 interfaces, in wild-type receptors, its primary role is to increase the apparent potency of ACh without altering its maximal efficacy.[1][6][7][8] This mechanism of action is comparable to that of benzodiazepines at GABAA receptors.[1][6][7][8]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for NS9283 from in vitro electrophysiological studies.
Table 1: Potentiation of Acetylcholine-Evoked Currents by NS9283
| Parameter | Value | Cell Type | Receptor Subtype | Reference |
| ACh EC50 Fold-Shift | ~60-fold | HEK293-hα4β2 | (α4)3(β2)2 | [7][8] |
| EC50 for potentiation | ~1 µM | Not Specified | α4β2* nAChRs | [4][5][9] |
| EC50 for potentiation | 0.99 ± 0.6 µM | Not Specified | α4β2 | [2] |
Note: The EC50 for potentiation refers to the concentration of NS9283 required to achieve 50% of its maximal potentiating effect on ACh-evoked currents.
Table 2: Effects of NS9283 on Receptor Kinetics
| Kinetic Parameter | Effect of NS9283 | Receptor Subtype | Reference |
| Deactivation Rate | Strongly decreased | (α4)3(β2)2 | [7][8] |
| Activation Rate | Modestly decreased | (α4)3(β2)2 | [7][8] |
| Desensitization Rate | No significant effect | (α4)3(β2)2 | [7][8] |
| Recovery from Desensitization | Moderately slowed | (α4)3(β2)2 | [7][8] |
Experimental Protocols
The characterization of NS9283 has primarily relied on electrophysiological techniques to measure ion channel function in response to the compound.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This technique is used to record the electrical currents flowing through the nAChRs in a whole-cell configuration.
1. Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are stably transfected with the cDNAs for human α4 and β2 nAChR subunits.
-
A specific ratio of α4 to β2 cRNA (e.g., 4:1 or 10:1) is used to promote the expression of the (α4)3(β2)2 stoichiometry.[6]
2. Electrophysiological Recordings:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
An ultra-fast drug application system, such as a piezo-ceramic device, is used for rapid application and washout of acetylcholine and NS9283.[7][8]
-
A pre-incubation period with NS9283 (e.g., ~90 seconds) is applied before co-application with ACh to allow for modulator binding.[7]
3. Data Analysis:
-
Concentration-response curves for ACh in the presence and absence of NS9283 are generated to determine the fold-shift in EC50.
-
The kinetics of current activation, deactivation, and desensitization are analyzed by fitting the current traces to exponential functions.
Two-electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This method is suitable for studying the function of ion channels expressed in a larger cell system.
1. Oocyte Preparation and Injection:
-
Oocytes are harvested from Xenopus laevis frogs.
-
Oocytes are injected with cRNA encoding the α4 and β2 nAChR subunits at a specific ratio to favor the (α4)3(β2)2 stoichiometry.[6]
-
Injected oocytes are incubated for 2-7 days at 18°C to allow for receptor expression.[6]
2. Electrophysiological Recordings:
-
Oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Solutions containing ACh and NS9283 are perfused over the oocyte.
3. Mutational Analysis:
-
To identify key residues for NS9283 binding, site-directed mutagenesis is performed on the α4 subunit.[6]
-
The effects of these mutations on the modulatory activity of NS9283 are then assessed using TEVC.[6]
Visualizations
Signaling Pathway of NS9283 Action
Caption: Mechanism of NS9283 positive allosteric modulation of the (α4)3(β2)2 nAChR.
Experimental Workflow for In Vitro Characterization
References
- 1. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 5. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Unlocking Therapeutic Potential: A Technical Guide to NS 9283, a Selective α4β2 Nicotinic Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NS 9283, a novel positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs). We delve into its mechanism of action, summarize key preclinical findings, and explore its potential therapeutic applications in cognitive disorders and pain management. This document is intended to serve as a resource for researchers and drug development professionals interested in the advancement of nAChR-targeted therapeutics.
Core Concepts: Mechanism of Action and Selectivity
This compound is a stoichiometry-selective positive modulator that specifically targets the (α4)3(β2)2 subtype of nAChRs.[1][2][3][4] This selectivity is attributed to its unique binding site at the α4-α4 subunit interface, a feature absent in other nAChR stoichiometries.[5][6][7] Structural and functional studies have revealed that this compound's binding mode overlaps with the agonist-binding site at this interface, leading to an agonist-like mechanism of modulation.[5][6]
Unlike direct agonists, this compound does not activate the receptor on its own in wild-type receptors.[6][8][9] Instead, it enhances the receptor's response to the endogenous neurotransmitter acetylcholine (ACh) and other nicotinic agonists.[1][7] The primary mechanism of this potentiation is a significant slowing of the receptor's deactivation kinetics, which increases the potency of ACh without altering its maximal efficacy.[1] This modulatory profile is reminiscent of benzodiazepines' action on GABA-A receptors.[1][5][6]
Potential Therapeutic Applications
Preclinical studies have highlighted the potential of this compound in treating conditions associated with cholinergic dysfunction.
Cognitive Enhancement
This compound has demonstrated pro-cognitive effects in various animal models.[1][2][10] It has been shown to reverse phencyclidine (PCP)-induced disruption of pre-pulse inhibition, a measure of sensory information processing. Furthermore, this compound improved performance in rodent models of episodic memory (social recognition), sustained attention (five-choice serial reaction time task), and reference memory (Morris water maze).[2][10] These effects were reversible with the nAChR blocker mecamylamine, confirming the involvement of nicotinic receptors.[2][10]
Analgesia
In preclinical pain models, this compound has been shown to augment the analgesic effects of the α4β2 nAChR agonist ABT-594.[6][11] This suggests that co-administration of this compound could enhance the therapeutic efficacy of nicotinic agonists in pain management, potentially allowing for lower, better-tolerated doses.[7][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
| Parameter | Receptor/System | Value | Reference |
| EC50 (Modulation) | (α4)3(β2)2 nAChRs | ~0.11 µM | [4] |
| (α2)3(β2)2 nAChRs | Comparable to (α4)3(β2)2 | [2] | |
| (α2)3(β4)2 nAChRs | Comparable to (α4)3(β2)2 | [2] | |
| (α4)3(β4)2 nAChRs | Comparable to (α4)3(β2)2 | [2] | |
| ACh Potency Shift | (α4)3(β2)2 nAChRs in HEK293 cells | ~60-fold leftward shift | [1] |
| EC50 (Nicotine Enhancement) | α4β2* nAChRs | ~1 µM | [8][9] |
Table 1: In Vitro Potency of this compound
| Animal Model | Cognitive Domain | Effect of this compound | Reference |
| Rat | Episodic Memory (Social Recognition) | Improved performance | [2][10] |
| Rat | Sustained Attention (5-CSRTT) | Improved performance | [2][10] |
| Rat | Reference Memory (Morris Water Maze) | Improved performance | [2][10] |
| Mouse | Sensory Processing (PPI) | Reversal of PCP-induced deficit | [2][10] |
Table 2: In Vivo Efficacy of this compound in Cognitive Models
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To characterize the modulatory effects of this compound on different nAChR subtypes expressed in a controlled system.
-
Methodology:
-
Xenopus laevis oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2 in a 4:1 ratio to favor the (α4)3(β2)2 stoichiometry).[2]
-
After 2-4 days of incubation to allow for receptor expression, oocytes are placed in a recording chamber and perfused with a standard buffer.
-
The oocyte is impaled with two microelectrodes filled with KCl to clamp the membrane potential.
-
Concentration-response curves for an agonist (e.g., ACh) are generated by applying increasing concentrations of the agonist and measuring the resulting current.
-
To assess modulation, concentration-response curves for the agonist are then generated in the presence of a fixed concentration of this compound.[2]
-
Data is analyzed to determine changes in agonist potency (EC50) and efficacy (Imax).
-
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
-
Objective: To investigate the detailed mechanism of action of this compound on human nAChRs in a mammalian cell line.
-
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the human α4β2 nAChR are cultured.
-
A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
ACh-evoked currents are elicited by rapid application of ACh using an ultra-fast drug application system.[1]
-
The effects of this compound on the kinetics of these currents (activation, deactivation, and desensitization) are measured by co-applying this compound with ACh.[1]
-
Rodent Behavioral Models for Cognition
-
Objective: To assess the in vivo efficacy of this compound on various cognitive domains.
-
Social Recognition Task (Episodic Memory):
-
An adult rat is habituated to a testing arena.
-
A juvenile rat is introduced for a short period of social interaction.
-
After an inter-exposure interval, the same or a novel juvenile is re-introduced.
-
The time the adult rat spends investigating the juvenile is measured. A decrease in investigation time upon re-exposure to the same juvenile indicates memory.
-
This compound or vehicle is administered before the first exposure to assess its effect on memory formation.
-
-
Five-Choice Serial Reaction Time Task (5-CSRTT) (Sustained Attention):
-
Rats are trained to detect a brief visual stimulus presented in one of five apertures and to respond by poking their nose into the correct aperture to receive a reward.
-
Once trained, various parameters such as accuracy, omissions, and premature responses are measured to assess attention and impulsivity.
-
This compound is administered before the test session to evaluate its impact on attentional performance.
-
Visualizations
Signaling Pathway of this compound Modulation
Caption: Mechanism of this compound positive allosteric modulation of the (α4)3(β2)2 nAChR.
Experimental Workflow for In Vitro Characterization
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 9. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of NS 9283 on Cholinergic Transmission: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
NS 9283 is a potent and selective positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a unique specificity for receptors with a (α4)3(β2)2 stoichiometry.[1][2] This compound does not activate the receptor on its own but significantly enhances the receptor's sensitivity to endogenous agonists like acetylcholine (ACh) by binding to a distinct site.[2][3] Structural and functional studies reveal that this compound binds to the α4-α4 subunit interface, a site unique to the (α4)3(β2)2 receptor subtype, and exerts its modulatory effects through an agonist-like mechanism.[4][5] Its primary mechanism of action is a profound slowing of the receptor's deactivation kinetics, which leads to a substantial leftward shift in the agonist concentration-response curve, thereby increasing agonist potency without altering the maximal efficacy.[1][6] This technical guide provides an in-depth review of the quantitative effects, underlying molecular mechanisms, and key experimental protocols used to characterize this compound's impact on cholinergic transmission.
Core Mechanism of Action
This compound functions as a stoichiometry-selective PAM, specifically targeting α4β2 nAChRs that are composed of three α4 and two β2 subunits.[1][4] This selectivity is attributed to its binding at the interface between two α4 subunits (α4/α4), a site absent in the more common (α4)2(β2)3 stoichiometry.[1] While initially classified as a PAM, further studies suggest this compound acts as a selective agonist at this unorthodox α4/α4 binding site.[4][7][8] However, because activation of the nAChR ion channel requires the coordinated action of multiple binding sites, this compound alone is unable to trigger channel opening in wild-type receptors.[4][5] Instead, its binding potentiates the action of orthosteric agonists like acetylcholine or nicotine (B1678760) that bind at the conventional α4/β2 interfaces.[3][9] The principal effect of this potentiation is a significant slowing of the channel's closing rate (deactivation), which prolongs the cholinergic signal.[1][6]
Quantitative Data on Cholinergic Modulation
The primary effect of this compound is the potentiation of agonist-induced currents. This is most clearly demonstrated by a significant leftward shift in the agonist concentration-response curve, indicating an increase in agonist potency.
Table 1: Effect of this compound on Agonist Potency at Human α4β2 nAChRs
| Agonist | Preparation | This compound Conc. | Agonist EC50 (Control) | Agonist EC50 (with this compound) | Potency Fold-Shift | Efficacy (Imax) | Reference |
| Acetylcholine | HEK293-hα4β2 cells | 10 µM | 2.9 µM | 0.048 µM | ~60 | No significant change | [1][6] |
| Acetylcholine | X. laevis oocytes ((α4)3(β2)2) | 31.6 µM | 1.1 µM | 0.02 µM | ~55 | Not specified | [2] |
| Nicotine | HEK293-hα4β2 cells | 10 µM | Not specified | Not specified | Not specified | Potentiates ~EC20 response | [2] |
Data synthesized from whole-cell patch-clamp and two-electrode voltage-clamp experiments.
Table 2: Effects of this compound on α4β2 nAChR Channel Kinetics
| Kinetic Parameter | Effect of this compound (10 µM) | Description | Reference |
| Deactivation | Strongly decreased rate (prolonged) | Slows the channel closure after agonist removal, leading to a longer-lasting current. | [1][6][10] |
| Activation | Modestly decreased rate | Slightly slows the rate of channel opening upon agonist application. | [1][6] |
| Desensitization | No significant effect on rate | Does not alter the rate at which the receptor enters a non-responsive state during prolonged agonist exposure. | [1][6] |
| Recovery from Desensitization | Moderately slowed recovery | Slightly increases the time it takes for the receptor to become responsive again after being desensitized. | [1][6][10] |
The profound effect on deactivation is the key contributor to the observed increase in agonist potency.
Receptor Subtype Selectivity
This compound exhibits remarkable selectivity based on both subunit composition and stoichiometry.
Table 3: Subtype Selectivity Profile of this compound
| nAChR Subtype/Stoichiometry | Modulatory Effect | Reference |
| (α4)3(β2)2 | Potent positive modulation | [1][2][11] |
| (α4)2(β2)3 | No effect | [1][2] |
| (α2)3(β2)2 | Positive modulation | [2][11] |
| (α2)3(β4)2 | Positive modulation | [2][11] |
| (α4)3(β4)2 | Positive modulation | [2][11] |
| α3-containing (e.g., α3β2, α3β4) | No effect | [2][12] |
| α7 | No effect | [2] |
Selectivity is primarily driven by the presence of an α4/α4 or α2/α2 subunit interface, which is characteristic of the (3α:2β) stoichiometry.
Detailed Experimental Protocols
The characterization of this compound has relied heavily on electrophysiological and radioligand binding techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique was used for the detailed kinetic analysis of this compound on human nAChRs.[1][6]
Objective: To measure agonist-evoked currents from cells expressing nAChRs and quantify the modulatory effects of this compound on potency and channel kinetics.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human α4 and β2 nAChR subunits are cultured under standard conditions.
-
Cell Preparation: Cells are plated onto coverslips for recording. On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.
-
Solutions:
-
Extracellular Buffer (in mM): Typically contains NaCl (140), KCl (5), CaCl2 (2), MgCl2 (1), HEPES (10), and Glucose (10), with pH adjusted to 7.4.
-
Intracellular (Pipette) Solution (in mM): Typically contains KCl or K-Gluconate (140), MgCl2 (2), EGTA (10), HEPES (10), and ATP (2-4), with pH adjusted to 7.2.
-
-
Recording:
-
Glass micropipettes with resistances of 2-5 MΩ are filled with intracellular solution.
-
A giga-ohm seal is formed between the pipette and a cell, and the membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application: An ultra-fast drug application system (e.g., piezo-ceramic device) is used to apply acetylcholine with or without this compound for precise durations (e.g., 1 second). For modulation experiments, cells are typically pre-incubated with this compound for ~90 seconds before co-application with the agonist.[1]
-
Data Acquisition and Analysis: Currents are recorded, filtered, and digitized. Peak current amplitudes, activation rates, deactivation time constants, and desensitization kinetics are analyzed using software like Clampfit. Concentration-response curves are generated by plotting peak current against agonist concentration and are fitted with the Hill equation to determine EC50 and Imax values.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This system is robust for expressing specific receptor stoichiometries and was used in initial characterizations.[4]
Objective: To measure macroscopic currents from nAChRs expressed in oocytes and determine stoichiometry-dependent modulation.
Methodology:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.
-
cRNA Injection: Oocytes are injected with cRNA encoding for α4 and β2 subunits. To favor the (α4)3(β2)2 stoichiometry, a high ratio of α4 to β2 cRNA (e.g., 4:1 or 10:1) is injected.[4]
-
Incubation: Injected oocytes are incubated for 2-7 days at 18°C to allow for receptor expression.
-
Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording).
-
The oocyte is voltage-clamped at a holding potential between -40 and -80 mV.[4]
-
Solutions containing ACh with or without this compound are perfused over the oocyte.
-
-
Data Analysis: Peak current amplitudes are measured to construct concentration-response curves and assess modulation.
Radioligand Binding Assays
Binding assays were used to determine if this compound directly competes with known nAChR ligands.[2]
Objective: To assess the interaction of this compound with orthosteric binding sites on nAChRs.
Methodology:
-
Preparation: Membrane fractions are prepared from rat brain tissue or cells expressing the target receptors.
-
Assay:
-
[3H]-cytisine Binding: Used to label high-affinity α4β2* nAChR binding sites. Membranes are incubated with a fixed concentration of [3H]-cytisine (e.g., 1 nM) and varying concentrations of this compound (0.1 nM to 100 µM).
-
[3H]-α-Bungarotoxin ([3H]-α-BgTx) Binding: Used to label α7 nAChRs. The protocol is similar, using [3H]-α-BgTx as the radioligand.
-
-
Incubation & Filtration: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration over glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 100 µM nicotine).
-
Analysis: The ability of this compound to displace the radioligand is analyzed to determine its binding affinity (Ki) for the orthosteric site. Results consistently show that this compound has very low affinity for these sites, confirming its allosteric mechanism.[2]
Conclusion
This compound is a highly specific and potent positive allosteric modulator of (α4)3(β2)2 nicotinic acetylcholine receptors. Its unique mechanism, centered on binding to the α4/α4 subunit interface and dramatically slowing channel deactivation, distinguishes it from other nAChR modulators. This action enhances the potency of endogenous acetylcholine without affecting maximal efficacy, suggesting a therapeutic potential for amplifying cholinergic tone in conditions where it is impaired, such as in cognitive disorders or Alzheimer's disease.[2][13] The detailed characterization of its effects through electrophysiological and binding studies provides a clear framework for its mechanism and serves as a valuable tool for dissecting the complex pharmacology of nicotinic systems.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 10. tocris.com [tocris.com]
- 11. mdpi.com [mdpi.com]
- 12. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats. [escholarship.org]
- 13. Enhanced prefrontal nicotinic signaling as evidence of active compensation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NS-9283 in HEK293 Cells Expressing α4β2 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-9283 is a potent and selective positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) of the α4β2 subtype.[1][2] It exhibits a unique mechanism of action, primarily targeting the (α4)3(β2)2 stoichiometry by binding to the α4-α4 subunit interface.[3][4][5] This interaction enhances the receptor's response to the endogenous agonist acetylcholine (ACh) without directly activating the receptor on its own.[1] These application notes provide detailed protocols for utilizing NS-9283 in HEK293 cells stably expressing human α4β2 nAChRs, a common in vitro model system for studying the pharmacology of these receptors.
Mechanism of Action
NS-9283 acts as a positive allosteric modulator, enhancing the potency of ACh at the human α4β2 nAChR.[1][2] Its primary effect is a significant slowing of the receptor's deactivation kinetics, which leads to a left-shift in the ACh concentration-response curve.[1][2] Notably, NS-9283 does not alter the maximal efficacy of ACh.[1][2] The modulatory effect of NS-9283 is selective for the (α4)3(β2)2 stoichiometry of the α4β2 receptor.[5][6] Structural and functional studies have revealed that NS-9283 binds to the α4-α4 subunit interface, a site distinct from the ACh binding sites located at the α4-β2 interfaces.[3][4] This allosteric binding enhances the receptor's function in a manner analogous to benzodiazepines at the GABA-A receptor.[1][3]
Data Presentation
The following tables summarize the quantitative effects of NS-9283 on α4β2 receptor function in HEK293 cells.
Table 1: Effect of NS-9283 on Acetylcholine (ACh) Potency and Efficacy
| Parameter | ACh alone | ACh + 10 µM NS-9283 | Fold Shift | Reference |
| EC50 | ~3 µM | ~0.05 µM | ~60-fold left-shift | [1][2] |
| Maximal Efficacy | No significant change | No significant change | N/A | [1][2] |
Table 2: Effect of NS-9283 on α4β2 Receptor Kinetics
| Kinetic Parameter | Condition | Observation | Reference |
| Activation | Co-application with ACh | Modestly decreased rate of activation | [1][2] |
| Deactivation | Following ACh removal | Strongly decreased rate of deactivation | [1][2] |
| Desensitization | Prolonged ACh application | No significant effect on the rate of desensitization | [1][2] |
| Recovery from Desensitization | Following prolonged ACh application | Moderately slowed recovery | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of NS-9283 modulation on the α4β2 receptor.
Caption: Experimental workflow for electrophysiological analysis.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain a healthy culture of HEK293 cells stably expressing human α4β2 nicotinic acetylcholine receptors for subsequent experiments.
Materials:
-
HEK293 cell line stably expressing human α4β2 nAChRs
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and dishes
Protocol:
-
Culture the HEK293-hα4β2 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Include the appropriate concentration of selection antibiotic (e.g., G418) in the culture medium to maintain stable expression of the receptors.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a lower density in fresh medium.
-
For electrophysiology experiments, plate the cells onto glass coverslips in 35 mm dishes 24-48 hours prior to recording.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of NS-9283 on ACh-evoked currents in HEK293 cells expressing α4β2 receptors.
Materials:
-
HEK293-hα4β2 cells on coverslips
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Fast drug application system
-
Borosilicate glass capillaries for patch pipettes
-
External Solution (in mM): 120 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 25 Glucose. Adjust pH to 7.4 with NaOH.[7]
-
Internal (Pipette) Solution (in mM): 120 KF, 10 KCl, 5 NaCl, 2 MgCl2, 20 BAPTA, 10 HEPES. Adjust pH to 7.4 with KOH.[7]
-
Acetylcholine (ACh) stock solution
-
NS-9283 stock solution (in DMSO, final DMSO concentration should be <0.1%)
Protocol:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking HEK293 cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -70 mV.
-
Using a fast application system, apply a non-saturating concentration of ACh (e.g., the EC10-EC20 concentration) for a short duration (e.g., 1-2 seconds) to elicit a baseline current response.
-
To test the effect of NS-9283, pre-incubate the cell with a desired concentration of NS-9283 (e.g., 10 µM) for 90 seconds.[1]
-
Co-apply the same non-saturating concentration of ACh with NS-9283 and record the potentiated current response.[1]
-
To generate a full concentration-response curve, apply a range of ACh concentrations in the absence and presence of a fixed concentration of NS-9283.
-
Wash the cell thoroughly with external solution between drug applications.
-
Analyze the recorded currents to determine the effects of NS-9283 on peak current amplitude, activation and deactivation kinetics, and desensitization.
Data Analysis
Objective: To quantify the modulatory effects of NS-9283 on α4β2 receptor function.
Software:
-
pCLAMP, PatchMaster, or similar electrophysiology software
-
GraphPad Prism or similar data analysis and graphing software
Protocol:
-
Peak Current Amplitude: Measure the peak amplitude of the inward current elicited by ACh in the absence and presence of NS-9283.
-
Concentration-Response Curves: Plot the normalized peak current amplitudes against the logarithm of the ACh concentration. Fit the data to a sigmoidal dose-response equation to determine the EC50 and Hill coefficient.
-
Kinetics Analysis:
-
Activation Rate: Measure the 10-90% rise time of the current from baseline to peak.
-
Deactivation Rate: Fit a single or double exponential function to the decay of the current after the removal of ACh to determine the deactivation time constant(s) (τ).
-
Desensitization Rate: For longer applications of a saturating concentration of ACh, fit an exponential function to the decay of the current from the peak to a steady-state level to determine the desensitization time constant(s).
-
Conclusion
NS-9283 is a valuable pharmacological tool for studying the function and therapeutic potential of α4β2 nicotinic acetylcholine receptors, particularly the (α4)3(β2)2 subtype. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize NS-9283 in HEK293 cells expressing these receptors. The detailed methodologies for cell culture, electrophysiology, and data analysis will enable robust and reproducible investigations into the allosteric modulation of this important receptor class.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Patch-Clamp Studies with NS9283
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS9283 is a potent and selective positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) containing α4 and β2 subunits, particularly those with an (α4)3(β2)2 stoichiometry.[1][2] It enhances receptor function in the presence of an agonist like acetylcholine (ACh) primarily by slowing the deactivation kinetics of the receptor.[1][2] This document provides detailed application notes and protocols for studying the effects of NS9283 using whole-cell patch-clamp electrophysiology, a key technique for characterizing ion channel modulators.
Mechanism of Action
NS9283 acts as a positive allosteric modulator, binding to a site on the nAChR distinct from the agonist binding site.[1] Its primary mechanism of action is the significant slowing of the receptor's deactivation kinetics, which leads to a prolonged ion current in response to agonist binding.[1][2] This potentiation results in an increased apparent potency of agonists like ACh, observed as a leftward shift in the concentration-response curve, without a significant change in the maximal efficacy.[1][2] NS9283 shows selectivity for the (α4)3(β2)2 stoichiometry of the α4β2 nAChR.
Quantitative Data Summary
The following tables summarize the key quantitative data from electrophysiological studies of NS9283 on human α4β2 nAChRs, primarily the (α4)3(β2)2 stoichiometry, expressed in HEK293 cells.
Table 1: Effect of NS9283 on Acetylcholine (ACh) Potency and Efficacy
| Parameter | Value | Reference |
| ACh EC50 Shift (in the presence of NS9283) | ~60-fold leftward shift | [1] |
| NS9283 EC50 | ~1 µM | [3] |
| Maximal Efficacy of ACh (in the presence of NS9283) | No significant change | [1] |
Table 2: Kinetic Effects of NS9283 on (α4)3(β2)2 nAChRs
| Kinetic Parameter | Effect of NS9283 | Key Finding | Reference |
| Activation Rate | Modestly decreased | Slower rise time of the current | [1] |
| Deactivation Rate | Strongly decreased | Significantly prolonged current decay after agonist removal | [1][2] |
| Desensitization Rate | No significant effect | Does not alter the rate of current decay in the continued presence of agonist | [1] |
| Recovery from Desensitization | Moderately slowed | Takes longer for the receptor to become available for activation after desensitization | [1] |
Experimental Protocols
Cell Culture and Maintenance of HEK293 Cells Stably Expressing hα4β2 nAChRs
This protocol is foundational for obtaining healthy cells suitable for electrophysiological recordings.
Materials:
-
HEK293 cell line stably expressing human α4 and β2 nAChR subunits.
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and dishes
Procedure:
-
Culture HEK293-hα4β2 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Include the appropriate concentration of selection antibiotic (e.g., G418) in the culture medium to maintain stable expression of the nAChR subunits.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For patch-clamp experiments, plate the cells onto glass coverslips in 35 mm dishes 24-48 hours prior to recording to allow them to adhere and grow to an appropriate density.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol outlines the steps for recording ACh-evoked currents in HEK293-hα4β2 cells and the application of NS9283.
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 4 ATP-Mg. Adjust pH to 7.2 with CsOH.
-
Agonist and Modulator Solutions: Prepare stock solutions of ACh and NS9283 in the external solution. A range of concentrations should be prepared to determine concentration-response relationships.
Equipment:
-
Inverted microscope
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Perfusion system for rapid solution exchange
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a single, healthy-looking HEK293 cell with the patch pipette.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
After establishing a stable gigaohm seal, apply a brief, strong suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline recording in the external solution.
-
Apply ACh at a specific concentration (e.g., EC10-EC20) for a short duration (e.g., 1-2 seconds) using a rapid perfusion system to evoke a control current.
-
Wash the cell with the external solution until the current returns to baseline.
-
Pre-incubate the cell with NS9283 for a defined period (e.g., 60-90 seconds) before co-applying NS9283 with the same concentration of ACh.
-
Record the potentiated current and wash the cell with the external solution.
-
Repeat applications with different concentrations of ACh and NS9283 to construct concentration-response curves.
Visualizations
Signaling Pathway of nAChR Activation and Modulation
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
Application Notes and Protocols for NS 9283 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS 9283 is a potent and selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a unique selectivity for the (α4)3(β2)2 stoichiometry.[1][2] This compound has shown promise in preclinical studies for its potential therapeutic effects, including cognitive enhancement and analgesia.[1][2] this compound modulates receptor activity by increasing the potency of acetylcholine (ACh) without altering its maximal efficacy, primarily by slowing the deactivation kinetics of the receptor.[2] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action for the use of this compound in in vivo animal research.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in various animal models.
Table 1: In Vivo Dosage of this compound
| Animal Model | Administration Route | Dosage Range | Vehicle | Study Type | Reference |
| Sprague-Dawley Rats | Intraperitoneal (i.p.) | 0.1, 1, 10 mg/kg | 10% HPβCD | Pharmacokinetics | [1] |
| Wistar Rats | Oral (p.o.) | 1 mg/kg | 10% HPβCD | Pharmacokinetics | [1] |
| Wistar Rats | Not Specified | Not Specified | Not Specified | Nicotine (B1678760) Self-Administration | [3] |
| NMRI Mice | Oral (p.o.) | Up to 30 mg/kg | 10% HPβCD | Locomotor Activity, Core Body Temperature | [1] |
| Rats | Not Specified | Not Specified | Not Specified | Nicotine Discrimination | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Animal Model | Administration Route | Dosage | Reference |
| Brain to Plasma Ratio | ~1 | Wistar Rats | Oral (p.o.) | 1 mg/kg | [1] |
| Systemic Absorption | Rapid | Rats | Not Specified | Not Specified | [1] |
| Plasma AUC∞/D | Relatively linear across doses | Sprague-Dawley Rats | Intraperitoneal (i.p.) | 0.1, 1, 10 mg/kg | [1] |
Mechanism of Action
This compound acts as a positive allosteric modulator at the α4β2 nAChR, specifically targeting the α4-α4 subunit interface present in the (α4)3(β2)2 stoichiometry.[2][5][6] This modulation enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The binding of this compound increases the apparent potency of ACh, leading to a leftward shift in the concentration-response curve.[1][2] This effect is achieved with minimal to no change in the maximal efficacy of the agonist.[2][5][6] Mechanistically, this compound significantly slows the deactivation kinetics of the receptor following agonist binding.[2] It does not, however, significantly affect the rate of desensitization.[2]
Mechanism of action of this compound at the α4β2 nAChR.
Experimental Protocols
Protocol 1: Assessment of Cognitive Enhancement in Rodents (e.g., Novel Object Recognition Task)
This protocol provides a general framework. Specific parameters should be optimized based on the research question and animal model.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (250-300g) or male C57BL/6 mice (20-25g).
-
House animals in a controlled environment (12:12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
2. Materials:
-
This compound
-
Vehicle: 10% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline.
-
Test arena (e.g., 40x40x40 cm open field).
-
Two sets of identical objects for training and one novel object for testing.
3. Drug Preparation and Administration:
-
Prepare a stock solution of this compound in 10% HPβCD.
-
Further dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, 10 mg/kg) on the day of the experiment.
-
Administer this compound via intraperitoneal (i.p.) or oral (p.o.) gavage at a volume of 10 mL/kg.[1]
-
Administer the vehicle to the control group.
-
Administer the drug 30 minutes before the training session.
4. Experimental Procedure (Novel Object Recognition):
-
Habituation: Allow each animal to explore the empty test arena for 10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Allow the animal to explore the objects for 10 minutes.
-
Testing Phase: 24 hours after the training phase, replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration behavior for 5 minutes. Exploration is defined as the animal's nose being within 2 cm of the object and actively sniffing.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Workflow for a typical in vivo cognitive study with this compound.
Safety and Toxicology
In preclinical studies, this compound has been shown to be well-tolerated. No adverse effects, such as seizures, changes in locomotor activity, or alterations in core body temperature, were observed in mice at doses up to 30 mg/kg.[1] This suggests a favorable safety profile within the effective dose range for cognitive and behavioral studies. However, as with any investigational compound, it is crucial to conduct thorough safety and toxicology assessments in accordance with regulatory guidelines for any new experimental paradigm or chronic dosing regimen.
Conclusion
This compound is a valuable research tool for investigating the role of α4β2 nAChRs in various physiological and pathological processes. The provided dosages, protocols, and mechanistic information serve as a guide for designing and conducting robust in vivo animal studies. Researchers should carefully consider the specific aims of their study to select the most appropriate animal model, dosage, and route of administration.
References
- 1. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 4. Discriminative-stimulus effects of NS9283, a nicotinic α4β2* positive allosteric modulator, in nicotine-discriminating rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
how to dissolve and prepare NS 9283 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of NS 9283, a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). The information is intended for researchers in neuroscience, pharmacology, and drug development.
Introduction to this compound
This compound, with the chemical name 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile, is a potent and selective positive allosteric modulator of the (α4)3(β2)2 stoichiometry of nAChRs.[1][2] It enhances the receptor's response to the endogenous neurotransmitter acetylcholine (ACh) by increasing the potency of ACh-evoked currents without altering the maximal efficacy.[1][2] This modulation is achieved primarily by significantly slowing the deactivation kinetics of the receptor.[1][2] Its unique mechanism of action and selectivity make it a valuable tool for studying the physiological and pathological roles of α4β2 nAChRs, which are implicated in various neurological conditions.[1][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile | [4] |
| Molecular Formula | C₁₄H₈N₄O | [4][5] |
| Molecular Weight | 248.24 g/mol | [4] |
| CAS Number | 913830-15-6 | [4][5] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% (HPLC) | [4] |
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results.
Solubility Data
| Solvent | Maximum Concentration | Reference |
| DMSO | 50 mM (12.41 mg/mL) | |
| DMF | 10 mg/mL | [4] |
| 1eq. HCl | 20 mM (4.96 mg/mL) | |
| Ethanol | Partially soluble | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Recommended Protocol for Stock Solution Preparation
For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1]
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For instance, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 248.24), add 402.84 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 60°C) and sonication can aid in dissolution if necessary.[3][6]
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Storage: Store the stock solution aliquots at -20°C or -80°C.[3] For short-term storage (days to weeks), 0-4°C in the dark is acceptable.[5] When stored at -80°C, the solution is stable for up to 6 months.[3]
Note: The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity or off-target effects.[1]
Experimental Protocols
This compound is primarily used in electrophysiology and cell-based assays to study the function of α4β2 nAChRs.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol describes the characterization of this compound's modulatory effects on human α4β2 nAChRs stably expressed in Human Embryonic Kidney (HEK293) cells.[1][2]
Objective: To measure the effect of this compound on ACh-evoked currents.
Materials:
-
HEK293 cells stably expressing human α4β2 nAChRs
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics)
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH adjusted to 7.2)
-
Acetylcholine (ACh) stock solution
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software
-
Fast drug application system (e.g., piezo-driven theta-glass)
Procedure:
-
Cell Preparation: Plate the HEK293-hα4β2 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Patching: Obtain a whole-cell patch-clamp configuration on a single cell. Voltage-clamp the cell at a holding potential of -60 mV.
-
Control ACh Response: Using a fast application system, apply a non-saturating concentration of ACh (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 1 second) to elicit a control inward current.
-
This compound Application: Pre-incubate the cell with a desired concentration of this compound (e.g., 10 µM) in the extracellular solution for approximately 90 seconds.[1]
-
Co-application: Co-apply the same concentration of ACh with this compound and record the potentiated current response.
-
Washout: Wash the cell with the standard extracellular solution for 60-120 seconds to allow for full recovery of the receptors from desensitization.[1]
-
Data Analysis: Measure the peak amplitude of the ACh-evoked currents in the absence and presence of this compound. To construct a concentration-response curve for ACh, repeat steps 4-7 with a range of ACh concentrations.
Expected Outcome: this compound is expected to increase the potency of ACh, resulting in a leftward shift of the ACh concentration-response curve by approximately 60-fold, with no significant change in the maximum current amplitude.[1][2]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is suitable for studying the effects of this compound on nAChRs expressed in Xenopus laevis oocytes.
Objective: To assess the stoichiometry-selective modulation of nAChRs by this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA for α4 and β2 nAChR subunits
-
Oocyte recording solution (OR2) (e.g., containing in mM: 90 NaCl, 2.5 KCl, 2.5 CaCl₂, 1.0 MgCl₂, 5.0 HEPES; pH adjusted to 7.5)
-
ACh and this compound working solutions prepared in OR2
-
TEVC setup with amplifier and data acquisition system
Procedure:
-
Oocyte Preparation and Injection: Prepare and inject oocytes with a specific ratio of α4 and β2 cRNA (e.g., 4:1 to favor the (α4)₃(β2)₂ stoichiometry) and incubate for 2-5 days.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with OR2. Impale the oocyte with two electrodes and clamp the membrane potential at a holding potential between -40 to -80 mV.[7]
-
ACh Application: Apply ACh at a concentration around its EC₅₀ to elicit a control current.
-
This compound Co-application: Co-apply ACh with various concentrations of this compound (e.g., 0.01 to 31.6 µM) to determine the concentration-response relationship for the modulatory effect.[7]
-
Washout: Ensure a sufficient washout period with OR2 between applications to allow for receptor recovery.
-
Data Analysis: Measure the peak current amplitudes and normalize them to the control ACh response. Fit the concentration-response data to the Hill equation to determine the EC₅₀ and Eₘₐₓ of this compound's modulatory effect.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at the α4-α4 subunit interface of the (α4)₃(β2)₂ nAChR subtype.[7][8] It does not activate the receptor on its own but enhances the action of an agonist like ACh. The primary mechanism is a significant reduction in the rate of receptor deactivation, which prolongs the open state of the ion channel in the presence of the agonist.[1]
Caption: Mechanism of this compound as a positive allosteric modulator of α4β2 nAChRs.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro electrophysiology experiment using this compound.
Caption: Workflow for in vitro electrophysiological characterization of this compound.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. NS9283 | AChR | TargetMol [targetmol.com]
- 7. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-administration of NS 9283 with Nicotinic Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS 9283 is a potent and selective positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a unique specificity for the (α4)3(β2)2 stoichiometry.[1][2][3] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site located at the α4-α4 subunit interface.[4][5] This binding potentiates the effect of nicotinic agonists, such as acetylcholine (ACh) and nicotine (B1678760), by increasing their potency without altering the maximal efficacy.[4][5][6] The mechanism of action is believed to involve a significant slowing of the receptor's deactivation kinetics.[1][6]
These characteristics make this compound a valuable research tool for studying the physiological and pathological roles of (α4)3(β2)2 nAChRs and a potential therapeutic agent for conditions involving cholinergic deficits.[1][7] These application notes provide detailed protocols for co-administering this compound with nicotinic agonists in common in vitro experimental paradigms.
Data Presentation
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Value | Receptor/Cell Type | Agonist | Experimental System | Reference |
| EC50 (Modulation) | 0.11 µM | (α4)3(β2)2 nAChR | Acetylcholine | --- | [2] |
| ACh Potency Increase | ~60-fold | (α4)3(β2)2 nAChR | Acetylcholine | HEK293-hα4β2 cells | [1][6] |
| Maximal Efficacy (Emax) | No significant change | (α4)3(β2)2 nAChR | Acetylcholine | HEK293-hα4β2 cells | [1][6] |
| EC50 (SR9883 - derivative) | 0.2 - 0.4 µM | α4β2* nAChRs | Nicotine | HEK cells | [8][9] |
Table 2: Binding Affinity of this compound
| Parameter | Value | Receptor/Preparation | Ligand | Reference |
| IC50 | 67 µM | Ls-AChBP/5-HT3AR chimera | [3H]epibatidine | [4] |
| Ki | > 43 µM | Rat cortical tissue | [3H]-cytisine | [10] |
Signaling Pathways
The activation of α4β2 nicotinic acetylcholine receptors by an agonist, and the positive allosteric modulation by this compound, leads to the opening of the ion channel and subsequent influx of cations, primarily Na+ and Ca2+. This influx depolarizes the cell membrane and the increase in intracellular Ca2+ can trigger various downstream signaling cascades. These pathways are crucial for neuronal survival and function.[11][12]
Caption: Signaling pathway of α4β2 nAChR activation and modulation.
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is adapted from methodologies described in studies investigating the effects of this compound on nAChRs expressed in Xenopus oocytes.[4]
Objective: To measure the modulatory effect of this compound on nicotinic agonist-evoked currents in nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for nAChR subunits (e.g., α4 and β2)
-
Nuclease-free water
-
Collagenase solution
-
Barth's solution
-
Recording solution (OR2)
-
Nicotinic agonist stock solution (e.g., Acetylcholine)
-
This compound stock solution (in DMSO)
-
TEVC setup (amplifier, electrodes, perfusion system)
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with a mixture of α4 and β2 subunit cRNA (e.g., in a 10:1 ratio to favor the (α4)3(β2)2 stoichiometry) and incubate for 2-7 days.[4]
-
-
Solutions Preparation:
-
Prepare OR2 recording solution (in mM: 90 NaCl, 2.5 KCl, 2.5 CaCl2, 1.0 MgCl2, 5.0 HEPES, pH 7.5).[4]
-
Prepare fresh agonist and this compound solutions in OR2 on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Voltage-clamp the oocyte at a holding potential of -40 to -80 mV.[4]
-
Perfuse the oocyte with OR2 solution.
-
-
Co-administration:
-
To determine the effect of this compound, co-apply a fixed concentration of the nicotinic agonist (e.g., an EC10 concentration of ACh) with varying concentrations of this compound.[4]
-
Alternatively, to assess the shift in agonist potency, generate a concentration-response curve for the agonist in the absence and presence of a fixed concentration of this compound.
-
-
Data Acquisition and Analysis:
-
Record the current responses.
-
Analyze the data to determine changes in agonist EC50 and maximal current amplitude in the presence of this compound.
-
Caption: Workflow for a TEVC experiment with this compound.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol is based on studies characterizing this compound's mechanism of action on human nAChRs.[1]
Objective: To investigate the detailed kinetic effects of this compound on agonist-evoked currents in mammalian cells stably expressing nAChRs.
Materials:
-
HEK293 cells stably expressing human α4β2 nAChRs
-
Cell culture reagents
-
External recording solution
-
Internal pipette solution
-
Nicotinic agonist stock solution (e.g., Acetylcholine)
-
This compound stock solution (in DMSO)
-
Patch-clamp setup with a fast drug application system
Procedure:
-
Cell Culture:
-
Culture HEK293-hα4β2 cells under standard conditions.
-
Plate cells onto coverslips for recording 24-48 hours prior to the experiment.
-
-
Solutions Preparation:
-
Prepare external and internal recording solutions.
-
Prepare fresh agonist and this compound dilutions in the external solution on the day of the experiment.
-
-
Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Voltage-clamp the cell at a holding potential (e.g., -70 mV).
-
-
Co-administration using a Fast Application System:
-
Use a multi-barrel fast application system to rapidly switch between solutions.
-
Apply the agonist alone to elicit a control response.
-
Co-apply the agonist with this compound to measure the modulated response.
-
This setup allows for the precise measurement of activation, deactivation, and desensitization kinetics.
-
-
Data Acquisition and Analysis:
-
Record currents at a high sampling rate.
-
Analyze kinetic parameters such as rise time, decay time constant (desensitization), and deactivation rate.
-
Generate agonist concentration-response curves in the absence and presence of this compound to determine the fold-shift in potency.[1]
-
Protocol 3: Radioligand Binding Assay
This protocol is a general guide based on binding studies performed with this compound.[10]
Objective: To determine if this compound binds to the orthosteric agonist binding site of nAChRs.
Materials:
-
Rat cortical membrane preparation (or other tissue/cell expressing nAChRs)
-
Radiolabeled nicotinic ligand (e.g., [3H]-cytisine)
-
This compound
-
Unlabeled nicotinic agonist (for non-specific binding, e.g., nicotine)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Assay Setup:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled agonist).
-
-
Incubation:
-
Incubate the plate under defined conditions (e.g., 90 minutes at 2°C).[10]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the this compound concentration to determine if this compound displaces the radioligand and to calculate an IC50 or Ki value. In the case of this compound, significant displacement is not expected, confirming its allosteric binding site.[10]
-
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discriminative-stimulus effects of NS9283, a nicotinic α4β2* positive allosteric modulator, in nicotine-discriminating rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 9. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats. [escholarship.org]
- 10. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cognitive Effects of NS 9283
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS 9283 is a potent and selective positive allosteric modulator (PAM) of the (α4)3(β2)2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1][2] It enhances cognitive function across various domains, including sensory information processing, episodic memory, sustained attention, and reference memory, as demonstrated in preclinical models.[3][4][5][6] These application notes provide a comprehensive overview of the experimental design and detailed protocols for investigating the cognitive effects of this compound, from in vitro characterization to in vivo behavioral assessment.
Introduction
Nicotinic acetylcholine receptors, particularly the α4β2 subtype, are crucial for various cognitive processes. Positive allosteric modulation of these receptors presents a promising therapeutic strategy for treating cognitive impairments.[4][5] this compound acts by increasing the potency of acetylcholine (ACh) at the (α4)3(β2)2 nAChR, primarily by slowing the deactivation kinetics of the receptor, without altering the maximal efficacy of the agonist.[1][2] This mechanism is analogous to how benzodiazepines modulate GABA-A receptors.[1][2] This document outlines key experimental procedures to characterize and evaluate the pro-cognitive effects of this compound.
In Vitro Characterization of this compound
Electrophysiological Recordings
Objective: To characterize the modulatory effects of this compound on human α4β2 nAChRs.
Methodology: Whole-cell patch-clamp recordings on HEK293 cells stably expressing human α4β2 nAChRs.[1][2]
Table 1: Electrophysiological Characterization of this compound
| Parameter | Value | Reference |
| Cell Line | HEK293-hα4β2 | [1] |
| Technique | Whole-cell patch-clamp | [1] |
| Agonist | Acetylcholine (ACh) | [1] |
| This compound Effect on ACh Potency | ~60-fold left-shift in concentration-response curve | [2] |
| This compound Effect on ACh Efficacy | No significant change in maximal efficacy | [1][2] |
| Mechanism of Action | Significant slowing of deactivation kinetics | [1][2] |
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human α4β2 nAChRs in appropriate media.
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup equipped with an ultra-fast drug application system.[1][2]
-
Recording:
-
Obtain whole-cell recordings from the transfected HEK293 cells.
-
Apply ACh at varying concentrations to establish a baseline concentration-response curve.
-
Co-apply a fixed concentration of this compound with varying concentrations of ACh to determine the modulatory effect on ACh potency and efficacy.
-
Investigate the effect of this compound on receptor kinetics by analyzing activation, deactivation, and desensitization rates in response to rapid agonist application.[1]
-
Calcium Imaging
Objective: To assess the potentiation of agonist-induced Ca2+ influx by this compound.
Methodology: Fluorescence-based Ca2+ imaging in a stable HEK293-hα4β2 cell line.[3]
Protocol:
-
Cell Preparation: Plate HEK293-hα4β2 cells in 96-well plates.
-
Dye Loading: Load cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application:
-
Apply a baseline concentration of an nAChR agonist (e.g., nicotine) to elicit a submaximal response.[3]
-
Co-apply this compound at various concentrations with the agonist.
-
-
Data Acquisition: Measure the fluorescence intensity changes using a fluorescence plate reader to determine the concentration-dependent potentiation of the Ca2+ response by this compound.[3]
In Vivo Assessment of Cognitive Effects
Animal Models and Dosing
Species: Male Wistar rats or mice are commonly used.[3]
Formulation and Administration: this compound can be dissolved in 10% HPβCD and administered via oral (p.o.) or intraperitoneal (i.p.) injection.[3] Dosing regimens will vary depending on the specific behavioral test. For example, a dose of 3 mg·kg−1 (i.p.) has been used in rats.[3]
Behavioral Assays for Cognition
A battery of tests should be employed to assess various cognitive domains.
1. Morris Water Maze (Reference Memory)
Objective: To evaluate spatial learning and memory.
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase:
-
Administer this compound or vehicle to the animals (e.g., 30 minutes before the first trial each day).[3]
-
Conduct multiple trials per day for several consecutive days, allowing the animal to find the hidden platform.
-
Record the escape latency and path length.
-
-
Probe Trial:
-
On the final day, remove the platform and allow the animal to swim freely for a set duration.
-
Measure the time spent in the target quadrant where the platform was previously located.
-
-
Control: To confirm the involvement of nAChRs, the effects of this compound can be challenged with a non-selective nAChR antagonist like mecamylamine.[4][5]
2. Social Recognition Test (Episodic Memory)
Objective: To assess short-term social memory.[4][5]
Protocol:
-
Habituation: Acclimate the test animal to the testing arena.
-
Sample Phase (T1):
-
Administer this compound or vehicle.
-
Introduce a juvenile rat into the arena and allow for a period of social interaction.
-
-
Test Phase (T2):
-
After a defined inter-trial interval, re-introduce the same juvenile rat along with a novel juvenile rat.
-
Measure the time the test animal spends investigating each of the juvenile rats. A reduced investigation time for the familiar juvenile indicates memory.
-
3. Five-Choice Serial Reaction Time Task (Sustained Attention)
Objective: To measure attention and impulsivity.[4][5]
Protocol:
-
Apparatus: An operant chamber with five apertures that can be illuminated.
-
Training: Train animals to respond to a brief light stimulus in one of the apertures to receive a reward.
-
Testing:
-
Administer this compound or vehicle before the test session.
-
Present a series of trials where a light is briefly illuminated in one of the five apertures.
-
Measure parameters such as accuracy, reaction time, and premature responses.
-
Table 2: Summary of In Vivo Cognitive Effects of this compound
| Cognitive Domain | Behavioral Test | Animal Model | Key Finding | Reference |
| Reference Memory | Morris Water Maze | Rat | Improved performance | [4][5] |
| Episodic Memory | Social Recognition | Rat | Improved performance | [4][5] |
| Sustained Attention | Five-Choice Serial Reaction Time Task | Rat | Improved performance | [4][5] |
| Sensory Information Processing | Prepulse Inhibition (PCP-disrupted) | - | Reversal of PCP-induced deficit | [3][4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound at the α4β2 nAChR.
Caption: Workflow for evaluating the cognitive effects of this compound.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Measuring NS-9283 Potentiation of Acetylcholine-Evoked Currents at α4β2 Nicotinic Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NS-9283 is a positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in cognitive function and nicotine (B1678760) addiction.[1][2] As a PAM, NS-9283 enhances the receptor's response to the endogenous neurotransmitter acetylcholine (ACh) without directly activating the receptor itself.[3][4] Specifically, NS-9283 has been shown to be stoichiometry-dependent, preferentially potentiating the (α4)3(β2)2 nAChR isoform.[4] This document provides detailed application notes and experimental protocols for characterizing the potentiation of ACh-evoked currents by NS-9283 using common electrophysiological techniques.
Mechanism of Action
NS-9283 potentiates the effect of acetylcholine by binding to an allosteric site on the α4β2 nAChR. This binding event increases the potency of ACh, resulting in a significant leftward shift of the agonist concentration-response curve.[3][4] Notably, NS-9283 does not typically alter the maximum efficacy (Imax) of acetylcholine.[4] Studies have demonstrated that NS-9283 can shift the ACh concentration-response curve by approximately 60-fold.[4] The primary mechanism for this potentiation is a significant slowing of the deactivation kinetics of the receptor following the removal of ACh.[4]
Signaling Pathway
The α4β2 nAChR is a ligand-gated ion channel. Upon binding of acetylcholine, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily sodium (Na+) and calcium (Ca2+). The influx of these positive ions leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential and subsequent neuronal activation.
Data Presentation
The potentiation of ACh-evoked currents by NS-9283 can be quantified by comparing the concentration-response relationships of ACh in the absence and presence of the modulator. Key parameters to determine are the half-maximal effective concentration (EC50) and the maximum current response (Imax).
| Agonist | Condition | EC50 (µM) | Imax (% of control) | Fold Shift (EC50) | Reference |
| Acetylcholine | Control | ~3 | 100 | - | [5] |
| Acetylcholine | + 10 µM NS-9283 | ~0.05 | ~100 | ~60 | [4] |
| Nicotine | Control | 10 ± 3 | 100 | - | [6] |
| Nicotine | + 1 µM NS-9283 | 0.43 ± 0.04 | 141 ± 9 | ~23 | [6] |
| Cytisine | Control | - | - | - | [6] |
| Cytisine | + 1 µM NS-9283 | 0.013 ± 0.002 | 188 ± 5 | - | [6] |
| TC-2559 | Control | - | - | - | [6] |
| TC-2559 | + 1 µM NS-9283 | 0.1 ± 0.02 | 468 ± 30 | - | [6] |
Note: EC50 and Imax values can vary depending on the expression system and experimental conditions.
Experimental Protocols
Two primary electrophysiological techniques are employed to measure the potentiation of ACh-evoked currents by NS-9283: Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes and Whole-Cell Patch-Clamp in mammalian cell lines (e.g., HEK293).
Experimental Workflow
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is suitable for studying heterologously expressed nAChRs. Xenopus oocytes provide a robust expression system and allow for stable, long-duration recordings.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Prepare cRNA for human α4 and β2 nAChR subunits. A 4:1 ratio of α4:β2 cRNA is often used to favor the expression of the (α4)3(β2)2 stoichiometry.[3]
-
Inject approximately 50 nL of the cRNA mixture into each oocyte.
-
Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution supplemented with antibiotics.
2. Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4.
-
Agonist Stock Solution: Prepare a high-concentration stock of acetylcholine (e.g., 100 mM) in water and store at -20°C. Dilute to the final desired concentrations in ND96 on the day of the experiment.
-
Modulator Stock Solution: Prepare a stock solution of NS-9283 (e.g., 10 mM) in DMSO. Dilute to the final concentration (e.g., 1-10 µM) in ND96. The final DMSO concentration should be kept below 0.1%.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber continuously perfused with ND96.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Control ACh Concentration-Response:
-
Apply increasing concentrations of ACh (e.g., 0.1 µM to 1 mM) for 5-10 seconds, with a washout period of at least 2 minutes between applications to allow for receptor recovery.
-
Record the peak inward current at each concentration.
-
-
Potentiation by NS-9283:
-
Pre-incubate the oocyte with a fixed concentration of NS-9283 (e.g., 10 µM) in ND96 for at least 90 seconds.[4]
-
Co-apply the same range of ACh concentrations with the fixed concentration of NS-9283.
-
Record the peak inward current at each ACh concentration in the presence of NS-9283.
-
4. Data Analysis:
-
Normalize the peak current responses to the maximal response observed for ACh alone.
-
Plot the normalized current versus the ACh concentration and fit the data to the Hill equation to determine the EC50 and Imax for both the control and potentiated conditions.
-
Calculate the EC50 fold shift by dividing the EC50 of ACh alone by the EC50 of ACh in the presence of NS-9283.
Protocol 2: Whole-Cell Patch-Clamp in HEK293 Cells
This technique offers faster solution exchange and is well-suited for studying the kinetics of receptor modulation.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Transiently or stably transfect the cells with plasmids encoding the human α4 and β2 nAChR subunits. A marker like GFP can be co-transfected to identify transfected cells.
-
Plate the transfected cells onto glass coverslips 24 hours before recording.
2. Solutions:
-
Extracellular Solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.3.
-
Intracellular Solution: 120 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.3.
-
Prepare agonist and modulator solutions as described in the TEVC protocol, using the extracellular solution as the diluent.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells in the recording chamber on an inverted microscope, continuously perfused with the extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a transfected cell and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Control and Potentiated Currents:
-
Use a fast-perfusion system to apply ACh and ACh + NS-9283.
-
Apply a sub-maximal concentration of ACh (e.g., EC10-EC20) for a short duration (e.g., 1-2 seconds) to establish a baseline response.
-
Pre-apply NS-9283 for a brief period (e.g., 30-90 seconds) followed by co-application with the same concentration of ACh.
-
To generate full concentration-response curves, follow a similar procedure as described for TEVC, ensuring adequate washout between applications.
-
4. Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents in the absence and presence of NS-9283.
-
Analyze the data as described in the TEVC protocol to determine the extent of potentiation.
-
The fast kinetics of this setup also allow for the analysis of current activation, deactivation, and desensitization rates.
Conclusion
The protocols outlined in this document provide a framework for the detailed characterization of NS-9283's potentiation of acetylcholine-evoked currents at α4β2 nicotinic acetylcholine receptors. By employing these electrophysiological techniques, researchers can accurately quantify the modulatory effects of NS-9283 and similar compounds, contributing to a deeper understanding of their therapeutic potential.
References
- 1. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 3. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Application Notes and Protocols for NS 9283 in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS 9283 is a potent positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting a selective action on the (α4)3(β2)2 stoichiometry.[1][2] Its unique mechanism of action, which bears resemblance to benzodiazepines at the GABAA receptor, makes it a valuable tool for studying the pharmacology and kinetics of α4β2 nAChRs.[1][2] The Xenopus laevis oocyte expression system is a robust and widely used platform for the heterologous expression and functional characterization of ion channels, including nAChRs.[3][4][5][6] The large size of the oocytes facilitates the injection of cRNA and subsequent electrophysiological recordings, making it an ideal system for investigating the effects of compounds like this compound.[3][4]
These application notes provide detailed protocols for the use of this compound in Xenopus oocytes expressing α4β2 nAChRs, covering oocyte preparation, receptor expression, and electrophysiological recording using the two-electrode voltage clamp (TEVC) technique.
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of (α4)3(β2)2 nAChRs.[1] Its primary mechanism involves significantly slowing the deactivation kinetics of the receptor following acetylcholine (ACh) application.[1][2] This leads to an increased potency of ACh, observed as a leftward shift in the ACh concentration-response curve, without altering the maximal efficacy.[1][2] this compound shows moderate effects on activation kinetics and does not significantly affect the rate of desensitization.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on human α4β2 nAChRs as determined in studies utilizing various expression systems, with data relevant to oocyte expression highlighted where available.
Table 1: Effect of this compound on Acetylcholine (ACh) Potency
| Receptor Subtype | Expression System | This compound Concentration | Fold-Shift in ACh EC50 | Reference |
| (α4)3(β2)2 nAChR | HEK293 cells | 1 µM | ~60-fold left-shift | [2] |
| (α4)3(β2)2 nAChR | Xenopus oocytes | Not specified | Selective increase in ACh potency | [1] |
Table 2: Kinetic Effects of this compound on (α4)3(β2)2 nAChRs
| Kinetic Parameter | Effect of this compound | Quantitative Change | Expression System | Reference |
| Deactivation Rate | Strongly decreased | Significant slowing | HEK293 cells | [1][2] |
| Activation Rate | Modestly decreased | 0.20 ± 0.03 µA·s⁻¹ (ACh) to 0.14 ± 0.03 µA·s⁻¹ (ACh + NS9283) | HEK293 cells | [1] |
| Desensitization Rate | No significant effect | Not applicable | HEK293 cells | [2] |
| Recovery from Desensitization | Moderately slowed | Not specified | HEK293 cells | [2] |
Experimental Protocols
Protocol 1: Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting: Surgically remove ovarian lobes from a mature female Xenopus laevis toad anesthetized in a 0.15% tricaine (B183219) solution.
-
Defolliculation: Incubate the ovarian lobes in a calcium-free OR2 solution containing 2 mg/mL collagenase type IA for 2-3 hours with gentle agitation to remove the follicular layer.
-
Washing and Selection: Thoroughly wash the oocytes with OR2 solution to remove the collagenase. Select healthy, stage V-VI oocytes with a clear animal-vegetal pole separation.
-
Incubation: Incubate the selected oocytes at 18°C in modified Barth's solution (MBS) supplemented with antibiotics.
Protocol 2: Expression of α4β2 nAChRs in Xenopus Oocytes
-
cRNA Preparation: Synthesize capped cRNAs for the human α4 and β2 nAChR subunits from linearized cDNA templates using an in vitro transcription kit (e.g., mMessage mMachine T7).
-
cRNA Injection: To express the (α4)3(β2)2 stoichiometry, inject oocytes with a mixture of α4 and β2 cRNA at a ratio of 4:1 or 10:1.[7] Inject approximately 25 ng of total cRNA per oocyte.[7]
-
Incubation: Incubate the injected oocytes for 2-7 days at 18°C in MBS to allow for receptor expression on the plasma membrane.[7]
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Oocyte Placement: Place a single oocyte in a custom-designed recording chamber continuously perfused with recording solution (OR2).
-
Electrode Impalement: Impale the oocyte with two glass microelectrodes (resistance 0.6–2.0 MΩ) filled with 3 M KCl. One electrode serves as the voltage-sensing electrode, and the other as the current-injecting electrode.
-
Voltage Clamping: Clamp the oocyte membrane potential at a holding potential ranging from -40 to -80 mV using a suitable amplifier (e.g., Geneclamp 500B).[7]
-
Drug Application: Prepare fresh solutions of ACh and this compound in the recording solution on the day of the experiment.[7] Apply the solutions to the oocyte via a perfusion system with a constant flow rate (e.g., 2.0 ml/min).[7]
-
Data Acquisition: Record the resulting currents using appropriate data acquisition software (e.g., Clampex). Low-pass filter the signals at 20 Hz and digitize at 200 Hz.[7]
-
Data Analysis: Analyze the recorded traces to determine parameters such as peak current amplitude, activation and deactivation kinetics, and desensitization. Fit concentration-response data to a Hill equation to determine EC50 values.[7]
Visualizations
Caption: Experimental workflow for studying this compound effects in Xenopus oocytes.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oocytes as an expression system for studying receptor/channel targets of drugs and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xenopus oocytes as a heterologous expression system for plant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of NS9283 in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the extraction and quantification of NS9283, a positive allosteric modulator of α4β2 nicotinic acetylcholine (B1216132) receptors, in human plasma. The methodology utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and sensitivity for pharmacokinetic and toxicokinetic studies. The protocol outlines sample preparation using solid-phase extraction, chromatographic and mass spectrometric conditions, and includes representative data on method performance.
Introduction
NS9283 is a significant research compound investigated for its potential therapeutic effects related to cognitive function. Accurate determination of its concentration in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note describes a validated LC-MS/MS method for the reliable quantification of NS9283 in human plasma, a common matrix for preclinical and clinical studies. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for regulated bioanalysis.
Experimental Protocols
Materials and Reagents
-
Reference Standards: NS9283 (≥98% purity), Internal Standard (IS) - (e.g., Verapamil-d7)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS Grade)
-
Reagents: Formic Acid (FA), Ammonium Acetate
-
Biological Matrix: Blank Human Plasma (K2-EDTA as anticoagulant)
-
Consumables: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1cc/30mg), 1.5 mL polypropylene (B1209903) tubes, autosampler vials.
Instrumentation
-
Liquid Chromatograph (LC): Shimadzu Nexera X2 or equivalent system, equipped with a binary pump, degasser, autosampler, and column oven.
-
Mass Spectrometer (MS): SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Software: Analyst® or equivalent software for instrument control and data acquisition.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw Samples: Allow plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.
-
Spike Internal Standard: To 100 µL of each plasma sample, add 25 µL of the working Internal Standard solution (e.g., 100 ng/mL Verapamil-d7 in 50% MeOH). Vortex for 10 seconds.
-
Pre-treat Sample: Add 200 µL of 4% phosphoric acid in water to the plasma samples. Vortex for 10 seconds.
-
Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 5% Methanol in water to remove interferences.
-
Elute Analyte: Elute NS9283 and the IS with 1 mL of Acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B (50:50 v/v) mixture.
-
Inject: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (Re-equilibration)
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Curtain Gas: 35 psi
-
Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Data Presentation
Quantitative data for the method performance is summarized below. These tables provide a clear overview of the mass spectrometer settings and the validation results for the analysis of NS9283.
Table 1: Optimized MRM Parameters for NS9283 and Internal Standard
| Compound | Q1 Mass (Da) | Q3 Mass (Da) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| NS9283 | 259.2 | 158.1 | 80 | 35 |
| Verapamil-d7 (IS) | 462.3 | 165.2 | 100 | 41 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% (90% - 110% for non-LLOQ) |
| Precision (at LLOQ, LQC, MQC, HQC) | ≤ 15% RSD (≤ 20% for LLOQ) |
| Matrix Effect | Minimal, compensated by Internal Standard |
| Recovery | > 85% |
Visualizations: Workflows and Diagrams
Diagrams are provided to visually represent the experimental process and logical relationships within the bioanalytical workflow.
Caption: Bioanalytical workflow for NS9283 from plasma sample to final report.
Caption: Key steps of the solid-phase extraction (SPE) protocol for sample cleanup.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of NS9283 in human plasma. The solid-phase extraction protocol ensures effective sample cleanup, minimizing matrix effects and leading to robust and reproducible results. This method is well-suited for supporting pharmacokinetic assessments in both preclinical and clinical drug development phases for NS9283.
Troubleshooting & Optimization
common issues with NS 9283 solubility
Welcome to the technical support center for NS 9283. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to this compound solubility and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It specifically acts on receptors with a (α4)3(β2)2 stoichiometry.[3] Its mechanism involves binding to the α4-α4 subunit interface, which functions as an agonist binding site.[4][5] This binding increases the potency of acetylcholine (ACh) and other agonists, meaning a lower concentration of the agonist is needed to elicit a response, without changing the maximum possible response.[3][6]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. The most commonly recommended solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and a 1-equivalent solution of Hydrochloric Acid (1eq. HCl).[1][2] It is only partially soluble in ethanol.[1] For experiments requiring a buffer, a 1:1 mixture of DMF and PBS (pH 7.2) has also been used.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Prepared stock solutions of this compound should be stored at -20°C or -80°C to maintain stability.[6] For storage at -20°C, it is recommended to use the solution within one month. For longer-term storage of up to six months, -80°C is recommended.[6] It is also advisable to protect the solutions from light.[6]
Q4: I observed precipitation when diluting my this compound stock solution into an aqueous buffer. What should I do?
A4: This is a common issue due to the hydrophobic nature of this compound. Here are a few troubleshooting steps:
-
Lower the final concentration: this compound has limited solubility in aqueous solutions. One study noted that it was not soluble at concentrations exceeding 300 μM in their experimental conditions.[4] Try reducing the final concentration of this compound in your aqueous working solution.
-
Maintain a small percentage of organic solvent: When diluting your stock solution, ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) to avoid solvent effects on your experiment, but high enough to aid in solubility.
-
Prepare fresh dilutions: Prepare your aqueous working solutions immediately before use to minimize the time for precipitation to occur.
-
Consider a different buffer system: Although less common, exploring different buffer compositions or pH values (if experimentally permissible) might improve solubility.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the solubilization and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound in DMSO or DMF | The compound may require energy to fully dissolve. | Gently warm the solution to 60°C and use sonication to aid dissolution.[6] Ensure you are using a fresh, anhydrous grade of DMSO, as absorbed water can affect solubility.[6] |
| Cloudiness or Precipitation in Stock Solution | The concentration may be too high for the solvent, or the solvent may have absorbed water. | Ensure you are not exceeding the maximum recommended concentrations (see table below). Use fresh, high-purity solvents. If cloudiness persists, try the warming and sonication method described above. |
| Inconsistent Experimental Results | This could be due to incomplete solubilization, degradation of the compound, or precipitation in the final assay medium. | Always ensure the compound is fully dissolved before making dilutions. Prepare fresh working solutions for each experiment from a properly stored stock solution. Visually inspect your final assay solution for any signs of precipitation before starting your experiment. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 16.67 | 67.15 | MedchemExpress[6] |
| DMSO | 12.41 | 50 | Tocris Bioscience[2] |
| DMSO | 3 | 12.08 | Cayman Chemical[1] |
| DMF | 10 | 40.28 | Cayman Chemical[1] |
| 1eq. HCl | 4.96 | 20 | Tocris Bioscience[2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | 2.01 | Cayman Chemical[1] |
Note: Solubility can be batch-dependent. Always refer to the certificate of analysis for your specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 40.28 µL of DMSO per 1 mg of this compound).
-
Dissolution: To facilitate dissolution, cap the tube tightly and vortex thoroughly. If the compound does not fully dissolve, you can proceed with the following steps:
-
Warming: Gently warm the solution in a water bath at 60°C for a few minutes.
-
Sonication: Place the tube in an ultrasonic bath until the solution is clear.[6]
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] Protect from light.[6]
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Dilution: Just before the experiment, dilute the stock solution into your aqueous experimental buffer (e.g., cell culture media, PBS) to the final desired concentration. It is crucial to add the stock solution to the buffer while vortexing or mixing to ensure rapid and even dispersion, which can help prevent immediate precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is minimal (ideally ≤ 0.1%) to avoid any potential effects on your experimental system.[1]
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of α4β2 nAChRs.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 3. Positive allosteric modulation of α4β2 nicotinic acetylcholine receptors as a new approach to smoking reduction: evidence from a rat model of nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing NS 9283 Concentration for Maximal Potentiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NS 9283. The information provided is intended to help optimize its concentration for maximal potentiation of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the (α4)3(β2)2 stoichiometry.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs).[1][2][3] It selectively binds to the α4-α4 subunit interface, which is unique to the (α4)3(β2)2 receptor stoichiometry.[1][2][3][4][5] Unlike a direct agonist, this compound does not activate the receptor on its own.[1][6][7] Instead, it enhances the receptor's response to an agonist, such as acetylcholine (ACh) or nicotine (B1678760).[1][2][6] The primary mechanism of potentiation is a significant slowing of the deactivation kinetics, leading to a prolonged ion channel opening in the presence of an agonist.[1][8] This results in a leftward shift of the agonist's concentration-response curve, increasing its potency without significantly affecting its maximal efficacy.[1][8][9]
Q2: What is the recommended concentration range for this compound in in-vitro experiments?
A2: The optimal concentration of this compound depends on the experimental setup and the specific research question. However, based on published studies, a concentration range of 0.1 µM to 30 µM is typically used. For whole-cell patch-clamp experiments, a concentration of 10 µM has been frequently used to elicit significant potentiation.[1] The EC50 for potentiation of ACh-induced currents in HEK293 cells expressing human α4β2 nAChRs has been reported to be approximately 1-4 μM.[7][10][11] For single-channel recordings, a maximally effective concentration of 30 µM has been used.[12] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific system.
Q3: Does this compound affect the efficacy of the primary agonist?
A3: No, this compound has been shown to increase the potency of agonists like acetylcholine (ACh) without significantly altering their maximal efficacy.[1][8][9] This means that while a lower concentration of the agonist is required to achieve a certain level of receptor activation in the presence of this compound, the maximum possible response to the agonist remains unchanged.
Q4: Is this compound selective for a specific nAChR stoichiometry?
A4: Yes, this compound is highly selective for the (α4)3(β2)2 stoichiometry of the α4β2 nAChR.[1][3] It does not modulate the (α4)2(β2)3 stoichiometry.[1] This selectivity is attributed to its binding site at the α4-α4 subunit interface, which is only present in the (α4)3(β2)2 receptor subtype.[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No potentiation observed after this compound application. | Incorrect receptor stoichiometry: The cell line or preparation may predominantly express the this compound-insensitive (α4)2(β2)3 nAChR stoichiometry. | - Confirm the stoichiometry of the expressed α4β2 nAChRs using techniques like co-expression with a fluorescently tagged subunit or stoichiometry-specific antibodies.- If possible, use a cell line known to express the (α4)3(β2)2 stoichiometry. |
| Degradation of this compound: The compound may have degraded due to improper storage or handling. | - Ensure this compound is stored as recommended by the supplier.- Prepare fresh stock solutions for each experiment. | |
| Insufficient this compound concentration: The concentration used may be too low to elicit a detectable effect. | - Perform a concentration-response experiment to determine the optimal concentration for your system. Start with a range of 0.1 µM to 30 µM. | |
| Agonist concentration is too high: If a saturating concentration of the agonist is used, the potentiating effect of this compound may be masked. | - Use a sub-maximal agonist concentration (e.g., EC20 or EC50) to observe the full potentiation effect. | |
| Variability in potentiation between experiments. | Inconsistent pre-incubation time: The duration of this compound pre-incubation before agonist application can affect the degree of potentiation. | - Standardize the pre-incubation time with this compound. A pre-incubation period of 90 seconds has been used in patch-clamp studies.[1] |
| Inconsistent agonist concentration: Small variations in the agonist concentration can lead to significant differences in the observed potentiation. | - Prepare fresh agonist solutions and use precise pipetting techniques. | |
| Cell health and passage number: Variations in cell health or using cells at a high passage number can affect receptor expression and function. | - Use cells at a consistent and low passage number.- Monitor cell health regularly. | |
| Unexpected agonist-like activity from this compound alone. | Mutant receptors: In specific mutant receptors with multiple engineered α4-α4 interfaces, this compound has been shown to act as a direct agonist.[4][9] | - This is unlikely in wild-type receptors. However, if working with mutant receptors, be aware of this possibility. |
| Contamination of this compound stock: The stock solution may be contaminated with an agonist. | - Prepare a fresh stock solution of this compound and test its effect in the absence of any other agonist. |
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Agonist Potency
| This compound Concentration | Agonist | Experimental System | Effect on Agonist EC50 | Reference |
| 10 µM | Acetylcholine | Whole-cell patch-clamp (HEK293-hα4β2) | ~60-fold leftward shift | [1][8] |
| 1 µM, 3 µM, 10 µM | Nicotine | Ca2+ flux assay (HEK293-hα4β2) | Concentration-dependent leftward shift | [6] |
| 30 µM | Acetylcholine | Single-channel recording | Maximally effective for potentiation | [12] |
| ~1-4 µM | Acetylcholine | Electrophysiology (HEK293 cells) | EC50 for potentiation | [7][10][11] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Potentiation
This protocol is a generalized procedure based on methodologies described in the literature.[1]
-
Cell Culture: Culture HEK293 cells stably expressing human α4β2 nAChRs.
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Use an ultra-fast drug application system for rapid solution exchange.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP (pH 7.2).
-
Agonist Stock Solution: Prepare a high-concentration stock of acetylcholine (ACh) or nicotine in the external solution.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO and then dilute to the final desired concentration in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply the agonist at a sub-maximal concentration (e.g., EC20) for a short duration (e.g., 1-2 seconds) to establish a baseline response.
-
Wash the cell with the external solution for a sufficient time to allow for full recovery (e.g., 60-120 seconds).
-
Pre-incubate the cell with the desired concentration of this compound for a standardized period (e.g., 90 seconds).[1]
-
Co-apply the agonist and this compound at the same concentrations as before.
-
Record the potentiated current response.
-
Wash out the drugs with the external solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the current responses in the absence and presence of this compound.
-
Calculate the potentiation as the percentage increase in the current amplitude in the presence of this compound compared to the baseline response.
-
To determine the effect on agonist potency, generate concentration-response curves for the agonist in the absence and presence of a fixed concentration of this compound.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action on the α4β2 nAChR.
Caption: Experimental workflow for assessing this compound potentiation.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 8. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. caymanchem.com [caymanchem.com]
- 12. Potentiation of a neuronal nicotinic receptor via pseudo-agonist site - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Unexpected Results in NS 9283 Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues that may arise during experiments involving NS 9283, a positive allosteric modulator of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) that selectively targets the (α4)3(β2)2 stoichiometry of the α4β2 nicotinic acetylcholine receptor.[1][2] It functions by binding to the α4-α4 subunit interface, which is distinct from the acetylcholine (ACh) binding sites at the α4-β2 interfaces.[3][4] The primary effect of this compound is to increase the potency of ACh, causing a leftward shift in the concentration-response curve, without altering the maximal efficacy.[1][2] This potentiation is primarily achieved by significantly slowing the deactivation kinetics of the receptor.[1][2]
Q2: Is this compound selective for a specific α4β2 nAChR stoichiometry?
A2: Yes, this compound is highly selective for the (α4)3(β2)2 stoichiometry of the α4β2 nAChR, which contains an α4-α4 subunit interface.[1] It does not modulate the (α4)2(β2)3 stoichiometry.[1] This selectivity is a critical factor to consider when designing and interpreting experiments.
Q3: What are the known solubility limitations of this compound?
A3: this compound has limited solubility in aqueous solutions. Studies have shown that it is not soluble at concentrations exceeding 300 μM under typical experimental conditions.[3] It is soluble in organic solvents such as DMSO and DMF.[5][6] For aqueous buffers, a stock solution in an organic solvent should be prepared and then diluted to the final concentration, ensuring the final concentration of the organic solvent is low and does not affect the experimental system.
Q4: Can this compound act as an agonist?
A4: Under normal conditions with wild-type (WT) α4β2 receptors, this compound acts as a PAM and does not exhibit agonist activity on its own.[3][7] However, in mutant receptors with engineered α4-α4 interfaces, this compound has been shown to act as an agonist.[3][4]
Troubleshooting Guide for Unexpected Experimental Results
This guide addresses common unexpected outcomes in experiments with this compound and provides potential causes and troubleshooting steps.
Issue 1: No observable effect of this compound on ACh-evoked currents.
Potential Cause 1: Incorrect Receptor Stoichiometry this compound is selective for the (α4)3(β2)2 stoichiometry of the α4β2 nAChR. If your expression system (e.g., Xenopus oocytes or mammalian cells) predominantly expresses the (α4)2(β2)3 stoichiometry, you will not observe a modulatory effect.
Troubleshooting Steps:
-
Verify Stoichiometry: Confirm the subunit ratio in your expression system. Injecting a higher ratio of α4 to β2 cDNA (e.g., 4:1) into Xenopus oocytes favors the expression of the (α4)3(β2)2 stoichiometry.[7]
-
Use Stoichiometry-Specific Assays: Employ techniques that can differentiate between the two stoichiometries, if available.
Potential Cause 2: Compound Solubility Issues this compound has limited aqueous solubility.[3] If the compound has precipitated out of solution, its effective concentration will be much lower than intended.
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect your solutions for any signs of precipitation.
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound for each experiment.
-
Use Appropriate Solvents: Prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into your experimental buffer.[5][6] Ensure the final concentration of the organic solvent is minimal and consistent across all conditions.
Potential Cause 3: Inadequate Pre-incubation Time As a positive allosteric modulator, this compound may require a pre-incubation period to bind to the receptor and exert its effect.
Troubleshooting Steps:
-
Introduce a Pre-incubation Step: In your experimental protocol, include a pre-incubation period with this compound before co-application with the agonist (ACh). A pre-incubation time of approximately 90 seconds has been used in whole-cell patch-clamp experiments.[1]
Issue 2: Reduced or inconsistent potentiation of ACh-evoked currents.
Potential Cause 1: Suboptimal Agonist Concentration The modulatory effect of this compound is most apparent at sub-maximal concentrations of the agonist (e.g., around the EC20 of ACh). If you are using a saturating concentration of ACh, the potentiating effect of this compound may be masked.
Troubleshooting Steps:
-
Determine Agonist EC50: First, generate a full concentration-response curve for your agonist (ACh) to determine its EC50.
-
Use Sub-maximal Agonist Concentrations: Perform your modulation experiments using an agonist concentration at or below the EC50.
Potential Cause 2: Receptor Desensitization Prolonged exposure to high concentrations of ACh can lead to receptor desensitization, which might interfere with the observation of this compound's modulatory effects. While this compound does not significantly affect the rate of desensitization, it does moderately slow the recovery from desensitization.[1][2]
Troubleshooting Steps:
-
Optimize Application Times: Use brief applications of the agonist to minimize desensitization.
-
Ensure Adequate Washout: Allow for sufficient time between agonist applications for the receptors to fully recover from desensitization. Washout periods of 60-120 seconds have been reported.[1]
Issue 3: Direct activation of receptors by this compound alone.
Potential Cause: Use of Mutant Receptors While this compound does not activate wild-type (WT) α4β2 receptors, it has been shown to act as an agonist on certain mutant receptors with engineered α4-α4 interfaces.[3][4]
Troubleshooting Steps:
-
Confirm Receptor Genotype: If you are working with genetically modified receptors, verify the specific mutations.
-
Perform Control Experiments: Always include a control experiment where this compound is applied in the absence of the primary agonist to test for direct activation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMF | 10 mg/ml | [5] |
| DMSO | 3 mg/ml | [5] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [5] |
| Ethanol | Partially soluble | [5] |
Table 2: Electrophysiological Effects of this compound on (α4)3(β2)2 nAChRs
| Parameter | Effect of this compound | Reference |
| ACh Potency (EC50) | ~60-fold decrease (leftward shift) | [1][2] |
| Maximal Efficacy (Imax) | No significant change | [1][2] |
| Activation Rate | Modestly decreased | [1][2] |
| Deactivation Rate | Strongly decreased | [1][2] |
| Desensitization Rate | No significant effect | [1][2] |
| Recovery from Desensitization | Moderately slowed | [1][2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from studies characterizing this compound's effects on human α4β2 nAChRs stably expressed in HEK293 cells.[1]
-
Cell Culture: Culture HEK293 cells stably expressing human α4β2 nAChRs under standard conditions.
-
Electrophysiology Setup:
-
Use a whole-cell patch-clamp setup equipped with an ultra-fast application system (e.g., a double-barreled micropipette controlled by a piezo-ceramic device) to allow for rapid solution exchange.[1]
-
Voltage-clamp the cells at a holding potential of -60 mV.
-
Compensate for series resistance by approximately 80%. Only include cells with a series resistance of <10 MΩ in the data analysis.[1]
-
-
Solutions:
-
Extracellular Buffer: Prepare a standard extracellular buffer.
-
Agonist Solution: Prepare solutions of acetylcholine (ACh) in the extracellular buffer at various concentrations.
-
Modulator Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution into the extracellular buffer to the desired final concentration (e.g., 10 μM). Ensure the final DMSO concentration is low and consistent across all relevant solutions.
-
-
Experimental Procedure:
-
Establish a whole-cell recording.
-
To test the effect of this compound, pre-incubate the cell with the this compound-containing solution for approximately 90 seconds.[1]
-
Co-apply ACh and this compound for a short duration (e.g., 1 second) to evoke a current.
-
To allow for full recovery from desensitization, ensure a washout period of 60-120 seconds with the standard extracellular buffer between applications.[1]
-
To generate a concentration-response curve, apply a range of ACh concentrations in the absence and presence of a fixed concentration of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude for each application.
-
Fit the concentration-response data to the Hill equation to determine the EC50 and maximal efficacy (Imax).
-
Radioligand Binding Assay
This protocol is based on studies investigating the binding of this compound to nAChRs.[7]
-
Tissue/Cell Preparation: Prepare membrane fractions from rat cortical tissue or cells expressing the target receptor.
-
Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl buffer (containing in mM: 120 NaCl, 5 KCl, 1 MgCl2, and 2.5 CaCl2; pH 7.4).[7]
-
Radioligand: Use a suitable radioligand that binds to the α4β2 nAChR, such as [3H]-cytisine.[7]
-
Experimental Procedure:
-
In a final volume of 550 µL, combine the membrane preparation, [3H]-cytisine (e.g., at a final concentration of 1 nM), and various concentrations of this compound (or vehicle control).[7]
-
To determine non-specific binding, include samples with an excess of a competing ligand, such as 100 µM (–)-nicotine.[7]
-
Incubate the mixture for 90 minutes at 2°C.[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Determine the amount of radioactivity on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data to determine if this compound displaces the radioligand, which would indicate binding to the same site or an allosteric interaction that alters radioligand binding.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound modulation on the (α4)3(β2)2 nAChR.
Caption: Troubleshooting workflow for "No Effect of this compound".
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. NS9283 | AChR | TargetMol [targetmol.com]
- 7. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
minimizing NS 9283 off-target effects in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of NS 9283, a positive allosteric modulator of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize potential off-target effects and ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) that selectively targets the (α4)3(β2)2 stoichiometry of nicotinic acetylcholine receptors.[1][2][3] It binds to the interface between two α4 subunits (the α4-α4 interface), a site distinct from the acetylcholine (ACh) binding sites.[4][5] By binding to this allosteric site, this compound enhances the receptor's response to ACh. This potentiation is primarily achieved by slowing the deactivation kinetics of the receptor, which means the ion channel remains open for a longer duration after ACh has bound.[1][6] It increases the potency of ACh by approximately 60-fold without significantly altering the maximal efficacy.[1][6]
Q2: What are the known off-target effects of this compound?
A2: Current research indicates that this compound is highly selective for α4β2 nAChRs.[3][7] Specifically, it shows selectivity for the (α4)3(β2)2 stoichiometry and does not modulate the (α4)2(β2)3 stoichiometry.[1][3] Studies have shown no significant effects on other nAChR subtypes, such as those containing α3 subunits, or other Cys-loop receptors like GABA-A receptors.[3][8] Therefore, classical off-target effects on unrelated protein classes are not a primary concern with this compound. The main consideration for specificity is its stoichiometry-dependent action.
Q3: How can I be sure that the effects I'm observing are due to the on-target activity of this compound?
A3: To confirm that the observed experimental effects are mediated by the potentiation of (α4)3(β2)2 nAChRs, a multi-faceted approach is recommended:
-
Use of a Negative Control: In cellular systems, if possible, utilize cells that express the (α4)2(β2)3 stoichiometry of the nAChR. Since this compound does not modulate this subtype, it can serve as an excellent negative control.[1][3]
-
Competitive Antagonism: Use a known α4β2 nAChR antagonist, such as dihydro-β-erythroidine (DHβE), to see if it blocks the effect of the agonist in the presence of this compound.
-
Genetic Knockdown: Employing siRNA or CRISPR/Cas9 to knock down the α4 or β2 subunits of the nAChR should abolish the effects of this compound.
-
Concentration-Response Curve: Determine the full concentration-response curve for this compound in your assay. The potentiation effect should be concentration-dependent and align with previously reported EC50 values.[9]
Q4: What is the optimal concentration range for using this compound in my experiments?
A4: The optimal concentration of this compound will depend on the specific experimental system. It is crucial to perform a concentration-response titration to determine the lowest effective concentration that produces the desired on-target modulation. The reported EC50 for potentiating ACh-induced currents in HEK293 cells expressing human α4β2 nAChRs is approximately 4 μM.[9] In functional oocyte electrophysiology, modulation is observed in the micromolar range.[4] For in vivo studies, doses of 3.5 mg/kg have been used in rats.[9] Exceeding the optimal concentration may increase the risk of non-specific effects, although none have been prominently reported.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No potentiation of agonist response observed. | 1. Incorrect receptor stoichiometry. This compound is selective for the (α4)3(β2)2 subtype. 2. Low expression of the target receptor. 3. Degraded compound. | 1. Verify the stoichiometry of the α4β2 nAChRs in your expression system. 2. Confirm receptor expression levels using techniques like Western Blot or qPCR. 3. Ensure the proper storage of this compound (-20°C or -80°C, protected from light) and prepare fresh stock solutions.[2] |
| High background signal or non-specific effects. | 1. Compound precipitation. This compound has limited aqueous solubility.[4] 2. High concentration of the compound leading to unforeseen interactions. | 1. Check the solubility of this compound in your experimental buffer. It is soluble in DMF and DMSO.[9] Ensure it remains in solution at the final concentration. 2. Perform a careful concentration-titration to identify the lowest effective concentration. |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions affecting receptor expression or stoichiometry. 2. Inconsistent incubation times with this compound. | 1. Maintain consistent cell culture and transfection/transduction protocols. 2. Standardize the pre-incubation time with this compound before applying the agonist. A pre-incubation of 90 seconds has been used in patch-clamp experiments.[1] |
Quantitative Data Summary
| Parameter | Value | Receptor/System |
| EC50 (Potentiation) | ~4 μM | Human α4β2 nAChRs in HEK293 cells[9] |
| ACh Potency Shift | ~60-fold leftward shift | Human α4β2 nAChRs in HEK293 cells[1][6] |
| Ki (Displacement) | 67 μM | [3H]epibatidine displacement from Ls-AChBP[4] |
| Solubility | Not soluble > 300 μM in experimental buffer | [4] |
| In vivo Dose (Rat) | 3.5 mg/kg | Attenuation of nicotine (B1678760) self-administration[9] |
Experimental Protocols
Protocol 1: Validating On-Target Engagement of this compound using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and Injection:
-
Harvest and prepare Xenopus laevis oocytes.
-
Inject oocytes with cRNA for human α4 and β2 nAChR subunits. To favor the (α4)3(β2)2 stoichiometry, inject a higher ratio of α4 to β2 cRNA (e.g., 4:1).[3]
-
As a negative control, inject oocytes with a cRNA ratio that favors the (α4)2(β2)3 stoichiometry (e.g., 1:4).
-
Incubate oocytes for 2-4 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with standard oocyte Ringer's solution.
-
Impale the oocyte with two electrodes (voltage and current) and clamp the membrane potential at -60 mV.
-
Establish a baseline by applying a sub-maximal concentration of acetylcholine (ACh) (e.g., EC10-EC20) and record the inward current.
-
Wash the oocyte with Ringer's solution until the current returns to baseline.
-
-
This compound Application and Data Acquisition:
-
Pre-incubate the oocyte with a specific concentration of this compound for 60-90 seconds.
-
Co-apply the same sub-maximal concentration of ACh with this compound and record the potentiated current.
-
Repeat this for a range of this compound concentrations to generate a concentration-response curve.
-
Perform the same experiment on the negative control oocytes expressing the (α4)2(β2)3 stoichiometry. A significant potentiation should be observed only in the oocytes expressing the (α4)3(β2)2 stoichiometry.
-
Visualizations
Caption: Workflow for confirming the on-target effects of this compound.
Caption: this compound binds to the α4-α4 interface, potentiating ACh effects.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two Distinct Allosteric Binding Sites at α4β2 Nicotinic Acetylcholine Receptors Revealed by NS206 and NS9283 Give Unique Insights to Binding Activity-associated Linkage at Cys-loop Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
improving the stability of NS 9283 in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information to improve the stability and ensure the consistent performance of NS 9283 in experimental solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, focusing on problems related to its stability and solubility.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Compound Degradation: this compound may have degraded due to improper storage of the stock solution (e.g., prolonged storage at room temperature, exposure to light). | Prepare fresh working solutions for each experiment from a properly stored stock solution.[1][2] Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) and protect from light.[3] |
| Precipitation: The compound has precipitated out of the experimental buffer, reducing the effective concentration. This compound has limited solubility in aqueous solutions.[1][4] | Visually inspect solutions for any precipitate. If observed, try gentle warming or sonication to redissolve. Ensure the final concentration in your aqueous experimental buffer does not exceed its solubility limit. Consider using a co-solvent if compatible with your experimental setup. | |
| Inconsistent results between experiments | Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock solution can lead to compound degradation and concentration changes due to solvent evaporation.[5][6] | Aliquot the stock solution into single-use volumes upon initial preparation. This minimizes the number of freeze-thaw cycles for the bulk of the compound. |
| Stock Solution Inaccuracy: The initial stock solution may not have been prepared accurately, leading to variability. | Follow a precise protocol for stock solution preparation.[7][8][9] Use a calibrated balance and appropriate volumetric flasks. Ensure the compound is fully dissolved before making the final dilution. | |
| Adsorption to Plastics: The compound may adsorb to the surface of plastic labware, especially at low concentrations, reducing its availability. | While studies on general compounds have shown minimal differences between glass and polypropylene, consider using low-adhesion microplates or glass vials for preparing and storing sensitive dilutions.[5][6] | |
| Precipitate forms when diluting stock into aqueous buffer | Poor Aqueous Solubility: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This is a common issue when diluting a DMSO stock into a buffer. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution, but be mindful of the DMSO tolerance of your experimental system (typically <0.5%). Prepare the final dilution immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[2][4][10] It does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[11] Its mechanism involves binding to the α4-α4 subunit interface, which is present in the (α4)3(β2)2 stoichiometry of the receptor.[1][12] This binding increases the potency of ACh, primarily by significantly slowing the receptor's deactivation kinetics, without altering the maximum efficacy.[2][13]
Q2: What are the recommended solvents and solubility limits for this compound? A2: this compound has good solubility in organic solvents like DMSO and DMF but is only partially soluble in ethanol (B145695) and has low solubility in aqueous solutions.[4] For stock solutions, high-purity, anhydrous DMSO is recommended.[3] It is crucial to use newly opened or properly stored anhydrous DMSO, as absorbed water can promote compound degradation over time.[5][14]
Solubility Data for this compound
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
| DMSO | 12.41[10] | 50[10] |
| DMSO | 3[4] | 12.33[15] |
| DMF | 10[4] | 40.28 |
| 1 eq. HCl | 4.96[10] | 20[10] |
| DMF:PBS (pH 7.2) (1:1) | 0.5[4] | 2.01 |
Note: Solubility can vary between batches and is affected by factors like temperature and solvent purity. The provided data is for guidance only.
Q3: How should I prepare and store stock solutions of this compound? A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. To ensure stability, aliquot the stock solution into smaller, single-use volumes and store them in tightly sealed vials.
Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Notes |
| 4°C | Short-term (days to weeks) | For immediate use.[16] |
| -20°C | Mid-term (up to 1 month) | Protect from light.[3] |
| -80°C | Long-term (up to 6 months) | Ideal for archiving. Protect from light.[3] |
Q4: My experimental protocol requires preparing fresh solutions daily. Why is this necessary? A4: Preparing fresh dilutions in aqueous buffers on the day of the experiment is a critical practice to ensure consistent results.[1] This minimizes the risk of compound degradation through hydrolysis or other reactions that can occur in aqueous environments, especially at physiological pH and temperature. It also prevents issues related to precipitation that can occur over time as the compound equilibrates in a buffer where it has lower solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound (MW: 248.24 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For 1 mg of this compound, add 40.28 µL of DMSO to make a 10 mM stock solution.
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.[3] Visually inspect the solution against a light source to confirm there are no solid particles.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-adhesion vials. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution for Electrophysiology
-
Retrieve Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in your extracellular recording buffer to make a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in the final volume of the recording buffer to achieve the desired 10 µM concentration.
-
Mixing: Mix thoroughly by gentle inversion or vortexing after each dilution step.
-
Immediate Use: This final working solution should be prepared immediately before application to the cells to prevent degradation or precipitation in the aqueous buffer.[1][2]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound as a positive allosteric modulator of the α4β2 nAChR.
Recommended Workflow for Solution Preparation
Caption: Recommended workflow for preparing stable this compound stock and working solutions.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 7. fastercapital.com [fastercapital.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. This compound | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 11. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NS9283 | AChR | TargetMol [targetmol.com]
- 16. medkoo.com [medkoo.com]
Technical Support Center: Addressing Variability in NS 9283 Experimental Outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NS 9283. This resource is designed to provide clear and actionable guidance to help you navigate potential sources of variability in your experiments, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs). It selectively binds to an allosteric site on the (α4)3(β2)2 nAChR subtype, which possesses an α4-α4 subunit interface.[1][2] Its primary mechanism of action is to increase the potency of agonists like acetylcholine (ACh) without significantly affecting the maximum efficacy of the response.[3] This potentiation is achieved primarily by slowing the deactivation kinetics of the receptor.[3]
Q2: At which nAChR subtypes is this compound active?
This compound is highly selective for α4β2-containing nAChRs that have a (α4)3(β2)2 stoichiometry. It does not potentiate receptors with the (α4)2(β2)3 stoichiometry.[1][4] This selectivity is attributed to its binding site at the α4-α4 subunit interface, which is only present in the (α4)3(β2)2 isoform.
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage of this compound are critical for maintaining its activity.
| Solvent | Maximum Solubility | Storage Conditions (Stock Solution) | Stability (Solid) |
| DMSO | ~50 mM[5] | Aliquot and store at -20°C for up to one month.[6] | ≥ 4 years at -20°C[1] |
| 1 eq. HCl | ~20 mM[5] | Prepare fresh for each experiment. | |
| DMF | ~10 mg/mL[1] | ||
| Ethanol (B145695) | Partially soluble[1] | ||
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[1] |
Before use, and prior to opening the vial, it is recommended that the product be allowed to stand at room temperature for at least 60 minutes.[6]
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors related to the compound itself, the biological system, and the experimental technique. This guide addresses common issues in a question-and-answer format.
Issue 1: Inconsistent or No Potentiation of Agonist Response
Q: I am not observing the expected potentiation of my agonist (e.g., ACh) with this compound. What are the possible reasons?
A: This is a common issue that can stem from several factors. Here’s a step-by-step troubleshooting guide:
1. Confirm Receptor Stoichiometry:
-
Problem: The most critical factor for this compound activity is the presence of the (α4)3(β2)2 nAChR stoichiometry. If your expression system predominantly yields the (α4)2(β2)3 isoform, you will observe little to no effect.
-
Solution:
-
Control the Subunit Ratio: When expressing in systems like Xenopus oocytes or mammalian cells, inject or transfect a higher ratio of α4 to β2 cRNA or cDNA (e.g., 10:1) to favor the formation of (α4)3(β2)2 receptors.[2]
-
Use Concatemeric Receptors: For definitive stoichiometry, consider using concatenated constructs where the subunits are linked in a specific order to force the desired (α4)3(β2)2 arrangement.[1][4]
-
2. Optimize Agonist Concentration:
-
Problem: As a PAM, this compound enhances the potency of the co-agonist. If you are using a saturating concentration of your primary agonist (e.g., ACh), the potentiating effect of this compound may be masked.
-
Solution: Use a sub-maximal concentration of your agonist, typically in the EC10-EC20 range, to create a window for observing potentiation.
3. Check for Compound Precipitation:
-
Problem: this compound has limited solubility in aqueous solutions and can precipitate, especially at higher concentrations in physiological buffers.[7]
-
Solution:
-
Visually inspect your working solutions for any signs of precipitation.
-
Prepare fresh dilutions from a concentrated stock in DMSO for each experiment.
-
Ensure the final concentration of DMSO in your experimental buffer is low (typically <0.1%) and consistent across all conditions, including controls.
-
4. Verify Compound Integrity:
-
Problem: Improper storage or handling can lead to degradation of the compound.
-
Solution:
-
Ensure the solid compound and stock solutions have been stored according to the manufacturer's recommendations (-20°C for solid and aliquoted stocks).
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
Issue 2: High Variability in Electrophysiology Recordings
Q: My electrophysiology data with this compound shows high variability between cells/oocytes. How can I improve consistency?
A: Electrophysiological recordings are sensitive to many variables. Here are some key areas to focus on:
Experimental Protocols: Electrophysiology
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI oocytes.
-
Inject a mixture of α4 and β2 subunit cRNA at a ratio favoring the (α4)3(β2)2 stoichiometry (e.g., 10:1 α4:β2).
-
Incubate oocytes for 3-6 days post-injection to allow for receptor expression.
-
-
Recording:
-
Place the oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply the agonist at an EC10-EC20 concentration until a stable baseline is achieved.
-
Co-apply the agonist with this compound and record the potentiated current.
-
Whole-Cell Patch Clamp in HEK293 Cells
-
Cell Culture and Transfection:
-
Culture HEK293 cells to ~80% confluency.
-
Transfect cells with α4 and β2 subunit cDNA, again using a ratio that favors the (α4)3(β2)2 stoichiometry.
-
Re-plate cells onto coverslips 24 hours post-transfection.
-
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Form a giga-ohm seal with a patch pipette filled with internal solution.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply agonist and this compound as described for TEVC.
-
Troubleshooting Electrophysiology Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Receptor Expression | - Ensure consistent cRNA/cDNA quality and injection/transfection volumes.- Allow for a consistent incubation time post-injection/transfection for receptor expression to stabilize. |
| Variable Seal/Cell Health | - Monitor seal resistance and whole-cell parameters (series resistance, membrane resistance).- Discard cells with unstable baselines or high leak currents. |
| Solution Exchange Issues | - Ensure your perfusion system allows for rapid and complete solution exchange.- Pre-incubate with this compound for a consistent period before co-application with the agonist to allow the modulator to reach its binding site. |
| Agonist Rundown | - Allow for sufficient washout periods between drug applications for the receptors to recover from desensitization. |
Issue 3: Challenges in Radioligand Binding Assays
Q: I am having trouble with my radioligand binding assay for this compound, such as high non-specific binding.
A: While this compound is a PAM and not a competitive ligand at the orthosteric site, binding assays can be used to characterize its interaction with the receptor.
Experimental Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Prepare cell membranes from a system expressing (α4)3(β2)2 nAChRs.
-
Assay Setup: In each well, combine the cell membranes, a fixed concentration of a suitable radioligand that binds to the α4β2 receptor (e.g., [³H]epibatidine), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity on the filters using liquid scintillation counting.
-
Non-Specific Binding: Determine non-specific binding in the presence of a saturating concentration of a known nAChR agonist or antagonist (e.g., nicotine).
Troubleshooting Binding Assay Variability
| Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | - Reduce the amount of membrane protein per well.- Add a blocking agent like bovine serum albumin (BSA) to the assay buffer.- Optimize wash steps to effectively remove unbound radioligand without causing dissociation of the specific binding. |
| Low Specific Binding Signal | - Ensure high expression of the target receptor in your membrane preparation.- Check the specific activity and purity of your radioligand. |
| Compound Solubility Issues | - As mentioned previously, ensure this compound is fully dissolved in the assay buffer. The use of a co-solvent like ethanol (as used in some published protocols) might be necessary, but its final concentration must be controlled for.[7] |
Visualizing Experimental Workflows and Pathways
Signaling Pathway of nAChR Potentiation by this compound
Caption: this compound binds to an allosteric site, enhancing agonist-mediated channel opening.
Logical Troubleshooting Workflow for Lack of this compound Effect
Caption: A decision tree for troubleshooting absent this compound potentiation.
References
- 1. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. NACHO and 14-3-3 promote expression of distinct subunit stoichiometries of the α4β2 acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
NS 9283 desensitization and recovery protocols
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the positive allosteric modulator (PAM) NS 9283.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the human (α4)₃(β2)₂ nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1][2] Its primary mechanism involves binding to an allosteric site on the receptor, which is distinct from the binding site for the natural agonist, acetylcholine (ACh).[3] This binding significantly slows the receptor's deactivation kinetics, leading to a potentiation of the response to an agonist.[1][2] It does not directly activate the receptor on its own.[1][4]
Q2: How does this compound affect the potency and efficacy of an agonist like acetylcholine (ACh)?
A2: this compound increases the apparent potency of ACh, causing a significant leftward shift in the concentration-response curve (approximately 60-fold).[1][2] However, it does not alter the maximum efficacy or maximal current response elicited by a saturating concentration of the agonist.[1][2]
Q3: Does this compound directly affect the rate of receptor desensitization?
A3: No. Studies have shown that this compound does not affect the rate of onset of desensitization for ACh-evoked currents.[1][2] It is also unable to reactivate receptors that are already in a desensitized state.[1][2]
Q4: How does this compound influence the recovery from desensitization?
A4: this compound moderately slows the rate of recovery from desensitization.[1][2] In typical electrophysiology experiments, full recovery of α4β2 nAChRs from ACh-induced desensitization takes approximately four times longer in the presence of this compound compared to ACh alone.[1]
Q5: Is the effect of this compound dependent on the nAChR subunit stoichiometry?
A5: Yes, this is a critical factor. This compound is highly selective for the (α4)₃(β2)₂ stoichiometry (low affinity for ACh).[1][5] It has minimal to no effect on receptors with the (α4)₂(β2)₃ stoichiometry (high affinity for ACh) or other subtypes like those containing α3 subunits.[5]
Troubleshooting Guide
Problem 1: I am applying this compound but see no potentiation of the agonist-evoked current.
-
Possible Cause 1: Incorrect Receptor Stoichiometry.
-
Solution: Ensure your expression system (e.g., HEK293 cells, Xenopus oocytes) is optimized to express the (α4)₃(β2)₂ nAChR subtype. The modulatory effects of this compound are highly dependent on this specific stoichiometry.[5]
-
-
Possible Cause 2: Agonist Concentration is Saturating.
-
Solution: The potentiating effect of a PAM is most evident at sub-saturating agonist concentrations (e.g., EC₁₀-EC₂₀). If you are using a maximal or near-maximal agonist concentration, the potentiation effect will not be apparent as this compound does not increase the maximum efficacy.[1] Reduce your agonist concentration to the EC₂₀ range.
-
-
Possible Cause 3: this compound is Applied Alone.
Problem 2: The recovery of my receptors from desensitization is much slower than expected.
-
Possible Cause 1: Insufficient Washout Period.
-
Possible Cause 2: Intracellular Calcium Dysregulation.
Problem 3: I am observing a decrease in the peak current amplitude after applying this compound.
-
Possible Cause: Modest Effect on Activation Kinetics.
-
Solution: Some studies have shown that this compound can modestly decrease the rate of receptor activation.[1][2] This could manifest as a slight reduction in the maximum slope of the current's rising phase.[1] This is a known, minor effect of the compound. Ensure you are measuring the peak amplitude and not just the initial rate of rise.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological studies of this compound on human (α4)₃(β2)₂ nAChRs.
Table 1: Effect of this compound on Acetylcholine (ACh) Potency
| Parameter | ACh Alone | ACh + 10 µM this compound | Fold Shift |
|---|
| EC₅₀ | ~60 µM | ~1 µM | ~60-fold |
Data derived from concentration-response curve shifts in whole-cell patch-clamp recordings.[1][2]
Table 2: Effect of this compound on Recovery from Desensitization
| Condition | Time for Full Recovery |
|---|---|
| ACh Alone | ~32 seconds |
| ACh + this compound | ~128 seconds |
Data from paired-pulse protocols using 1 mM ACh for 1s to induce desensitization.[1]
Experimental Protocols
Protocol 1: Measuring Recovery from Desensitization (Paired-Pulse Protocol)
This protocol is adapted from whole-cell patch-clamp studies and is designed to measure the time course of receptor recovery from agonist-induced desensitization.[1]
Cell Preparation:
-
Use HEK293 cells stably expressing the human α4β2 nAChR, cultured under conditions that favor the (α4)₃(β2)₂ stoichiometry.
-
Plate cells onto coverslips for electrophysiological recording.
Electrophysiology Setup:
-
Establish a whole-cell patch-clamp configuration.
-
Use an ultra-fast drug application system for rapid solution exchange.
-
Hold the cell at a membrane potential of -70 mV.
-
Prepare external buffer solution, an agonist solution (e.g., 1 mM ACh), and an agonist + this compound solution (e.g., 1 mM ACh + 10 µM this compound).
Procedure:
-
Initial Conditioning Pulse: Apply a desensitizing pulse of 1 mM ACh for 1 second to induce receptor desensitization. This is Pulse 1.
-
Interpulse Interval: Wash the cell with standard external buffer for a defined period (the interpulse interval). This interval should be varied systematically (e.g., 0.25, 1, 4, 8, 16, 32, 64, 128 seconds).
-
Test Pulse: After the interpulse interval, apply a second 1-second pulse of 1 mM ACh. This is Pulse 2.
-
Data Measurement: Measure the peak amplitude of the current evoked by Pulse 2.
-
Full Recovery Wash: Following the paired-pulse application, wash the cell for an extended period to allow for full recovery before the next trial. Use a 60-second wash for "ACh alone" conditions and a 120-second wash for "ACh + this compound" conditions.[1]
-
Repeat: Repeat steps 1-5 for each interpulse interval to construct a time course of recovery.
-
Analysis: For each time point, normalize the peak amplitude of Pulse 2 to the peak amplitude of Pulse 1. Plot the normalized amplitude against the interpulse interval duration. Fit the data with an exponential function to determine the time constant(s) of recovery.
Visualizations
Caption: Mechanism of this compound as a Positive Allosteric Modulator (PAM).
Caption: Workflow for a paired-pulse protocol to measure recovery from desensitization.
Caption: Logical relationships between this compound presence and observed receptor effects.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recovery from Desensitization of Neuronal Nicotinic Acetylcholine Receptors of Rat Chromaffin Cells Is Modulated by Intracellular Calcium through Distinct Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
how to prevent NS 9283 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of NS 9283 in aqueous solutions during experiments.
Troubleshooting Guide
Precipitation of this compound in aqueous solutions is a common issue that can impact experimental results. This guide provides a systematic approach to identify and resolve these challenges.
Issue: this compound precipitates out of solution upon dilution from an organic solvent stock.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Exceeding Aqueous Solubility | The final concentration of this compound in the aqueous buffer may be too high. soluzioni: • Decrease the final working concentration of this compound. • Determine the kinetic solubility of this compound in your specific aqueous buffer (see Experimental Protocols). |
| Rapid Change in Solvent Polarity | Adding the aqueous buffer directly to the organic stock solution can cause the compound to crash out of solution. soluzioni: • Always add the organic stock solution dropwise to the vigorously stirring or vortexing aqueous buffer.[1] |
| Suboptimal pH of the Aqueous Buffer | The solubility of this compound is likely pH-dependent.[2] soluzioni: • this compound is soluble in 1eq. HCl (20 mM), suggesting higher solubility at acidic pH.[2] • Experiment with buffers at different pH values to find the optimal range for solubility. |
| Insufficient Co-solvent Concentration | The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain solubility. soluzioni: • While minimizing co-solvent concentration is ideal, a slightly higher final concentration (e.g., up to 0.5% DMSO) may be necessary.[3] • Always include a vehicle control with the same co-solvent concentration in your experiments.[3] |
| Use of a Formulation Enhancer | For in vivo studies or challenging in vitro systems, a solubility enhancer may be required. soluzioni: • Consider using cyclodextrins. A formulation of this compound in 10% hydroxypropyl-β-cyclodextrin (HPβCD) has been used for in vivo studies. • Other excipients like Tween-20 or Pluronic F-68 can also be tested for in vitro assays.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound.[2] It is soluble in DMSO up to 50 mM.[2]
Q2: How should I store my this compound stock solution?
A2: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Q3: My compound precipitated after being stored in the refrigerator overnight. What should I do?
A3: Do not use a solution that has precipitated. The concentration will be unknown and the precipitate can interfere with your experiment. Prepare a fresh dilution from your stock solution before each experiment.
Q4: Can I sonicate the solution to redissolve the precipitate?
A4: While sonication can sometimes help to redissolve a precipitate, it is not recommended as it can lead to the formation of a supersaturated and unstable solution that may precipitate again. It is better to optimize the solvent conditions to prevent precipitation in the first place.
Q5: How can I determine the aqueous solubility of this compound in my specific experimental buffer?
A5: You can perform a kinetic solubility assay. This involves preparing serial dilutions of a high-concentration DMSO stock of this compound and adding a small volume of each to your aqueous buffer. The highest concentration that remains clear after a defined period is an estimate of its kinetic solubility.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 12.41 | 50 |
| 1 eq. HCl | 4.96 | 20 |
Data sourced from Tocris Bioscience.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Vortex: Vortex the stock solution to ensure it is fully dissolved.
-
Prepare Aqueous Buffer: Have your desired aqueous buffer (e.g., cell culture medium, PBS) at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the 10 mM stock in 100% DMSO to get intermediate concentrations.
-
Dilution into Aqueous Buffer:
-
Vigorously vortex or stir the aqueous buffer.
-
While the buffer is being mixed, add the DMSO stock solution dropwise to achieve the final desired concentration. The final DMSO concentration should typically be kept below 0.5%.[3]
-
-
Final Mixing: Continue to vortex or stir the final solution for another 30-60 seconds to ensure it is thoroughly mixed.[1]
-
Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the concentration is likely too high for that specific buffer condition.
Protocol 2: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HPβCD) for In Vivo Studies
This protocol is based on a method reported for in vivo studies with this compound.
-
Prepare a 10% HPβCD Solution: Dissolve hydroxypropyl-β-cyclodextrin in sterile water or saline to a final concentration of 10% (w/v).
-
Weigh this compound: Weigh the required amount of this compound powder.
-
Add to HPβCD Solution: Add the this compound powder to the 10% HPβCD solution.
-
Solubilize: Vortex and/or sonicate the mixture until the this compound is completely dissolved. This may take some time.
-
Sterile Filtration: Once fully dissolved, sterile-filter the solution through a 0.22 µm filter before administration.
Visualizations
Caption: Workflow for preparing aqueous solutions of this compound to prevent precipitation.
Caption: Simplified signaling pathway of the α4β2 nicotinic acetylcholine receptor modulated by this compound.
References
Technical Support Center: Interpreting Complex Data from Electrophysiology Recordings with NS-9283
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the positive allosteric modulator NS-9283 in electrophysiology experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is NS-9283 and what is its primary mechanism of action in electrophysiology recordings?
NS-9283 is a positive allosteric modulator (PAM) that selectively targets α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically those with a (α4)3(β2)2 stoichiometry.[1] In electrophysiological terms, it doesn't activate the receptor on its own but enhances the response of the receptor to its natural agonist, acetylcholine (ACh), or other nicotinic agonists.[1][2] Its primary mechanism involves slowing the deactivation kinetics of the receptor, which leads to a prolonged ion channel opening in the presence of an agonist.[1]
Q2: I am not seeing any effect of NS-9283 on my cells. What could be the reason?
There are several potential reasons for a lack of effect:
-
Receptor Subtype Expression: Ensure that your experimental system (e.g., cell line, primary neurons) expresses the (α4)3(β2)2 nAChR subtype. NS-9283 is highly selective for this stoichiometry.[1]
-
Agonist Concentration: The modulatory effect of NS-9283 is dependent on the presence of a nicotinic agonist. Ensure you are co-applying NS-9283 with an appropriate concentration of ACh or another agonist.
-
Compound Stability and Application: Verify the integrity and concentration of your NS-9283 stock solution. Also, ensure your drug application system allows for rapid and complete solution exchange to observe the modulatory effects.
Q3: My recordings show a significant increase in noise after applying NS-9283. How can I troubleshoot this?
Increased noise in electrophysiology recordings can stem from various sources. While NS-9283 itself is not expected to directly cause electrical noise, its application might coincide with other experimental issues. Please refer to the general troubleshooting guide for noise reduction below.
Q4: How does NS-9283 affect the kinetics of ACh-evoked currents?
NS-9283 has been shown to significantly slow the deactivation rate of ACh-evoked currents.[1] This means that the decay of the current after the removal of ACh will be slower in the presence of NS-9283. It has a minimal effect on the activation and desensitization rates.[1]
Troubleshooting Guides
Guide 1: Troubleshooting High Noise Levels in Recordings
High noise levels can obscure the subtle modulatory effects of NS-9283. Follow these steps to identify and mitigate common sources of noise.
| Potential Cause | Troubleshooting Steps |
| Grounding Issues | Ensure all components of your electrophysiology rig (amplifier, microscope, perfusion system, Faraday cage) are connected to a common ground point. Avoid ground loops by plugging all equipment into the same power strip. |
| Electrical Interference | Identify and turn off non-essential electrical equipment in the vicinity (e.g., centrifuges, vortexers, fluorescent lights). If the noise persists, try systematically unplugging devices to isolate the source. |
| Perfusion System | Check for bubbles in the perfusion lines, as these can introduce mechanical noise. Ensure a smooth and constant flow rate. |
| Electrode and Holder | Use freshly pulled, fire-polished glass pipettes with appropriate resistance. Ensure a good seal between the electrode and the holder, and that the holder is clean and dry. |
| Mechanical Vibration | Ensure the anti-vibration table is properly inflated and isolated from any sources of mechanical vibration (e.g., building work, heavy foot traffic). |
Guide 2: Interpreting Unexpected Changes in Current Amplitude
When using NS-9283, you expect to see a potentiation of the agonist-evoked current. If you observe unexpected changes, consider the following:
| Observation | Potential Cause & Interpretation |
| No change or a decrease in current amplitude | This could indicate that the nAChR subtype you are studying is not the (α4)3(β2)2 stoichiometry. NS-9283 has been shown to have no effect on other stoichiometries.[1] |
| Run-down of the current over time | This is a common phenomenon in patch-clamp recordings. To minimize this, ensure a stable gigaohm seal and use fresh internal solution. Compare recordings with and without NS-9283 from a similar time point after establishing the whole-cell configuration. |
| Variable potentiation between cells | This could reflect biological variability in the expression levels of the target receptor in your cell population. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of NS-9283 on α4β2 nAChRs, compiled from published studies.
Table 1: Effect of NS-9283 on Acetylcholine (ACh) Potency
| Parameter | Value | Cell Type | Reference |
| ACh EC50 (no NS-9283) | ~60 µM | HEK293 cells expressing human α4β2 nAChRs | [1] |
| ACh EC50 (with 10 µM NS-9283) | ~1 µM | HEK293 cells expressing human α4β2 nAChRs | [1] |
| Fold Potentiation | ~60-fold | HEK293 cells expressing human α4β2 nAChRs | [1] |
Table 2: Kinetic Parameters of ACh-Evoked Currents in the Presence of NS-9283
| Kinetic Parameter | Effect of NS-9283 | Description | Reference |
| Activation Rate | Minimal to no effect | The rate at which the ion channel opens upon agonist binding is largely unchanged. | [1] |
| Deactivation Rate | Significantly slowed | The rate at which the ion channel closes after the removal of the agonist is much slower. | [1] |
| Desensitization Rate | Minimal to no effect | The rate at which the receptor enters a non-responsive state in the continued presence of the agonist is not significantly altered. | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings to Characterize NS-9283 Modulation
This protocol outlines the key steps for assessing the modulatory effects of NS-9283 on nAChRs expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect cells with cDNAs encoding the desired nAChR subunits (e.g., α4 and β2) at a ratio that favors the (α4)3(β2)2 stoichiometry (e.g., a 2:3 ratio of α4:β2 cDNA).
-
Allow 24-48 hours for receptor expression before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
Agonist and Modulator Solutions: Prepare fresh stock solutions of acetylcholine (ACh) and NS-9283 in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the membrane potential at -60 mV.
-
Use a rapid solution exchange system to apply drugs.
-
To determine the potentiation by NS-9283, first apply a sub-maximal concentration of ACh (e.g., EC10-EC20) to establish a baseline current.
-
Co-apply the same concentration of ACh with the desired concentration of NS-9283 and measure the potentiated current.
-
To study the effect on deactivation kinetics, apply a brief pulse of a saturating concentration of ACh and measure the decay of the current after agonist removal, both in the absence and presence of NS-9283.
Visualizations
Caption: Signaling pathway of α4β2 nAChR modulation by NS-9283.
References
Technical Support Center: Adjusting for NS9283 Effects on Receptor Deactivation Rates
This technical support center provides guidance for researchers, scientists, and drug development professionals working with NS9283, a positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). The information provided will help you anticipate, troubleshoot, and adjust for the effects of NS9283 on receptor deactivation rates in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NS9283 on nAChRs?
A1: NS9283 is a positive allosteric modulator that selectively targets the (α4)3(β2)2 stoichiometry of nAChRs.[1][2] Its main effect is a significant slowing of the receptor's deactivation kinetics.[1][2] This means that after the agonist (e.g., acetylcholine, ACh) unbinds, the ion channel remains open for a longer period than it normally would. This leads to an increased potency of ACh, observed as a left-shift in the concentration-response curve, without changing the maximum efficacy.[1][2]
Q2: I am observing prolonged inward currents and a failure to return to baseline after applying an agonist in the presence of NS9283. Is this expected?
A2: Yes, this is the expected and most prominent effect of NS9283. The compound strongly decreases the rate of deactivation, meaning the ion channel closes much more slowly after the agonist dissociates.[1][2] This results in a sustained current that can be mistaken for a baseline shift. To manage this, you will need to significantly extend your washout periods between agonist applications.
Q3: How long should my washout period be when using NS9283?
A3: The required washout period will be significantly longer than in control conditions and may need to be determined empirically for your specific experimental setup. Published studies have used washout steps of 60–120 seconds to ensure full recovery of the receptors from desensitization, even in the absence of NS9283.[1] When NS9283 is present, you should start with washout periods of at least 120 seconds and be prepared to increase this duration. Monitor your baseline current to ensure it returns to the pre-application level before proceeding with the next agonist application.
Q4: Will NS9283 affect the desensitization of the receptor?
A4: NS9283 has been shown to not significantly affect the rate of desensitization of ACh-evoked currents.[1][2] However, it does moderately slow the recovery from desensitization.[1][2] This means that once the receptor is desensitized, it will take longer to become responsive again in the presence of NS9283. This is another reason to employ extended washout periods.
Q5: What concentration of NS9283 is typically used in experiments?
A5: A concentration of 10 μM NS9283 has been frequently used in whole-cell patch-clamp experiments to elicit a robust modulatory effect.[1] The EC50 value for NS9283 as a PAM of α4β2 nAChRs has been reported to be approximately 4.0 μM.[1] It is recommended to perform a concentration-response curve for NS9283 in your specific system to determine the optimal concentration for your experiments.
Q6: Does NS9283 have any direct agonist activity?
A6: No, NS9283 alone does not elicit a current response.[1] It is a positive allosteric modulator, meaning it only enhances the effect of an agonist like ACh.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Baseline is not stable after agonist application with NS9283. | Insufficient washout period due to slowed receptor deactivation. | Increase the duration of the washout period significantly. Monitor the current until it returns to the pre-stimulus baseline. Consider using a perfusion system with a faster exchange time. |
| Responses to subsequent agonist applications are smaller than expected. | Incomplete recovery from desensitization, which is slowed by NS9283. | Extend the inter-pulse interval to allow for full recovery from desensitization. A paired-pulse protocol can be used to quantify the rate of recovery in your system. |
| Variability in the potentiation effect of NS9283. | Inconsistent pre-incubation time with NS9283. | Ensure a consistent pre-incubation period with NS9283 before co-application with the agonist. A pre-incubation time of approximately 90 seconds has been shown to be effective.[1] |
| No observable effect of NS9283. | Incorrect receptor stoichiometry. NS9283 is selective for the (α4)3(β2)2 stoichiometry. | Confirm the expression of the correct nAChR subtype in your experimental system. NS9283 does not modulate the 2α:3β receptor stoichiometry.[1] |
| Difficulty in measuring the true deactivation rate. | The prolonged current decay may be contaminated by desensitization. | To isolate deactivation, use very short agonist applications (e.g., 1 ms) with a high agonist concentration. This minimizes desensitization during the application and allows for a clearer observation of the deactivation phase.[1] |
Quantitative Data Summary
The following table summarizes the key quantitative effects of NS9283 on α4β2 nAChR function as determined by whole-cell patch-clamp electrophysiology.
| Parameter | Effect of 10 µM NS9283 | Reference |
| ACh Potency (EC50) | ~60-fold leftward shift | [1][2] |
| ACh Maximal Efficacy | No significant alteration | [1][2] |
| Rate of Deactivation | Strongly decreased | [1][2] |
| Rate of Activation | Modestly decreased | [1][2] |
| Rate of Desensitization | No significant effect | [1][2] |
| Recovery from Desensitization | Moderately slowed | [1][2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess NS9283 Effects on Deactivation
Objective: To measure the effect of NS9283 on the deactivation kinetics of (α4)3(β2)2 nAChRs.
Materials:
-
HEK293 cells stably expressing human α4β2 nAChRs.
-
Standard extracellular buffer.
-
Standard intracellular solution.
-
Acetylcholine (ACh) stock solution.
-
NS9283 stock solution (dissolved in DMSO).
-
Patch-clamp rig with an ultra-fast application system.
Methodology:
-
Establish a whole-cell patch-clamp recording from a HEK293-hα4β2 cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Control Measurement: a. Apply a short pulse (e.g., 1 ms) of a saturating concentration of ACh (e.g., 1 mM) using a fast application system. b. Record the resulting inward current. The decay of the current after the removal of ACh represents the deactivation phase. c. Ensure a sufficient washout period (e.g., 60-120 s) for the current to return to baseline.
-
NS9283 Measurement: a. Pre-incubate the cell with 10 µM NS9283 in the extracellular buffer for 90 seconds. b. Co-apply the same short pulse of ACh (1 mM) along with 10 µM NS9283. c. Record the inward current and observe the prolonged deactivation phase. d. Implement an extended washout period (e.g., >120 s) with the standard extracellular buffer to allow the current to return to baseline.
-
Data Analysis: a. Fit a single or double exponential function to the decay phase of the current traces in both the control and NS9283 conditions to determine the deactivation time constants (τ). b. Compare the deactivation time constants to quantify the slowing effect of NS9283.
Protocol 2: Determining the Effect of NS9283 on Agonist Potency
Objective: To generate a concentration-response curve for an agonist in the presence and absence of NS9283.
Methodology:
-
Establish a whole-cell patch-clamp recording.
-
Control Concentration-Response Curve: a. Apply increasing concentrations of ACh (e.g., 10 nM to 10 mM) for a fixed duration (e.g., 1 s). b. Ensure complete washout and recovery between applications (60-120 s). c. Record the peak inward current for each concentration.
-
NS9283 Concentration-Response Curve: a. Pre-incubate the cell with 10 µM NS9283 for 90 seconds. b. Co-apply the same range of ACh concentrations with 10 µM NS9283. c. Record the peak inward current for each concentration.
-
Data Analysis: a. Normalize the peak currents to the maximum response. b. Plot the normalized responses against the agonist concentration. c. Fit the data with the Hill equation to determine the EC50 and Hill slope for both conditions.
Visualizations
Caption: Mechanism of NS9283 action on nAChR deactivation.
Caption: Workflow for assessing NS9283 effects on deactivation.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to NS 9283 and Other α4β2 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) positive allosteric modulator (PAM) NS 9283 with other notable α4β2 PAMs, including NS206, desformylflustrabromine (B1197942) (dFBr), and LY2087101. The information is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction to α4β2 nAChR Positive Allosteric Modulators
The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a key target for therapeutic development in areas such as cognitive enhancement, pain management, and smoking cessation. Positive allosteric modulators of α4β2 nAChRs offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor themselves. This can lead to a more nuanced modulation of cholinergic signaling with a potentially wider therapeutic window compared to orthosteric agonists.
This compound is a well-characterized α4β2 PAM known for its unique stoichiometry-selective mechanism of action. This guide will compare its pharmacological profile with other significant α4β2 PAMs to highlight their distinct properties.
Comparative Quantitative Data
The following tables summarize the key quantitative parameters of this compound and other α4β2 PAMs based on electrophysiological studies.
Table 1: In Vitro Potency and Efficacy of α4β2 PAMs on (α4)3(β2)2 nAChRs
| Compound | EC50 (µM) | Emax (% of ACh control) | Receptor Stoichiometry | Expression System | Reference |
| This compound | ~3.3 | ~638% (relative to EC10-30 ACh) | (α4)3(β2)2 | Xenopus oocytes | [1] |
| NS206 | ~0.16 | >100% of max ACh response | (α4)3(β2)2 | Xenopus oocytes | [1] |
| dFBr | ~1.6 | ~300% | (α4)3(β2)2 | Not Specified | |
| LY2087101 | ~1 | ~840% | (α4)3(β2)2 | Not Specified |
Table 2: In Vitro Potency and Efficacy of α4β2 PAMs on (α4)2(β2)3 nAChRs
| Compound | EC50 (µM) | Emax (% of ACh control) | Receptor Stoichiometry | Expression System | Reference |
| This compound | No significant modulation | N/A | (α4)2(β2)3 | Xenopus oocytes | [1] |
| NS206 | ~2.2 | >100% of max ACh response | (α4)2(β2)3 | Xenopus oocytes | [1] |
| dFBr | ~0.4 | ~400% | (α4)2(β2)3 | Not Specified | |
| LY2087101 | ~1 | ~450% | (α4)2(β2)3 | Not Specified |
Comparative Mechanism of Action
This compound and the other PAMs exhibit distinct mechanisms of action, primarily differing in their binding sites and their effects on agonist potency versus efficacy.
-
This compound is a stoichiometry-selective PAM , preferentially modulating the (α4)3(β2)2 subtype of the α4β2 nAChR. It binds to the unique α4-α4 subunit interface present in this stoichiometry. Its primary effect is to increase the potency of acetylcholine (ACh), causing a leftward shift in the concentration-response curve with little to no effect on the maximal efficacy (Emax).
-
NS206 , in contrast, modulates both the (α4)3(β2)2 and (α4)2(β2)3 stoichiometries. It binds to a distinct site within the transmembrane domain of the α4 subunit. NS206 predominantly enhances the efficacy of ACh, leading to a significant increase in the maximal current response, often exceeding the maximum response to ACh alone.
-
Desformylflustrabromine (dFBr) is classified as a Type II PAM . It enhances both the potency and efficacy of ACh and can also alter channel gating kinetics. It is reported to bind to sites within the transmembrane domain.
-
LY2087101 is considered a Type I PAM . It primarily increases the potency and magnitude of the agonist-induced current with minimal effect on the rate of receptor desensitization. Like dFBr, it is believed to bind within the transmembrane domain, and studies suggest that dFBr and LY2087101 may share overlapping binding sites.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is suitable for characterizing the effects of PAMs on specific α4β2 nAChR stoichiometries.
1. Oocyte Preparation:
- Harvest stage V-VI oocytes from female Xenopus laevis.
- Treat with collagenase (e.g., 2 mg/mL in Ca2+-free OR-2 solution) for 1-2 hours to defolliculate.
- Manually separate oocytes and store them in Barth's solution at 18°C.
2. cRNA Injection:
- Prepare cRNA for human α4 and β2 subunits.
- To express the (α4)3(β2)2 stoichiometry, inject a 10:1 ratio of α4:β2 cRNA.
- To express the (α4)2(β2)3 stoichiometry, inject a 1:10 ratio of α4:β2 cRNA.
- Inject approximately 50 nL of cRNA solution into each oocyte.
- Incubate injected oocytes for 2-5 days at 18°C.
3. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with recording solution (in mM: 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES; pH 7.4).
- Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
- Clamp the membrane potential at a holding potential of -70 mV using a TEVC amplifier.
- Establish a stable baseline current.
4. Drug Application and Data Acquisition:
- Apply a control concentration of acetylcholine (ACh) (e.g., EC10-EC30) to elicit a baseline response.
- Co-apply increasing concentrations of the PAM (e.g., this compound, NS206, dFBr, LY2087101) with the same concentration of ACh.
- To determine effects on potency, generate a full ACh concentration-response curve in the absence and presence of a fixed concentration of the PAM.
- Record the peak inward current for each application.
- Analyze the data to determine EC50 and Emax values.
Whole-Cell Patch-Clamp in HEK293 Cells
This protocol is suitable for studying the effects of PAMs on α4β2 nAChRs in a mammalian cell line.
1. Cell Culture and Transfection:
- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Transiently transfect cells with plasmids encoding human α4 and β2 subunits using a suitable transfection reagent. Use a 1:1 ratio of α4:β2 plasmid DNA. A GFP-expressing plasmid can be co-transfected to identify transfected cells.
- Plate transfected cells onto glass coverslips 24 hours post-transfection.
2. Electrophysiological Recording:
- Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.
- Continuously perfuse the chamber with an external solution (in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).
- Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP; pH 7.2 with CsOH).
- Establish a whole-cell patch-clamp configuration on a GFP-positive cell.
- Clamp the cell at a holding potential of -60 mV.
3. Drug Application and Data Acquisition:
- Apply a control concentration of ACh using a fast-perfusion system to elicit a baseline current.
- Co-apply increasing concentrations of the PAM with the same concentration of ACh.
- To assess effects on potency, generate a full ACh concentration-response curve in the absence and presence of a fixed concentration of the PAM.
- Record the peak inward current for each application.
- Analyze the data to determine EC50 and Emax values.
Mandatory Visualizations
Caption: Experimental workflow for comparing α4β2 PAMs.
Caption: Simplified α4β2 nAChR downstream signaling pathway.
References
A Comparative Guide to NS9283 and NS206: Two Distinct Allosteric Modulators of Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of NS9283 and NS206, two positive allosteric modulators (PAMs) of nicotinic acetylcholine (B1216132) receptors (nAChRs). By targeting distinct allosteric sites, these compounds exhibit unique pharmacological profiles, offering valuable tools for research and potential avenues for therapeutic development for neurological conditions such as cognitive disorders and pain.[1][2]
Overview of Pharmacological Action and Selectivity
NS9283 and NS206 are both positive allosteric modulators of the α4β2 nAChR, the most abundant nicotinic receptor subtype in the brain.[3] However, they differ significantly in their mechanism of action, stoichiometry selectivity, and binding sites.
NS9283 is a highly selective PAM that acts by increasing the potency of acetylcholine (ACh).[4][5] This is observed as a significant leftward shift in the agonist's concentration-response curve, meaning a lower concentration of ACh is required to elicit a response.[4][5] Notably, NS9283 does not significantly alter the maximum possible response (efficacy) elicited by the agonist.[4][5] Its action is almost exclusively limited to the (α4)₃(β2)₂ stoichiometry of the α4β2 receptor, showing no activity at the (α4)₂(β2)₃ subtype.[3][4] This selectivity is attributed to its binding site at the unique α4-α4 subunit interface present only in the (α4)₃(β2)₂ configuration.[1][6][7][8]
NS206 , in contrast, primarily enhances the efficacy of ACh.[1] In the presence of NS206, the maximum current evoked by ACh is substantially increased, often surpassing the normal maximum response.[1][7] Unlike NS9283, NS206 modulates both the (α4)₃(β2)₂ and (α4)₂(β2)₃ stoichiometries of the α4β2 receptor.[1][7] Its binding site has been mapped to the transmembrane domain (TMD) of the α4 subunit .[1][7] NS206 is selective for α4-containing receptors and does not modulate α3β4 or homomeric α7 nAChRs.[1]
A key finding is that the modulatory actions of NS9283 and NS206 are additive .[1][7] When co-applied to (α4)₃(β2)₂ receptors, they produce both a left-shift in ACh potency and an increase in maximal efficacy, demonstrating that they act through two distinct and independent sites.[1][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of NS9283 and NS206 based on electrophysiological studies.
| Parameter | NS9283 | NS206 |
| Primary Target | α4β2 nAChRs | α4β2 nAChRs |
| Stoichiometry Selectivity | (α4)₃(β2)₂ (low-sensitivity) selective[3][4] | Modulates both (α4)₃(β2)₂ and (α4)₂(β2)₃ stoichiometries[1][3] |
| EC₅₀ at (α4)₃(β2)₂ | ~0.11 µM - 1 µM[3][9][10] | ~0.16 µM[3] |
| EC₅₀ at (α4)₂(β2)₃ | Inactive[4] | ~2.2 µM[3] |
| Effect on Agonist Potency | Strong increase (left-shift of CRR)[1][4] | No or limited effect[7] |
| Effect on Agonist Efficacy | No significant change in maximal response[4][6][8] | Strong increase in peak current amplitude[1][7] |
| Binding Site | Extracellular domain, at the α4-α4 subunit interface[1][6][7] | Transmembrane domain of the α4 subunit[1][7] |
| Other Modulated Subtypes | (α2)₃(β2)₂, (α2)₃(β4)₂, (α4)₃(β4)₂[3] | α4β4[1] |
| Inactive Subtypes | α3-containing receptors, α7[3] | α3β4, α7[1] |
Key Experimental Methodologies
The characterization of NS9283 and NS206 relies heavily on electrophysiological techniques to measure the function of nAChR ion channels in response to agonists and modulators.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes
This technique is a cornerstone for studying ligand-gated ion channels and was used extensively to differentiate NS9283 and NS206.
-
Oocyte Preparation and Injection: Oocytes are harvested from female Xenopus laevis frogs. To express specific nAChR subtypes, complementary RNA (cRNA) encoding the desired subunits (e.g., α4 and β2) is injected into the oocytes. The ratio of injected cRNAs is precisely controlled to promote the assembly of a uniform population of a specific stoichiometry, such as 10:1 for (α4)₃(β2)₂ or 1:4 for (α4)₂(β2)₃.[1]
-
Electrophysiological Recording: After a few days of incubation to allow for receptor expression, an oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set holding potential (typically -60 to -80 mV).
-
Drug Application and Data Analysis: Agonists like ACh, alone or co-applied with a modulator (NS9283 or NS206), are perfused over the oocyte. The resulting ion flow through the activated nAChRs is measured as an electrical current. By applying a range of agonist concentrations, a concentration-response relationship (CRR) is generated. The effects of the modulator are quantified by comparing the CRRs obtained in its absence and presence, allowing for the determination of changes in potency (EC₅₀) and efficacy (Iₘₐₓ).[1][2]
Whole-Cell Patch-Clamp in HEK293 Cells
This method offers higher resolution for studying the kinetics of receptor activation, deactivation, and desensitization.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and stably transfected with plasmids containing the genes for the human nAChR subunits of interest (e.g., hα4 and hβ2).[4]
-
Recording Configuration: A glass micropipette with a very fine tip is pressed against the membrane of a single cell. A small amount of suction is applied to form a high-resistance "giga-seal." Further suction ruptures the cell membrane under the pipette, establishing the "whole-cell" configuration. This allows for control of the intracellular solution and measurement of the total current across the entire cell membrane.
-
Ultra-fast Drug Application: To study rapid receptor kinetics, a specialized system is used to apply and remove drugs from the cell surface within milliseconds. This is crucial for accurately measuring the rates of current activation, deactivation (channel closing after agonist removal), and desensitization (channel closure in the continued presence of agonist).[4] Studies using this method revealed that NS9283's primary effect is to strongly decrease the rate of receptor deactivation.[4][5]
Chimeric and Point-Mutated Receptor Studies
These molecular biology techniques are used to pinpoint the specific domains and amino acid residues responsible for a modulator's action.
-
Methodology: Chimeric receptors are created by combining domains from different subunits. For example, to test the importance of the α4 extracellular domain (ECD) for NS9283's action, a chimera was made by fusing the α4 ECD to the transmembrane domain (TMD) of the α3 subunit (which is insensitive to NS9283).[1] Since this α4/α3 chimera still responded to NS9283, it confirmed the binding site is within the α4 ECD.[1] Conversely, point mutations involve changing single amino acids within a subunit to see if the modulator's effect is altered or abolished, which helps identify critical residues for binding and function.[1]
Visualizations of Mechanisms and Workflows
Conclusion
NS9283 and NS206 are powerful research tools that exemplify the diversity of allosteric modulation within the nAChR family. They are distinguished by:
-
Mechanism: NS9283 is a potency enhancer, while NS206 is an efficacy enhancer.[1]
-
Selectivity: NS9283 is highly selective for the (α4)₃(β2)₂ receptor stoichiometry, whereas NS206 modulates both major α4β2 stoichiometries.[1][4]
-
Binding Site: NS9283 binds to the extracellular α4-α4 interface, and NS206 binds to the α4-subunit transmembrane domain.[1][7]
The existence of two distinct modulatory sites with unique and additive pharmacological effects provides a more detailed picture of the allosteric regulation of nAChRs.[1] This understanding opens new possibilities for the rational design of drugs that can fine-tune nicotinic receptor activity with greater precision, potentially leading to novel therapeutics for a range of central nervous system disorders.[6]
References
- 1. Two Distinct Allosteric Binding Sites at α4β2 Nicotinic Acetylcholine Receptors Revealed by NS206 and NS9283 Give Unique Insights to Binding Activity-associated Linkage at Cys-loop Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two distinct allosteric binding sites at α4β2 nicotinic acetylcholine receptors revealed by NS206 and NS9283 give unique insights to binding activity-associated linkage at Cys-loop receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 10. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stoichiometry-Selective Effects of NS 9283: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the stoichiometry-selective effects of NS 9283 on α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) against other relevant compounds. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
This compound has emerged as a significant tool in neuroscience research due to its unique ability to selectively modulate different stoichiometric arrangements of the α4β2 nAChR, the most abundant nicotinic receptor in the brain. This receptor exists in two primary stoichiometries: a high-sensitivity (HS) isoform, (α4)2(β2)3, and a low-sensitivity (LS) isoform, (α4)3(β2)2. The differential expression and function of these subtypes are implicated in various neurological processes and disorders, making stoichiometry-selective compounds like this compound invaluable for targeted therapeutic development.
Performance Comparison: this compound and Alternatives
This compound acts as a positive allosteric modulator (PAM), a class of compounds that enhance the effect of the endogenous agonist, acetylcholine (ACh), rather than directly activating the receptor. Its key feature is its profound selectivity for the (α4)3(β2)2 stoichiometry. This section compares the quantitative effects of this compound with the endogenous agonist acetylcholine, the smoking cessation drug varenicline, and other experimental modulators, SR9883 and CMPI.
| Compound | Receptor Stoichiometry | Agonist/Modulator | Potency (EC50) | Efficacy (% of ACh max response) |
| This compound | (α4)3(β2)2 | Positive Allosteric Modulator | Potentiates ACh | Does not significantly alter max efficacy |
| (α4)2(β2)3 | No significant effect | - | - | |
| Acetylcholine (ACh) | (α4)3(β2)2 (Low Sensitivity) | Agonist | ~30-100 µM | 100% |
| (α4)2(β2)3 (High Sensitivity) | Agonist | ~0.3-1 µM | 100% | |
| Varenicline | α4β2 (mixed stoichiometries) | Partial Agonist | ~2.3 µM | ~13-45% |
| SR9883 | (α4)3(β2)2 | Positive Allosteric Modulator | ~0.2-0.4 µM (for potentiation) | Enhances nicotine (B1678760) efficacy |
| (α4)2(β2)3 | No significant effect | - | - | |
| CMPI | (α4)3(β2)2 | Positive Allosteric Modulator | Potentiates ACh | Enhances agonist efficacy |
| (α4)2(β2)3 | No significant effect | - | - |
Experimental Protocols
The data presented in this guide are primarily derived from two key electrophysiological techniques: Two-Electrode Voltage Clamp (TEVC) using Xenopus laevis oocytes and whole-cell patch clamp recordings in human embryonic kidney (HEK293) cells. These methods allow for the precise measurement of ion channel function in response to drug application.
Two-Electrode Voltage Clamp (TEVC) with Xenopus Oocytes
This technique is widely used for studying the function of ion channels and receptors expressed in a heterologous system.
1. Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
cRNA encoding the human α4 and β2 nAChR subunits are injected into the oocytes. To control the expression of the two stoichiometries, different α4:β2 cRNA ratios are used (e.g., 1:2 for predominantly (α4)2(β2)3 and 2:1 for predominantly (α4)3(β2)2).
-
Injected oocytes are incubated for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard Ringer's solution.
-
Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 mV to -80 mV).
-
Agonists and modulators are applied via the perfusion system.
-
Current responses elicited by the application of compounds are recorded and analyzed to determine parameters like EC50 (potency) and maximal efficacy.
Whole-Cell Patch Clamp with HEK293 Cells
This technique allows for the recording of currents from the entire cell membrane, providing high-resolution data on receptor function.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with plasmids containing the cDNAs for the human α4 and β2 nAChR subunits. Similar to the oocyte experiments, the ratio of α4 to β2 cDNA is varied to favor the expression of either the (α4)2(β2)3 or (α4)3(β2)2 stoichiometry.
2. Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is brought into contact with the cell membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette and the membrane.
-
A brief suction pulse is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Drugs are applied to the cell using a rapid perfusion system.
-
The resulting ionic currents flowing through the nAChRs are recorded and analyzed.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflow.
Caption: Signaling pathway of the (α4)3(β2)2 nAChR modulated by this compound.
Caption: Experimental workflow for assessing stoichiometry-selective effects.
NS 9283: A Researcher's Guide to a Selective Tool for Unraveling nAChR Subtype Function
For researchers in neuroscience and drug development, dissecting the roles of specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes is paramount. NS 9283 has emerged as a valuable tool compound, offering a nuanced approach to studying the (α4)3(β2)2 nAChR stoichiometry. This guide provides a comprehensive comparison of this compound with other positive allosteric modulators (PAMs), supported by experimental data and detailed protocols to empower your research.
Unveiling the Selectivity of this compound
This compound is a potent and selective positive allosteric modulator of α4β2 nicotinic acetylcholine receptors.[1][2] Its primary mechanism of action is to increase the potency of acetylcholine (ACh) at the (α4)3(β2)2 nAChR subtype, a stoichiometry characterized by a low sensitivity to the endogenous agonist.[1][3] This selectivity is a key advantage, allowing researchers to isolate and study the function of this specific receptor configuration, which is abundantly expressed in the central nervous system.[1] Unlike orthosteric agonists that directly activate the receptor, this compound modulates the receptor's response to its natural ligand, offering a more subtle and potentially more physiologically relevant mode of action.[1][4]
Comparative Analysis of nAChR Positive Allosteric Modulators
The selection of a tool compound is critical for the success of any experiment. Below is a comparative overview of this compound and other commonly used PAMs for studying nAChR subtypes.
| Compound | Target nAChR Subtype(s) | Reported EC50 | Key Features | Reference(s) |
| This compound | (α4)3(β2)2 | ~1 µM | Selective for the low-sensitivity (α4)3(β2)2 stoichiometry; increases ACh potency by ~60-fold with minimal effect on maximal efficacy. | [1][2][3] |
| NS206 | (α4)3(β2)2 and (α4)2(β2)3 | ~0.16 µM for (α4)3(β2)2; ~2.2 µM for (α4)2(β2)3 | Modulates both high- and low-sensitivity α4β2 stoichiometries; predominantly increases agonist peak current levels. | [5] |
| dFBr | α4β2 | Potentiation of ACh response | Selectively enhances the efficacy of ACh at α4β2 nAChRs. | [6] |
| LY-2087101 | α4β2, α2β4, α4β4, α7 | Potentiation EC50 of ~1 µM for α4β2 | Broad-spectrum nAChR PAM; enhances both potency and maximal efficacy of agonists. | [7][8] |
Delving into the Experimental Details
To facilitate the use of this compound and its comparators in your research, detailed experimental protocols are provided below.
Experimental Workflow for Assessing PAM Activity
References
- 1. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 3. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Allosteric Binding Sites at α4β2 Nicotinic Acetylcholine Receptors Revealed by NS206 and NS9283 Give Unique Insights to Binding Activity-associated Linkage at Cys-loop Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desformylflustrabromine Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of NS9283 and Benzodiazepines as Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of the experimental compound NS9283 and the well-established drug class of benzodiazepines. While both act as positive allosteric modulators (PAMs) of ligand-gated ion channels, they target distinct receptor systems, the nicotinic acetylcholine (B1216132) and GABA-A receptors, respectively. This comparison focuses on their mechanistic similarities and differences, supported by quantitative experimental data and detailed methodologies.
Overview of Mechanisms
Benzodiazepines are positive allosteric modulators of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2][3][4][5] They bind to a site on the GABA-A receptor that is distinct from the GABA binding site, located at the interface of the α and γ subunits.[6][7] This binding event does not directly open the channel but rather enhances the effect of GABA by increasing the frequency of chloride channel opening when GABA is bound.[1][7] This leads to an influx of chloride ions, hyperpolarization of the neuron, and a general inhibitory or calming effect on the nervous system.[1][3] The potentiation of GABA's effect results in the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties for which benzodiazepines are known.[1][2]
NS9283 is a potent positive allosteric modulator of the α4β2 nicotinic acetylcholine receptor (nAChR), a key receptor involved in cognitive processes.[8][9][10][11] Similar to benzodiazepines, NS9283 does not act as a direct agonist but rather enhances the action of the endogenous ligand, acetylcholine (ACh).[8][11] It selectively modulates the receptor's deactivation kinetics, leading to a significant increase in the potency of ACh without altering its maximum efficacy.[8][9][10][11] This mechanism of action has been noted to bear a high resemblance to that of benzodiazepines at the GABA-A receptor.[8][10][11] Structural and functional studies suggest that NS9283 binds to an extracellular subunit interface, overlapping with an agonist-binding site, and may exhibit an agonist-like mechanism under certain conditions.[12][13]
Quantitative Data Comparison
The following tables summarize key quantitative parameters for benzodiazepines and NS9283, derived from experimental studies. It is important to note that these compounds act on different receptor systems, so a direct comparison of absolute values should be interpreted with caution. The key takeaway is the qualitative similarity in their modulatory effects.
Table 1: Binding Affinity of Benzodiazepines for the GABA-A Receptor
| Radioligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]-Flumazenil | Rat Cortical Membranes | 1.35 ± 0.316 | 0.638 ± 0.099 | [2] |
Table 2: Functional Modulation by Benzodiazepines and NS9283
| Compound | Receptor | Agonist | Modulatory Effect | Quantitative Measure | Reference |
| Diazepam | α1β2γ2 GABA-A | GABA | Potentiation | Shifts GABA EC50 from 41.0 ± 3.0 µM to 21.7 ± 2.7 µM | [8] |
| NS9283 | (α4)3(β2)2 nAChR | Acetylcholine | Potentiation | Left-shifts ACh concentration-response curve ~60-fold | [8][9][10][11] |
| NS9283 | α4β2* nAChR | Nicotine | Potentiation | EC50 for enhancement of ~1 µM |
Experimental Protocols
Radioligand Binding Assay for Benzodiazepines
This protocol is adapted from studies characterizing the binding of benzodiazepines to GABA-A receptors.[1][2][9]
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled benzodiazepine (B76468) ligand to GABA-A receptors.
Materials:
-
Rat cortical membranes (source of GABA-A receptors)
-
[3H]-Flumazenil (radioligand)
-
Unlabeled diazepam (for determining non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Incubation: Incubate aliquots of the membrane preparation with increasing concentrations of [3H]-Flumazenil in a final volume of 0.5 mL Tris-HCl buffer. For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled diazepam to determine non-specific binding.
-
Equilibrium: Incubate the samples for a predetermined time (e.g., 35 minutes) at a specific temperature (e.g., 30°C) to allow binding to reach equilibrium.[2]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the radioligand and analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
Electrophysiological Analysis of NS9283 and Benzodiazepine Modulation
This protocol outlines a general approach for studying the modulatory effects of NS9283 and benzodiazepines on their respective ion channels using patch-clamp electrophysiology.[8][10][11][14][15][16][17]
Objective: To characterize the potentiation of agonist-evoked currents by the positive allosteric modulator.
Materials:
-
HEK293 cells stably expressing the receptor of interest (e.g., human α4β2 nAChRs or α1β2γ2 GABA-A receptors)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular and intracellular recording solutions
-
Agonist (e.g., Acetylcholine or GABA)
-
Modulator (NS9283 or a benzodiazepine)
-
Rapid solution exchange system
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells on glass coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell. Clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Apply the agonist at various concentrations to the cell using a rapid solution exchange system to evoke ionic currents. Record the peak amplitude of the current.
-
Modulator Co-application: Co-apply a fixed concentration of the modulator (NS9283 or benzodiazepine) with various concentrations of the agonist.
-
Data Acquisition: Record the current responses to agonist alone and in the presence of the modulator.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of the modulator. Fit the data to the Hill equation to determine the EC50 and maximal response. A leftward shift in the EC50 with no change in the maximal response is indicative of positive allosteric modulation.
Visualizations
The following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: Benzodiazepine signaling pathway at the GABA-A receptor.
Caption: NS9283 signaling pathway at the α4β2 nicotinic acetylcholine receptor.
Caption: Typical experimental workflow for characterizing allosteric modulators.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. biorxiv.org [biorxiv.org]
- 6. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 10. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinic acetylcholine receptors at the single-channel level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Efficacy of NS 9283: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vivo efficacy of NS 9283 in rodent models of nicotine (B1678760) addiction and cognitive enhancement. Designed for researchers, scientists, and drug development professionals, this document objectively evaluates this compound's performance against established therapeutic alternatives, supported by experimental data.
This compound is a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), a key target in the central nervous system implicated in both nicotine dependence and cognitive processes. This guide summarizes the key findings from preclinical rodent studies, offering a clear perspective on the potential of this compound as a therapeutic agent.
Performance in Nicotine Addiction Models
In rodent models of nicotine self-administration, a paradigm that mimics the reinforcing properties of nicotine, this compound has demonstrated a dose-dependent reduction in nicotine intake.[1] This suggests that this compound may diminish the rewarding effects of nicotine, a crucial aspect for smoking cessation therapies. For comparative analysis, we have included data from studies on varenicline (B1221332) and bupropion (B1668061), two FDA-approved medications for nicotine addiction.
| Compound | Animal Model | Dosing Route | Effective Dose Range | Key Outcome |
| This compound | Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Dose-dependent reduction in nicotine self-administration.[1] |
| Varenicline | Rat | Subcutaneous (s.c.) | 0.3 - 3.0 mg/kg | Dose-dependently reduced nicotine self-administration.[2] |
| Varenicline | Rat | Intraperitoneal (i.p.) | 1 - 2 mg/kg | 2 mg/kg dose modestly reduced nicotine self-administration.[3] |
| Bupropion | Rat | Intraperitoneal (i.p.) | 10 - 78 mg/kg | Biphasic effect: low doses increased, while high doses decreased nicotine infusions.[4] |
| Bupropion | Rat | Intraperitoneal (i.p.) | 8.33 - 75 mg/kg | Higher doses (25 and 75 mg/kg) significantly decreased nicotine self-administration.[5] |
Table 1: Comparison of this compound and Alternatives in Rodent Nicotine Self-Administration Models.
Efficacy in Cognitive Enhancement Models
This compound has also shown promise in ameliorating cognitive deficits in various rodent models. Studies utilizing the Morris water maze and social recognition tests have indicated that this compound can improve spatial learning, memory, and social recognition.[6] As a point of comparison, we present data for donepezil, a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, and nicotine itself, which has known cognitive-enhancing effects.
| Compound | Animal Model | Cognitive Domain | Effective Dose Range | Key Outcome |
| This compound | Rat | Episodic & Spatial Memory | 0.3 mg/kg (p.o.) | Improved performance in social recognition and Morris water maze tasks.[6][7] |
| Donepezil | Rat | Learning & Memory | 3 mg/kg (oral) | Prevented scopolamine-induced memory impairment in a Y-maze test.[8] |
| Donepezil | Rat | Spatial Learning & Memory | 1.0 mg/kg | Improved performance in a visual discrimination task.[9] |
| Nicotine | Rat | Spatial Memory | 0.3 mg/kg (s.c.) | Improved spatial learning in aged rats.[10] |
| Nicotine | Rat | Working Memory | 0.5 mg/kg (daily) | Improved memory performance.[11] |
Table 2: Comparison of this compound and Alternatives in Rodent Cognitive Enhancement Models.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Nicotine Self-Administration in Rats
This model assesses the reinforcing effects of nicotine and the potential of a compound to reduce nicotine-seeking behavior.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.[1][12]
-
Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is passed subcutaneously to an exit point on the back.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above each lever, and a syringe pump for intravenous infusions are used.
-
Acquisition: Rats are placed in the operant chambers and learn to press an "active" lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion).[12] The other "inactive" lever has no programmed consequences. Each infusion is often paired with a visual or auditory cue. Sessions are typically 1-2 hours daily.
-
Drug Testing: Once stable responding is established, animals are pre-treated with various doses of the test compound (e.g., this compound, varenicline, bupropion) or vehicle before the self-administration session. The effect of the compound on the number of nicotine infusions earned is recorded and analyzed.
Experimental workflow for the nicotine self-administration model.
Morris Water Maze in Rats
This task is a widely used behavioral procedure to study spatial learning and memory.[13][14]
-
Apparatus: A large circular pool (e.g., 1.5-2 meters in diameter) is filled with water made opaque with a non-toxic substance. A small escape platform is hidden 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Training: Rats are placed in the pool from different starting positions and must learn to find the hidden platform. Each trial ends when the rat finds the platform or after a set time (e.g., 60-90 seconds). If the rat fails to find the platform, it is guided to it. This is typically repeated for several trials over multiple days.
-
Probe Trial: To assess memory retention, the platform is removed, and the rat is allowed to swim for a set duration. The time spent in the target quadrant where the platform was previously located is measured.
-
Drug Testing: The test compound (e.g., this compound, donepezil) or vehicle is administered before the acquisition training or the probe trial to assess its effect on learning or memory consolidation/retrieval.
Workflow for the Morris water maze experiment.
Social Recognition Test in Rats
This test evaluates short-term social memory by taking advantage of a rodent's natural tendency to investigate novel conspecifics more than familiar ones.[15][16]
-
Habituation: An adult "subject" rat is habituated to a test cage.
-
First Exposure (T1): A juvenile "stimulus" rat is introduced into the cage for a short period (e.g., 5 minutes). The time the subject rat spends investigating the juvenile is recorded.
-
Inter-Trial Interval (ITI): The juvenile is removed for a specific duration (e.g., 30-120 minutes).
-
Second Exposure (T2): The same juvenile rat is reintroduced, and the investigation time by the subject rat is again recorded. A reduction in investigation time during T2 compared to T1 indicates memory of the juvenile.
-
Drug Testing: The test compound is administered to the subject rat before the first exposure to assess its impact on social memory formation.
Signaling Pathway
This compound exerts its effects by positively modulating α4β2 nAChRs. The binding of acetylcholine (ACh) or nicotine to these receptors opens a ligand-gated ion channel, leading to an influx of cations (primarily Na+ and Ca2+). This influx causes membrane depolarization and activates downstream signaling cascades, including the PI3K-Akt and MAPK/ERK pathways, which are crucial for neuronal survival, synaptic plasticity, and cognitive function. As a PAM, this compound enhances the receptor's response to agonists, thereby amplifying these downstream effects.
Simplified signaling pathway of this compound action.
This guide provides a foundational understanding of the in vivo efficacy of this compound in key preclinical models. The presented data suggests that this compound holds potential as a therapeutic agent for both nicotine addiction and cognitive dysfunction. Further research is warranted to fully elucidate its clinical utility.
References
- 1. Attenuation of nicotine taking and seeking in rats by the stoichiometry-selective alpha4beta2 nicotinic acetylcholine receptor positive allosteric modulator NS9283 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha4beta2 nicotinic acetylcholine-receptor partial agonist varenicline inhibits both nicotine self-administration following repeated dosing and reinstatement of nicotine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of varenicline on operant self-administration of alcohol and/or nicotine in a rat model of co-abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of bupropion on nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bupropion-Varenicline Interactions and Nicotine Self-Administration Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcnlab.ca [tcnlab.ca]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Adolescent vs. Adult-Onset Nicotine Self-Administration in Male Rats: Duration of Effect and Differential Nicotinic Receptor Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Social Recognition Memory Test in Rodents [bio-protocol.org]
- 16. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of NS 9283 Effects Across Diverse Assay Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of NS 9283, a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), across various in vitro and in vivo assay platforms. The data presented is compiled from multiple studies to offer a comprehensive overview of its activity and facilitate cross-platform validation of its mechanism of action.
Introduction to this compound
This compound is a potent and selective positive allosteric modulator of the (α4)3(β2)2 stoichiometry of the α4β2 nAChR.[1][2][3] Unlike direct agonists, this compound enhances the effect of the endogenous neurotransmitter, acetylcholine (ACh), by binding to a distinct site on the receptor.[4] Specifically, it targets the α4-α4 subunit interface, which also functions as a low-affinity agonist binding site.[5][6][7] This modulatory action primarily results in a significant slowing of the receptor's deactivation kinetics, thereby increasing the potency of agonists without altering their maximal efficacy.[1][3] This mechanism of action bears a resemblance to that of benzodiazepines at the GABAA receptor.[1][3] The unique stoichiometry selectivity of this compound makes it a valuable tool for dissecting the physiological roles of different nAChR subtypes and a potential therapeutic agent for neurological conditions like Alzheimer's disease, Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[2]
Comparative Analysis of this compound Effects
The following tables summarize the quantitative and qualitative effects of this compound observed across different experimental platforms.
In Vitro Assay Platforms
| Parameter | Electrophysiology (Patch-Clamp) | Electrophysiology (TEVC) | Fluorescence-Based Ca2+ Imaging | Radioligand Binding Assays |
| Cell System | HEK293 cells stably expressing human α4β2 nAChRs | Xenopus laevis oocytes injected with α4 and β2 subunit cRNA | Mammalian cells | TE671 cell membrane fractions |
| Agonist Used | Acetylcholine (ACh) | Acetylcholine (ACh) | Agonists (e.g., Nicotine) | [3H]-α-bungarotoxin ([3H]-α-BgTx) |
| Key Effect of this compound | Increases potency of ACh-evoked currents | Selectively increases ACh potency at (α4)3(β2)2 receptors | Increases agonist-evoked response amplitude | Not specified for direct binding of this compound, used for receptor characterization |
| Fold-Shift in Agonist EC50 | ~60-fold leftward shift | Significant leftward shift | Not specified | Not applicable |
| Effect on Maximal Efficacy | No significant alteration | No significant alteration | Not specified | Not applicable |
| Effect on Deactivation Rate | Strongly decreased | Not explicitly detailed | Not applicable | Not applicable |
| Effect on Desensitization Rate | No effect | Not explicitly detailed | Not applicable | Not applicable |
| Stoichiometry Selectivity | Selective for (α4)3(β2)2 | Selective for (α4)3(β2)2; no modulation of (α4)2(β2)3 | Modulates (α2)3(β2)2, (α2)3(β4)2, and (α4)3(β4)2 to a comparable extent | Not applicable |
In Vivo Assay Platforms
| Parameter | Pre-pulse Inhibition (Cognitive Function) | Social Recognition (Cognitive Function) | Pain Models (Analgesia) | Drug Discrimination |
| Animal Model | Rats (PCP-disrupted) | Rats | Rodent models of pain | Nicotine-discriminating rats |
| This compound Effect (Alone) | Favorable effects on sensory information processing | Dose-dependent improvement in recognition | Minor analgesic effects in a specific model | Non-significant increase in nicotine-appropriate lever selection |
| This compound Effect (in combination) | Not specified | Not specified | Large leftward shift in the dose-response of α4β2 agonist ABT-594 | Complete generalization to nicotine (B1678760) when combined with a non-effective dose of nicotine |
| Alternative Compounds | Nicotine (positive control) | Nicotine (positive control) | ABT-594 (α4β2 agonist) | Nicotine, ABT-594 |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the presented data.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Line: HEK293 cells stably expressing human α4β2 nAChRs.
-
Technique: The whole-cell patch-clamp technique is employed, often with an ultra-fast drug application system to allow for rapid application and removal of compounds.
-
Procedure:
-
Cells are cultured and prepared for electrophysiological recording.
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
Agonist (ACh) is applied at varying concentrations to elicit an inward current.
-
Concentration-response curves are generated in the absence and presence of different concentrations of this compound.
-
Kinetic properties of the currents (activation, deactivation, desensitization) are analyzed.
-
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
-
System: Xenopus laevis oocytes.
-
Procedure:
-
Oocytes are harvested and injected with cRNA encoding the desired nAChR subunits (e.g., α4 and β2 in a 4:1 ratio to favor the (α4)3(β2)2 stoichiometry).
-
After a period of incubation to allow for receptor expression, the oocyte is placed in a recording chamber.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current measurement.
-
The oocyte is perfused with a recording solution.
-
ACh is applied to elicit a current response.
-
Concentration-response relationships for ACh are determined in the absence and presence of this compound.
-
Fluorescence-Based Calcium Imaging
-
Technique: Utilizes a fluorescent dye (e.g., Fluo-4) that reports changes in intracellular calcium concentration.
-
System: Mammalian cell lines expressing the nAChR of interest.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
A baseline fluorescence measurement is taken.
-
An agonist is applied, leading to nAChR activation and subsequent calcium influx, which increases the fluorescence signal.
-
The effect of this compound is assessed by its ability to potentiate the agonist-induced fluorescence signal.
-
Visualizing the Science
Diagrams are provided below to illustrate key concepts and workflows.
Caption: Mechanism of this compound action on the α4β2 nAChR.
Caption: Generalized workflow for electrophysiological assessment of this compound.
Alternative Compounds
While this compound is a potent and selective PAM, other compounds are used to study and modulate α4β2 nAChRs.
-
SR9883: A derivative of this compound, developed to enhance the effects of nicotine on α4β2* nAChR stoichiometries.[8][9] It has shown efficacy in reducing nicotine self-administration in animal models.[8]
-
ABT-594: A potent α4β2 nAChR agonist that has been used in combination with this compound to demonstrate the latter's analgesic-enhancing properties.[10][11]
-
Other PAMs: The field of nAChR PAMs is expanding, though few have been reported with the same level of selectivity for the (α4)3(β2)2 stoichiometry as this compound.[10]
Conclusion
The effects of this compound as a positive allosteric modulator of (α4)3(β2)2 nAChRs are consistently demonstrated across multiple assay platforms. Electrophysiological studies provide detailed mechanistic insights into its ability to enhance agonist potency by slowing deactivation, while in vivo studies confirm its functional consequences on cognition and pain perception. The cross-validation from these different methodologies solidifies the understanding of this compound's pharmacological profile and supports its use as a valuable research tool and potential therapeutic lead.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 8. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats. [escholarship.org]
- 9. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discriminative-stimulus effects of NS9283, a nicotinic α4β2* positive allosteric modulator, in nicotine-discriminating rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to α4β2 Nicotinic Acetylcholine Receptor Activation: NS 9283 vs. Direct Agonists
For researchers, scientists, and drug development professionals, understanding the nuanced differences between activators of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) is critical for the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a detailed comparison of NS 9283, a positive allosteric modulator, and various direct agonists, supported by experimental data and methodologies.
The α4β2 nAChR, a ligand-gated ion channel in the central nervous system, is a key target for treating conditions like nicotine (B1678760) addiction, Alzheimer's disease, and neuropathic pain.[1] Molecules that enhance the function of this receptor can be broadly categorized into direct agonists and positive allosteric modulators (PAMs). While both lead to increased receptor activity, their mechanisms of action and resulting pharmacological profiles are distinct.
Mechanism of Action: A Tale of Two Approaches
Direct agonists, such as varenicline (B1221332) and epibatidine (B1211577), bind to the same site as the endogenous neurotransmitter acetylcholine (ACh), directly causing the ion channel to open.[1] In contrast, this compound is a positive allosteric modulator. It does not activate the α4β2 receptor on its own but binds to a different site on the receptor protein.[2][3] This binding event increases the receptor's sensitivity to ACh, potentiating the effects of the natural agonist.[4] Specifically, this compound has been shown to slow the deactivation kinetics of the receptor, leading to a prolonged response to ACh without altering the maximum efficacy.[2][4]
A crucial aspect of α4β2 receptor pharmacology is the existence of different subunit stoichiometries, primarily the high-sensitivity (α4)₂ (β2)₃ and the low-sensitivity (α4)₃(β2)₂ forms.[5] this compound selectively modulates the (α4)₃(β2)₂ stoichiometry by binding to the unique α4-α4 subunit interface.[3][6][7] This selectivity offers a potential advantage in targeting specific receptor populations and minimizing off-target effects.
Comparative Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound and several direct α4β2 receptor agonists. These data are compiled from various studies and experimental systems, and direct comparisons should be made with caution.
Table 1: Binding Affinities (Kᵢ) at α4β2 nAChRs
| Compound | Receptor Subtype/Stoichiometry | Kᵢ (nM) | Species | Reference(s) |
| Varenicline | α4β2 | 0.4 | Human | [8] |
| Epibatidine | α4β2 (high affinity) | ~0.04 | Mammalian | [9] |
| α4β2 (low affinity) | 1-10 | - | [10][11] | |
| Sazetidine-A | α4β2 | ~0.5 | - | [12] |
| This compound | (α4)₃(β2)₂ | Binds to α4-α4 interface | Human | [3][6] |
Note: this compound's affinity is not typically measured by competitive binding assays in the same manner as orthosteric agonists due to its allosteric nature.
Table 2: Functional Potency (EC₅₀) and Efficacy (Iₘₐₓ/Eₘₐₓ) at α4β2 nAChRs
| Compound | Receptor Stoichiometry | EC₅₀ | Efficacy (relative to ACh) | Experimental System | Reference(s) |
| Varenicline | α4β2 | 2.3 µM | ~13.4% (Partial Agonist) | Xenopus oocytes | [13][14] |
| Sazetidine-A | (α4)₂(β2)₃ | Potent Agonist | Full Agonist | Xenopus oocytes | [15] |
| (α4)₃(β2)₂ | Potent Agonist | ~6% (Partial Agonist) | Xenopus oocytes | [15] | |
| This compound | (α4)₃(β2)₂ | ~1 µM (for potentiation) | Does not alter max efficacy | HEK293 cells | [4][16][17] |
Signaling Pathways and Experimental Workflows
The activation of α4β2 nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the neuron and triggers downstream signaling cascades.[1][18] This can influence neurotransmitter release and activate second messenger systems.
Figure 1. Simplified signaling pathway of α4β2 nAChR activation.
The characterization of compounds like this compound and direct agonists often involves expressing the receptor in heterologous systems, such as Xenopus oocytes, and measuring ion channel function using electrophysiological techniques.
Figure 2. Experimental workflow for characterizing α4β2 nAChR modulators.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for studying ligand-gated ion channels.[19][20] It allows for the precise control of the oocyte's membrane potential while measuring the currents elicited by the application of various compounds.[21][22]
1. Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA encoding the human α4 and β2 nAChR subunits are injected into the oocytes.
-
Oocytes are incubated for 2-7 days at 18°C to allow for receptor expression on the cell surface.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).
-
Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -70 mV).[23]
-
The TEVC amplifier maintains the holding potential and records the current required to do so.
3. Compound Application:
-
A baseline current is established.
-
The agonist (e.g., acetylcholine) is applied to the oocyte at various concentrations to establish a dose-response curve.
-
For PAM studies, the oocyte is pre-incubated with this compound for a set period (e.g., 90 seconds) before co-application with the agonist.[2]
-
Washout periods with saline are used between compound applications to allow the receptors to return to their resting state.
4. Data Analysis:
-
The peak current amplitude elicited by the agonist is measured.
-
Dose-response curves are generated by plotting the normalized current response against the agonist concentration.
-
EC₅₀ (half-maximal effective concentration) and Iₘₐₓ (maximal current) values are calculated by fitting the data to a Hill equation.
-
The effect of the PAM is quantified by the fold-shift in the agonist's EC₅₀ value.
Conclusion
The primary distinction between this compound and direct agonists lies in their mechanism of action. Direct agonists like varenicline and epibatidine directly activate the α4β2 nAChR, with some acting as partial agonists and others as full agonists. Sazetidine-A's profile is particularly complex, showing different efficacy levels depending on the receptor stoichiometry.[15]
This compound, as a PAM, offers a more subtle approach to receptor modulation. It enhances the physiological signaling of acetylcholine rather than causing direct, and potentially tonic, activation.[2][4] Its selectivity for the (α4)₃(β2)₂ stoichiometry presents an opportunity for targeted therapeutic intervention.[3] For drug development professionals, the choice between a direct agonist and a PAM will depend on the desired therapeutic outcome, whether it is to mimic or to amplify the endogenous cholinergic tone. The unique profile of this compound makes it a valuable tool for dissecting the roles of specific α4β2 receptor subtypes and a promising lead for developing novel therapeutics with potentially improved side-effect profiles.
References
- 1. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 6. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing low affinity epibatidine binding to α4β2 nicotinic acetylcholine receptors with ligand depletion and nonspecific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterizing low affinity epibatidine binding to α4β2 nicotinic acetylcholine receptors with ligand depletion and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Varenicline Is a Partial Agonist at α4β2 and a Full Agonist at α7 Neuronal Nicotinic Receptors | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 17. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 22. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Evaluating the Specificity of NS 9283 for the α4-α4 Subunit Interface of Nicotinic Acetylcholine Receptors
NS 9283 is a positive allosteric modulator (PAM) that exhibits a unique specificity for the (α4)3(β2)2 stoichiometry of nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily through its interaction with the α4-α4 subunit interface.[1][2][3] This guide provides a comparative analysis of this compound, supported by experimental data, to evaluate its specificity and mechanism of action for researchers, scientists, and drug development professionals.
Mechanism of Action and Specificity
This compound selectively enhances the receptor's response to acetylcholine (ACh) at the (α4)3(β2)2 nAChR subtype.[2][3] This subtype possesses a unique agonist-binding site at the interface between two α4 subunits, in addition to the two canonical ACh-binding sites at the α4-β2 interfaces.[4][5][6] this compound's selectivity for the α4-α4 interface is attributed to favorable interactions with residues in this region and steric hindrance at the α4-β2 interface.[1][7]
While initially classified as a PAM, further studies suggest this compound acts more like a co-agonist at the α4-α4 binding site.[8] It potentiates ACh-evoked currents by significantly slowing the deactivation kinetics of the receptor, leading to a leftward shift in the ACh concentration-response curve without altering the maximal efficacy.[2][9][10] This mechanism bears a resemblance to the action of benzodiazepines on GABA-A receptors.[2][5][6][7][10]
Comparative Analysis with Other α4-α4 Interface Ligands
Several other compounds have been identified to target the α4-α4 subunit interface, providing a basis for comparison with this compound. These include CMPI and the more recent derivative of this compound, SR9883.
| Compound | Type | Reported Effect on (α4)3(β2)2 nAChRs | EC50 for Potentiation | Reference |
| This compound | Positive Allosteric Modulator / Co-agonist | ~60-fold leftward shift in ACh concentration-response curve. | ~1 µM | [2][10][11] |
| CMPI | α4-α4 selective compound | Modulator-like effect. | Not explicitly stated in the provided results. | [4][5][6] |
| SR9883 | Enhancer of α4β2* nAChR signaling | Enhances the effect of nicotine (B1678760) on α4β2* nAChRs containing low-affinity agonist binding sites. | 0.2-0.4 µM | [11][12] |
Experimental Protocols
The specificity of this compound and similar compounds is typically evaluated using electrophysiological and binding assays.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for cRNA injection.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the human α4 and β2 nAChR subunits, often in a specific ratio (e.g., 4:1 α4:β2) to favor the expression of the (α4)3(β2)2 stoichiometry.[13]
-
Incubation: Injected oocytes are incubated for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution. Two microelectrodes are inserted into the oocyte to clamp the membrane potential.
-
Drug Application: Acetylcholine, alone or in combination with this compound or other test compounds, is applied to the oocyte.
-
Data Analysis: The resulting currents are recorded and analyzed to determine the effect of the compound on the ACh concentration-response relationship, including changes in EC50 and maximal current.[1]
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells:
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured and stably transfected with cDNAs for human α4 and β2 nAChR subunits.
-
Cell Plating: Transfected cells are plated onto coverslips for recording.
-
Electrophysiological Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane patch is then ruptured to allow for whole-cell recording of ion channel activity.
-
Drug Application: An ultra-fast drug application system is used to apply ACh and test compounds to the cell.[2][10]
-
Data Analysis: The recorded currents are analyzed to characterize the effects of the modulator on various kinetic parameters, such as activation, deactivation, and desensitization rates.[2][10]
Radioligand Binding Assays:
-
Membrane Preparation: Membranes from cells expressing the nAChR subtype of interest or from brain tissue are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to the nAChR, such as [3H]epibatidine or [3H]cytisine.[1][13]
-
Competition Binding: The incubation is performed in the presence of varying concentrations of the test compound (e.g., this compound) to determine its ability to displace the radioligand.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data is used to calculate the binding affinity (Ki) of the test compound for the receptor.
Visualizing the Mechanism and Evaluation Workflow
To better understand the interaction of this compound with the nAChR and the experimental process for its evaluation, the following diagrams are provided.
Caption: Interaction of this compound with the (α4)3(β2)2 nAChR.
Caption: Experimental workflow for evaluating nAChR modulators.
References
- 1. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 10. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats. [escholarship.org]
- 13. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Modulatory Effects of NS 9283: A Comparative Guide to its Allosteric Action on α4β2 Nicotinic Acetylcholine Receptors
An in-depth analysis of the positive allosteric modulator NS 9283, detailing its mechanism of action on (α4)3(β2)2 nicotinic acetylcholine (B1216132) receptors (nAChRs) and comparing its pharmacological profile with other modulators. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.
This compound is a well-characterized positive allosteric modulator (PAM) that exhibits selectivity for the (α4)3(β2)2 stoichiometry of nicotinic acetylcholine receptors (nAChRs).[1][2] Its primary mechanism of action involves binding to the α4-α4 subunit interface of the receptor, a site distinct from the acetylcholine (ACh) binding sites.[3][4] This interaction enhances the receptor's response to ACh by increasing the agonist's potency without significantly affecting its maximal efficacy.[1][5] This guide synthesizes findings from key studies to provide a comparative overview of this compound's effects.
Quantitative Comparison of this compound and Alternatives
The following tables summarize the key quantitative findings from electrophysiological and binding studies on this compound and comparable allosteric modulators.
Table 1: Electrophysiological Effects of this compound on α4β2 nAChRs
| Parameter | Condition | Value | Cell Type | Reference |
| ACh EC50 | Control | 0.74 µM (EC50_1), 121.6 µM (EC50_2) | HEK293-hα4β2 | [1] |
| + this compound | ~60-fold left-shift | HEK293-hα4β2 | [1][5] | |
| ACh Emax | + this compound | No significant change | HEK293-hα4β2 | [1][5] |
| Deactivation Kinetics | + this compound | Strongly decreased rate | HEK293-hα4β2 | [1][5] |
| Activation Kinetics | + this compound | Modestly decreased rate | HEK293-hα4β2 | [1] |
| Desensitization | + this compound | No effect on rate | HEK293-hα4β2 | [1][5] |
Table 2: Comparative Activity of nAChR Positive Allosteric Modulators
| Compound | Target Stoichiometry | EC50 | Key Effect | Reference |
| This compound | (α4)3(β2)2, (α2)3(β2)2, (α2)3(β4)2, (α4)3(β4)2 | 0.11 µM ((α4)3(β2)2) | Increases agonist potency | [2] |
| NS-206 | (α4)2(β2)3 and (α4)3(β2)2 | 2.2 µM and 0.16 µM, respectively | Increases agonist potency | [2] |
| SR9883 | (α4)2(β2)2α5 | 0.2-0.4 µM | Enhances nicotine (B1678760) effect | [6][7] |
Experimental Methodologies
The findings presented are based on a variety of in vitro experimental techniques. Below are detailed protocols for the key assays used to characterize this compound.
1. Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes:
-
Objective: To measure the effect of this compound on ACh-evoked currents in nAChRs expressed in oocytes.
-
Protocol:
-
Xenopus laevis oocytes are injected with cRNAs encoding for the desired nAChR subunits (e.g., α4 and β2).
-
After 2-4 days of incubation to allow for receptor expression, oocytes are placed in a recording chamber continuously perfused with a saline solution (OR2).
-
The oocyte is impaled with two glass microelectrodes filled with 3M KCl, one for voltage clamping and one for current recording. The holding potential is typically set between -40 to -80 mV.
-
ACh solutions, with or without this compound, are applied to the oocyte via a perfusion system.
-
The resulting currents are amplified, filtered (e.g., at 20 Hz), and digitized (e.g., at 200 Hz) for analysis.
-
Concentration-response curves are generated by applying a range of ACh concentrations in the absence and presence of a fixed concentration of this compound to determine changes in EC50 and Emax.[3]
-
2. Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells:
-
Objective: To provide a detailed characterization of the kinetic effects of this compound on nAChR currents in a mammalian cell line.
-
Protocol:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human α4β2 nAChR are cultured.
-
A single cell is selected for recording, and a glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped, and an ultra-fast drug application system is used to apply ACh and this compound for precise control of exposure timing.
-
Current responses are recorded to analyze activation, deactivation, and desensitization kinetics in the presence and absence of the modulator.[1]
-
3. [3H]Epibatidine Displacement Binding Assay:
-
Objective: To determine the binding affinity of this compound to the nAChR.
-
Protocol:
-
Membrane preparations from cells expressing the target nAChR are prepared.
-
The membranes are incubated with a fixed concentration of the radiolabeled nAChR agonist [3H]epibatidine.
-
Increasing concentrations of this compound are added to compete with [3H]epibatidine for binding.
-
After incubation, the bound and free radioligand are separated by filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]epibatidine (IC50) is determined and used to calculate the binding affinity (Ki).[3]
-
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway and experimental workflow for characterizing this compound.
Caption: Signaling pathway of this compound modulation at the α4β2 nAChR.
Caption: Experimental workflow for electrophysiological characterization.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
Safety Operating Guide
Proper Disposal of NS 9283: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of NS 9283, a positive allosteric modulator of α4β2 subunit-containing nicotinic acetylcholine (B1216132) receptors.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of neuroactive research compounds. It is imperative to obtain the official SDS from the supplier before handling and disposing of this compound and to adhere to all institutional and local environmental health and safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities).
-
A lab coat to protect skin and clothing.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data for this compound
The following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Weight | 248.2 g/mol |
| Solubility | DMSO: ~5 mg/mL, Ethanol: Insoluble, Water: Insoluble |
| Form | Crystalline solid |
| Storage | Store at -20°C |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most research chemicals, involves a multi-step process to ensure the safety of personnel and compliance with environmental regulations.
Step 1: Inactivation (if applicable and procedures are available)
Consult the specific Safety Data Sheet (SDS) or relevant chemical literature for any recommended inactivation or neutralization procedures. As this information is not publicly available for this compound, it is safest to proceed directly to waste segregation without attempting chemical alteration.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Carefully sweep any solid this compound powder using appropriate tools (e.g., a soft brush and dustpan). Avoid generating dust.
-
Place the collected powder and any contaminated disposable materials (e.g., weighing paper, contaminated gloves, pipette tips) into a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent (e.g., DMSO), do not dispose of it down the drain.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvent used.
-
Step 3: Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and solvent (for liquid waste)
-
The date of accumulation
-
Any other information required by your institution’s Environmental Health and Safety (EHS) department.
Step 4: Storage
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by your institution's EHS or a licensed hazardous waste disposal contractor.
Step 5: Final Disposal
Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department. They will ensure the waste is transported to and processed at a licensed and approved waste disposal facility in accordance with all federal, state, and local regulations.
Experimental Protocols Cited
Detailed experimental protocols for the specific inactivation or disposal of this compound are not available in the public domain. For any chemical inactivation steps prior to disposal, consult relevant chemical literature or your institution's EHS for validated procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of a research chemical like this compound.
This compound Disposal Workflow
Personal protective equipment for handling NS 9283
This guide provides essential safety and logistical information for handling the nicotinic acetylcholine (B1216132) receptor modulator, NS 9283. The following procedures are based on standard laboratory practices for handling research compounds of unknown toxicity. Researchers, scientists, and drug development professionals should always consult their institution's safety guidelines and a compound-specific Safety Data Sheet (SDS) if available.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet for this compound, a cautious approach is warranted. The following personal protective equipment is recommended to minimize exposure during handling.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Nitrile Gloves | Powder-free.[1] Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Should be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of powders or aerosols. |
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is critical to ensure laboratory safety and environmental protection.
Handling and Experimental Workflow:
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
Disposal Plan:
All waste contaminated with this compound, including solid compound, solutions, and contaminated consumables (e.g., pipette tips, gloves), should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous solid waste. |
| Liquid Waste | Collect in a clearly labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain. |
| Contaminated Sharps | Dispose of in a designated sharps container for hazardous waste. |
| Contaminated Labware | Decontaminate with an appropriate solvent or dispose of as hazardous waste. |
Always follow your institution's and local regulations for hazardous waste disposal.
Experimental Protocols Cited
The primary experimental applications of this compound found in the literature involve electrophysiological studies on nicotinic acetylcholine receptors.[2][3]
Preparation of this compound Stock Solutions:
Detailed protocols for preparing this compound solutions are not explicitly stated in the reviewed literature. However, a general procedure would involve:
-
Weighing: Carefully weigh the desired amount of solid this compound inside a chemical fume hood.
-
Dissolving: Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Dilution: Further dilute the stock solution in the appropriate experimental buffer to the final working concentration on the day of the experiment.[2]
Electrophysiology on Xenopus Oocytes:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired nicotinic acetylcholine receptor subunits.
-
Incubation: Injected oocytes are incubated to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC) Recording: Oocytes are placed in a recording chamber and perfused with a buffer solution.[2] ACh-evoked currents are measured in the presence and absence of this compound to determine its modulatory effects.[2]
Patch-Clamp Electrophysiology:
-
Cell Culture: Mammalian cells expressing the target nicotinic acetylcholine receptors are cultured.
-
Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Drug Application: A fast application system is used to apply acetylcholine (ACh) with and without this compound to the cell.[3]
-
Data Acquisition: The resulting ion channel currents are recorded and analyzed to study the effect of this compound on receptor kinetics, such as activation, deactivation, and desensitization.[3]
This guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all laboratory personnel receive training on the proper use of personal protective equipment and safe handling of hazardous chemicals. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
- 1. Personal Protective Equipment | Fisher Scientific [fishersci.com]
- 2. Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
